1-(Allyloxymethyl)-2-fluorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2-(prop-2-enoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6H,1,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAXCJFYXNVXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599877 | |
| Record name | 1-Fluoro-2-{[(prop-2-en-1-yl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-12-0 | |
| Record name | 1-Fluoro-2-{[(prop-2-en-1-yl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(Allyloxymethyl)-2-fluorobenzene
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(allyloxymethyl)-2-fluorobenzene, a valuable fluorinated aromatic ether intermediate in the development of novel pharmaceutical and agrochemical agents. The primary focus of this document is the elucidation of a robust and reproducible synthetic pathway, grounded in the principles of the Williamson ether synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a high-yield and high-purity synthesis. The information presented herein is designed to be a self-validating system, integrating theoretical principles with practical, field-proven insights.
Introduction: The Significance of Fluorinated Benzyl Ethers
Fluorine-containing organic molecules have garnered significant attention in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine atom. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 1-(Allyloxymethyl)-2-fluorobenzene, with its combination of a fluorinated aromatic ring and a reactive allyl group, serves as a versatile building block for the synthesis of more complex molecular architectures. The allyl moiety, in particular, offers a handle for further functionalization through various chemical transformations.
The synthesis of this target molecule is most effectively achieved through the Williamson ether synthesis, a classic and reliable method for the formation of ethers from an alcohol and an alkyl halide in the presence of a base.[1] This guide will focus on the practical application of this century-old reaction to the specific synthesis of 1-(allyloxymethyl)-2-fluorobenzene.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of the target molecule, 1-(allyloxymethyl)-2-fluorobenzene, reveals two primary disconnection approaches, both converging on the Williamson ether synthesis.
Caption: Retrosynthetic analysis of 1-(allyloxymethyl)-2-fluorobenzene.
-
Pathway A: This approach involves the deprotonation of 2-fluorobenzyl alcohol to form the corresponding alkoxide, which then acts as a nucleophile to displace the bromide from allyl bromide.
-
Pathway B: Alternatively, allyl alcohol can be deprotonated to form the allyl alkoxide, which then reacts with 2-fluorobenzyl bromide.
For the Williamson ether synthesis, the reaction proceeds via an S\N2 mechanism, which is most efficient with a primary, unhindered alkyl halide.[1] In both Pathway A and Pathway B, the alkyl halides (allyl bromide and 2-fluorobenzyl bromide) are primary, making both routes viable. The choice between the two pathways often comes down to the commercial availability, stability, and cost of the starting materials. For the purpose of this guide, we will focus on Pathway A , utilizing the readily available 2-fluorobenzyl alcohol and allyl bromide.
Synthesis of Starting Materials
While both 2-fluorobenzyl alcohol and allyl bromide are commercially available, a brief overview of their synthesis is provided for completeness.
Synthesis of 2-Fluorobenzyl Alcohol
2-Fluorobenzyl alcohol can be synthesized from 2-fluorobenzaldehyde via reduction.
Caption: Synthesis of 2-fluorobenzyl alcohol.
A common laboratory-scale procedure involves the reduction of 2-fluorobenzaldehyde with sodium borohydride in an alcoholic solvent like methanol or ethanol. The reaction is typically straightforward and high-yielding.
Synthesis of Allyl Bromide
Allyl bromide is commonly prepared from allyl alcohol by treatment with a brominating agent.
Caption: Synthesis of allyl bromide.
A typical method involves the reaction of allyl alcohol with phosphorus tribromide or a mixture of hydrobromic acid and sulfuric acid.[2]
Experimental Protocol: Williamson Ether Synthesis of 1-(Allyloxymethyl)-2-fluorobenzene
This protocol is based on established procedures for the Williamson ether synthesis of analogous fluorinated benzyl ethers and provides a robust method for the preparation of the target compound.[3][4]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Fluorobenzyl alcohol | 126.13 | 5.0 g | 39.6 mmol | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.9 g | 47.6 mmol | 1.2 |
| Allyl Bromide | 120.98 | 5.7 g (4.3 mL) | 47.6 mmol | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| Saturated Aqueous Ammonium Chloride (NH4Cl) | - | 50 mL | - | - |
| Diethyl Ether | - | 150 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO4) | - | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-fluorobenzyl alcohol (5.0 g, 39.6 mmol).
-
Solvent Addition: Add anhydrous tetrahydrofuran (100 mL) to the flask and stir until the alcohol is completely dissolved.
-
Alkoxide Formation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.9 g, 47.6 mmol) portion-wise to the stirred solution over 15 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and perform this addition slowly to control the effervescence.
-
Reaction Monitoring (Alkoxide Formation): After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-fluorobenzyl alkoxide.
-
Addition of Allyl Bromide: Cool the reaction mixture back to 0 °C. Add allyl bromide (5.7 g, 4.3 mL, 47.6 mmol) dropwise via the dropping funnel over 20 minutes.
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) to decompose any unreacted sodium hydride.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether (100 mL). Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 1-(allyloxymethyl)-2-fluorobenzene.
Characterization and Validation
The identity and purity of the synthesized 1-(allyloxymethyl)-2-fluorobenzene (CAS No: 1199773-12-0) can be confirmed by standard analytical techniques.[5]
| Property | Value |
| Molecular Formula | C10H11FO |
| Molecular Weight | 166.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not readily available, expected to be > 150 °C at atmospheric pressure |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (predicted): The spectrum is expected to show characteristic signals for the allyl group protons (a multiplet for the vinyl proton at ~5.9 ppm, two doublets for the terminal vinyl protons at ~5.2-5.4 ppm, and a doublet for the methylene protons adjacent to the oxygen at ~4.0 ppm). The benzylic methylene protons should appear as a singlet at ~4.6 ppm, and the aromatic protons will exhibit a complex multiplet pattern in the range of 7.0-7.5 ppm, with characteristic couplings to the fluorine atom.
-
¹³C NMR (predicted): The spectrum should display ten distinct signals. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The benzylic carbon and the carbons of the allyl group will have characteristic chemical shifts. Based on data for similar fluorinated benzyl ethers, the benzylic methylene carbon is expected to appear around 65-70 ppm.[4]
Mechanistic Insights: The S\N2 Pathway
The Williamson ether synthesis proceeds through a classic S\N2 (bimolecular nucleophilic substitution) mechanism.[1]
Caption: Mechanism of the Williamson ether synthesis.
In the first step, the strong base, sodium hydride, deprotonates the hydroxyl group of 2-fluorobenzyl alcohol to form a nucleophilic sodium 2-fluorobenzyl alkoxide. The second step involves the backside attack of this alkoxide on the electrophilic carbon of allyl bromide, displacing the bromide leaving group in a concerted fashion. This S\N2 pathway is favored by the use of a primary alkyl halide (allyl bromide) and a polar aprotic solvent like THF, which solvates the cation but not the nucleophile, thus enhancing its reactivity.
Conclusion
This technical guide has detailed a reliable and efficient pathway for the synthesis of 1-(allyloxymethyl)-2-fluorobenzene via the Williamson ether synthesis. By providing a comprehensive understanding of the reaction mechanism, a step-by-step experimental protocol, and guidance on the characterization of the final product, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The principles and techniques described herein are foundational and can be adapted for the synthesis of a wide array of other ether-containing molecules.
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Alcohol to Ether using Williamson synthesis (O-Alkylation). ReactionFlash.
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1-((Allyloxy)methyl)-2-fluorobenzene. BLDpharm.
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3-(allyloxymethyl)-4-(2-(pyrrolidin-1-yl)ethoxy)benzenamine 937273-33-1. Guidechem.
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1-ALLYLOXY-2-METHOXY-BENZENE(4125-43-3) 13C NMR spectrum. ChemicalBook.
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1-ALLYLOXY-2-METHOXY-BENZENE(4125-43-3) 1H NMR spectrum. ChemicalBook.
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A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. ResearchGate.
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Fluorobenzene(462-06-6) 13C NMR spectrum. ChemicalBook.
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physicochemical properties of 1-(Allyloxymethyl)-2-fluorobenzene
An In-Depth Technical Guide to the Physicochemical Properties of 1-(Allyloxymethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for modulating physicochemical and pharmacokinetic properties. 1-(Allyloxymethyl)-2-fluorobenzene emerges as a key building block, offering a unique combination of a fluorinated aromatic ring and a reactive allyl ether moiety. This guide provides a comprehensive analysis of its core physicochemical properties, offering both established data and field-proven experimental protocols for its characterization. Understanding these properties is paramount for its effective application in the synthesis of novel chemical entities, enabling researchers to predict molecular behavior, optimize reaction conditions, and design compounds with improved drug-like characteristics.
Section 1: Core Physicochemical Profile
1-(Allyloxymethyl)-2-fluorobenzene is a substituted benzene derivative with the CAS Number 1199773-12-0.[1][2][3][4] Its structure features a 2-fluorophenyl group linked to an allyl group through a methylene ether bridge. This unique arrangement of functional groups dictates its chemical reactivity and physical properties, making it a versatile intermediate in organic synthesis.
Structural and Molecular Data
A summary of the fundamental properties of 1-(Allyloxymethyl)-2-fluorobenzene is presented below. These identifiers are crucial for accurate documentation and sourcing of the compound.
| Property | Value | Source(s) |
| IUPAC Name | 1-fluoro-2-(prop-2-enoxymethyl)benzene | [3] |
| Synonyms | 1-((Allyloxy)methyl)-2-fluorobenzene | [2][4] |
| CAS Number | 1199773-12-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁FO | [2][4] |
| Molecular Weight | 166.19 g/mol | [2][4] |
| SMILES | C=CCOCc1c(F)cccc1 | [3] |
| InChI Key | OJAXCJFYXNVXMI-UHFFFAOYSA-N | [4] |
Estimated Physical Properties
| Property | Predicted Value | Notes |
| Boiling Point | ~205-210 °C | Estimated based on structurally similar compounds. |
| Melting Point | < 25 °C | Expected to be a liquid at room temperature. |
| Density | ~1.05 - 1.10 g/cm³ | Estimated based on the presence of fluorine. |
| Refractive Index | ~1.49 - 1.51 | Estimated. |
Note: These values are computationally predicted and should be confirmed experimentally.
Section 2: Lipophilicity Analysis (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug development. It governs a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A balanced LogP is often essential for oral bioavailability and cell membrane permeability.[5]
Importance and Prediction
The LogP value represents the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[5] A positive LogP indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[5] For 1-(Allyloxymethyl)-2-fluorobenzene, the presence of the benzene ring and the ether linkage contributes to its lipophilic character. Computational models predict an XLogP3 value of approximately 3.0 , suggesting significant lipophilicity.[6]
Experimental Determination of LogP: The Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining LogP due to its direct measurement approach.[7] The protocol involves partitioning the compound between n-octanol and water and then measuring its concentration in each phase.
-
Preparation of Solutions:
-
Prepare a stock solution of 1-(Allyloxymethyl)-2-fluorobenzene of known concentration (e.g., 1 mg/mL) in n-octanol.
-
Saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and allowing the layers to separate. This pre-saturation is critical to prevent volume changes during the experiment.
-
-
Partitioning:
-
In a separatory funnel or a suitable vial, combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of the pre-saturated water. A 1:1 volume ratio is common.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed until the two phases (n-octanol and water) are clearly separated. Centrifugation can be used to accelerate this process and break up any emulsions.[8]
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique. Given the aromatic nature of the compound, UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) are appropriate methods.
-
A calibration curve for the compound in each phase should be prepared beforehand to ensure accurate quantification.
-
-
Calculation:
-
Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in water]
-
The LogP is then calculated as: LogP = log₁₀(P)[5]
-
Workflow for LogP Determination
Caption: Workflow for Shake-Flask LogP Determination.
Section 3: Acidity/Basicity Analysis (pKa)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For drug candidates, pKa influences solubility, absorption, and receptor binding, as the ionization state of a molecule affects its properties.
Assessment of 1-(Allyloxymethyl)-2-fluorobenzene
1-(Allyloxymethyl)-2-fluorobenzene does not possess strongly acidic or basic functional groups. The ether oxygen has lone pairs of electrons, but it is a very weak Lewis base. The aromatic protons are very weakly acidic, and the allyl protons are not acidic under normal physiological conditions. Therefore, determining a pKa value for this compound is generally not relevant for typical drug development scenarios, as it is not expected to ionize within the physiological pH range.
However, understanding the methodology for pKa determination is a core skill. Potentiometric titration is a highly precise and common method used for compounds with ionizable groups.[9]
General Protocol for pKa Determination by Potentiometric Titration
This protocol is provided as a reference for the standard procedure.
-
System Calibration:
-
Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[10]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the test compound in a suitable solvent system (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds). The final concentration should be around 1-10 mM.[10]
-
Maintain a constant ionic strength in the solution using an inert salt like 0.15 M KCl.[10]
-
-
Titration Setup:
-
Place the sample solution in a jacketed beaker to maintain a constant temperature.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement.[10]
-
-
Titration Process:
-
For an acidic compound, titrate by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). For a basic compound, titrate with a standardized strong acid (e.g., 0.1 M HCl).
-
Record the pH value after each addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The equivalence point is the point of maximum slope on the curve (the inflection point).
-
The pKa is equal to the pH at the half-equivalence point.[11] This is the midpoint of the buffer region on the titration curve.[10]
-
Workflow for Potentiometric pKa Determination
Caption: Workflow for Potentiometric Titration pKa Determination.
Section 4: Spectral Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a compound. The key structural features of 1-(Allyloxymethyl)-2-fluorobenzene give rise to a predictable spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy[12]
-
¹H NMR:
-
Aromatic Region (δ ~6.9-7.4 ppm): A complex multiplet pattern corresponding to the four protons on the fluorinated benzene ring.
-
Allyl Group (δ ~5.2-6.1 ppm):
-
A multiplet around δ 5.8-6.1 ppm for the internal vinyl proton (-CH=).
-
Two multiplets around δ 5.2-5.4 ppm for the terminal vinyl protons (=CH₂).
-
-
Methylene Protons (δ ~4.6 ppm & δ ~4.1 ppm):
-
A singlet or narrow doublet around δ 4.6 ppm for the benzylic methylene protons (-O-CH₂-Ar).
-
A doublet around δ 4.1 ppm for the allylic methylene protons (-O-CH₂-CH=).
-
-
-
¹³C NMR:
-
Aromatic Region (δ ~115-160 ppm): Six distinct signals are expected. The carbon attached to the fluorine will show a large C-F coupling constant and a chemical shift around δ 158-162 ppm. The carbon attached to the ether linkage will be around δ 125-130 ppm.
-
Allyl Group (δ ~117 & ~134 ppm): A signal around δ 134 ppm for the internal vinyl carbon and δ 117 ppm for the terminal vinyl carbon.
-
Methylene Carbons (δ ~65-72 ppm): Two signals in this region for the two -CH₂-O- carbons.
-
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, likely appearing as a multiplet due to coupling with the ortho and meta protons on the aromatic ring.
Infrared (IR) Spectroscopy[13]
-
C-H Stretching (Aromatic & Alkene): Peaks just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).
-
C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C=C Stretching (Alkene & Aromatic): Sharp peaks in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions.
-
C-O Stretching (Ether): A strong, characteristic peak in the 1000-1300 cm⁻¹ region.
-
C-F Stretching: A strong absorption in the 1000-1400 cm⁻¹ region, which may overlap with other signals.
Mass Spectrometry (MS)
-
Electron Impact (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 166.19. Common fragmentation patterns would include the loss of the allyl group (m/z = 125) and the formation of the fluorotropylium ion (m/z = 109).
Section 5: Stability Profile
Assessing the chemical stability of a compound is crucial for determining its shelf-life, formulating it into a final product, and understanding its metabolic fate.[12]
Potential Degradation Pathways
-
Hydrolysis: The ether linkage is generally stable but can be susceptible to cleavage under strong acidic conditions.
-
Oxidation: The double bond of the allyl group is susceptible to oxidation, which can be initiated by air, light, or heat. This could lead to the formation of epoxides, aldehydes, or other degradation products.
-
Polymerization: The allyl group can potentially undergo radical-initiated polymerization, especially under high temperatures or in the presence of initiators.
Experimental Protocol for Stability Assessment
A forced degradation study is typically performed to identify potential degradation products and pathways.
-
Solution Preparation: Prepare solutions of the compound (~1 mg/mL) in various media:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Aqueous: Purified Water
-
Photolytic: Solution in a quartz cuvette (exposed to UV/Vis light).
-
Thermal: Solid compound stored at elevated temperature (e.g., 60 °C).
-
-
Incubation: Store the solutions and the solid sample under the specified conditions for a defined period (e.g., 24, 48, 72 hours). A control sample should be stored under ambient, protected conditions.
-
Analysis:
-
At each time point, analyze the samples using a stability-indicating HPLC method (typically reverse-phase with UV detection).
-
Quantify the parent compound's peak area to determine the percentage of degradation.
-
Analyze the samples by LC-MS to identify the mass of any new peaks (degradation products).
-
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Significant loss of the parent peak or the appearance of new peaks indicates instability under those conditions.
Workflow for Chemical Stability Testing
Caption: Workflow for a Forced Degradation Stability Study.
Section 6: Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(Allyloxymethyl)-2-fluorobenzene is not widely published, precautions can be inferred from structurally related compounds like fluorobenzene.[13]
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mists.[14][15] Avoid contact with skin, eyes, and clothing.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[14]
-
Flammability: The compound is likely flammable. Keep away from heat, sparks, and open flames.[15][17]
-
Storage: Store in a tightly sealed container in a cool, dry place.[2][17] Recommended storage is at refrigerator temperatures (2-8°C).[2]
-
Toxicity: The toxicological properties have not been thoroughly investigated.[14] It may be harmful if swallowed, inhaled, or absorbed through the skin.[18] Fluorinated aromatic compounds can be irritants.[14][16]
Section 7: Conclusion
1-(Allyloxymethyl)-2-fluorobenzene is a valuable synthetic intermediate with a distinct set of physicochemical properties. Its significant lipophilicity, characterized by a predicted LogP of ~3.0, suggests good potential for membrane permeability, a key consideration in drug design. While it lacks ionizable groups for pKa determination, its stability profile, particularly against oxidation of the allyl moiety, must be carefully evaluated for any specific application. The spectral data provide a clear fingerprint for identity confirmation. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively utilize this compound in the development of novel molecules for the pharmaceutical and agrochemical industries.
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- CymitQuimica. 1-(Allyloxymethyl)-2-fluorobenzene.
- Avdeef, A., et al.
- ACD/Labs. LogP—Making Sense of the Value.
- Sangster, J. Methods for Determination of Lipophilicity. Encyclopedia.pub.
- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Chemistry For Everyone. How To Determine Stability Of Organic Compounds?. YouTube.
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- Alfa Chemistry.
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- Pfaltz & Bauer.
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- PubChem. Fluorobenzene.
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An In-depth Technical Guide to 1-(Allyloxymethyl)-2-fluorobenzene
Introduction: A Strategic Building Block in Modern Synthesis
1-(Allyloxymethyl)-2-fluorobenzene is a bifunctional organic molecule that serves as a valuable building block for researchers in medicinal chemistry and advanced organic synthesis. Its structure uniquely combines two key motifs: the ortho-fluorobenzyl group and the allyl ether moiety. This strategic combination offers a versatile platform for molecular design, enabling precise modifications that can enhance the properties of target molecules.
The presence of a fluorine atom on the benzene ring is of particular significance. The incorporation of fluorine is a well-established strategy in drug discovery to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] The ortho position of the fluorine atom relative to the benzylic ether creates a specific electronic and steric environment, influencing the reactivity and conformational preferences of the molecule.
Simultaneously, the allyloxymethyl group serves as a versatile functional handle and a protecting group for alcohols.[4] The allyl group can be readily introduced and is stable under a range of conditions, yet it can be selectively cleaved when desired, making it a valuable tool in multi-step synthetic sequences.[5] This guide provides a comprehensive technical overview of 1-(Allyloxymethyl)-2-fluorobenzene, detailing its synthesis, physicochemical properties, spectroscopic signature, and potential applications, with a focus on the underlying chemical principles that make it a powerful tool for the modern chemist.
Physicochemical and Structural Data
While extensive experimental data for this specific compound is not widely published, its core properties can be defined. Further experimental determination of properties such as boiling point and density is recommended for applications requiring high precision.
| Property | Value | Source(s) |
| CAS Number | 1199773-12-0 | [6][7][8] |
| IUPAC Name | 1-Fluoro-2-(prop-2-enoxymethyl)benzene | [8] |
| Synonyms | 1-((Allyloxy)methyl)-2-fluorobenzene | [8] |
| Molecular Formula | C₁₀H₁₁FO | [6][8] |
| Molecular Weight | 166.19 g/mol | [6][8] |
| Appearance | Not specified (predicted to be a liquid) | |
| Boiling Point | Not determined | [9] |
| Density | Not determined | [9] |
| Storage | 2-8°C, Refrigerator | [6] |
Synthesis and Reaction Chemistry
The primary route for the preparation of 1-(Allyloxymethyl)-2-fluorobenzene is the Williamson ether synthesis. This robust and well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.[10][11][12] In this case, the alkoxide is generated in situ from 2-fluorobenzyl alcohol, which then displaces an allyl halide.
Logical Workflow for Synthesis
The synthesis follows a straightforward, two-step logical pathway involving the deprotonation of an alcohol to form a potent nucleophile, followed by an Sₙ2 reaction with an electrophilic allyl source.
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spectroscopic data of 1-(Allyloxymethyl)-2-fluorobenzene
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Allyloxymethyl)-2-fluorobenzene
Introduction
1-(Allyloxymethyl)-2-fluorobenzene is a substituted aromatic ether with potential applications in organic synthesis and medicinal chemistry. Its structure combines a fluorinated benzene ring, an ether linkage, and a terminal alkene, making it a versatile building block. Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. This guide provides a comprehensive overview of the expected spectroscopic data for 1-(Allyloxymethyl)-2-fluorobenzene and outlines detailed, field-proven methodologies for their acquisition and interpretation. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.
Predicted Spectroscopic Signatures
Due to the absence of a publicly available, comprehensive set of experimental spectra for 1-(Allyloxymethyl)-2-fluorobenzene, this section details the predicted spectroscopic data based on the analysis of structurally similar compounds. These predictions serve as a benchmark for the expected experimental outcomes.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the various distinct proton environments and the presence of spin-spin coupling, including through-space coupling to the fluorine atom.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 1-(Allyloxymethyl)-2-fluorobenzene
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3, H-4, H-5, H-6 (Aromatic) | 7.0 - 7.5 | Multiplet (m) | JH-H ≈ 7-8, JH-F ≈ 1-10 |
| -CH₂-O- (Benzylic) | ~4.6 | Singlet (s) or Doublet (d) | JH-F ≈ 2-3 (if coupling) |
| -O-CH₂- (Allylic) | ~4.1 | Doublet of triplets (dt) | J = 5.5, 1.5 |
| =CH- (Allylic) | 5.9 - 6.1 | Multiplet (m) | Jcis ≈ 10.5, Jtrans ≈ 17.5, Jallylic ≈ 5.5 |
| =CH₂ (Terminal) | 5.2 - 5.4 | Multiplet (m) | Jcis ≈ 10.5, Jtrans ≈ 17.5, Jgeminal ≈ 1.5 |
Rationale: The chemical shifts for the aromatic protons of fluorobenzene are observed between 7.0 and 7.3 ppm[1]. The electron-withdrawing nature of the allyloxymethyl group is expected to shift these signals slightly downfield. The benzylic protons (-CH₂-O-) will be deshielded by the adjacent oxygen and the aromatic ring. The allylic protons will exhibit their characteristic shifts and complex splitting patterns due to coupling with each other.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be instrumental in confirming the carbon framework of the molecule. The carbon signals will be influenced by the electronegativity of the attached atoms (F and O) and the aromatic ring currents.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(Allyloxymethyl)-2-fluorobenzene
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JC-F, Hz) |
| C-1 (C-F) | ~160 | ~245 (¹JC-F) |
| C-2 (C-CH₂O) | ~125 | ~15 (²JC-F) |
| C-3, C-4, C-5, C-6 (Aromatic) | 115 - 130 | 2-8 (³JC-F, ⁴JC-F) |
| -CH₂-O- (Benzylic) | ~68 | ~5 (³JC-F) |
| -O-CH₂- (Allylic) | ~72 | - |
| =CH- (Allylic) | ~134 | - |
| =CH₂ (Terminal) | ~117 | - |
Rationale: The carbon directly attached to the fluorine atom (C-1) is expected to have a large chemical shift and a significant one-bond C-F coupling constant, a characteristic feature for fluorinated benzenes[2][3]. The other aromatic carbons will show smaller couplings to the fluorine atom. The chemical shifts of the allyloxymethyl group are predicted based on similar ether compounds[4][5].
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups in the molecule.
Table 3: Predicted IR Absorption Bands for 1-(Allyloxymethyl)-2-fluorobenzene
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| C-H (Aromatic) | 3050 - 3150 | Aromatic C-H stretch |
| C-H (Allylic) | 3010 - 3090 | Vinylic C-H stretch |
| C-H (Aliphatic) | 2850 - 3000 | Aliphatic C-H stretch |
| C=C (Alkene) | 1640 - 1680 | Alkene C=C stretch |
| C=C (Aromatic) | 1450 - 1600 | Aromatic ring skeletal vibrations |
| C-F (Aryl Fluoride) | 1200 - 1270 | Strong C-F stretch |
| C-O (Ether) | 1000 - 1150 | Asymmetric C-O-C stretch |
Rationale: The predicted absorption bands are based on well-established correlation tables and data from similar molecules like fluorobenzene and allylic ethers[6][7][8]. The C-F stretch is a particularly diagnostic and strong absorption.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺) : The molecular ion peak is expected at m/z = 180.08, corresponding to the molecular formula C₁₀H₁₁FO.
-
Key Fragmentation Patterns :
-
Loss of the allyl group (-C₃H₅) leading to a fragment at m/z = 139.
-
Formation of the fluorotropylium ion at m/z = 109.
-
A prominent peak corresponding to the allyl cation at m/z = 41.
-
The base peak is likely to be the fluorobenzyl cation (m/z = 109) or a related fragment.
-
Rationale: The fragmentation will be directed by the stability of the resulting carbocations. The benzylic position is prone to cleavage, and the formation of the stable fluorotropylium ion is a common pathway for substituted benzyl compounds[9][10][11].
Experimental Protocols
The following protocols are designed to yield high-quality spectroscopic data for 1-(Allyloxymethyl)-2-fluorobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR data acquisition and analysis.
Step-by-Step Protocol:
-
Sample Preparation :
-
Accurately weigh 5-10 mg of 1-(Allyloxymethyl)-2-fluorobenzene.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Rationale: This provides an overview of the proton environments and their integrations.
-
-
¹³C{¹H} NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Rationale: This experiment identifies all unique carbon atoms in the molecule.
-
-
DEPT-135 and DEPT-90 :
-
Acquire Distortionless Enhancement by Polarization Transfer (DEPT) spectra.
-
Rationale: DEPT-135 distinguishes between CH/CH₃ (positive) and CH₂ (negative) signals. DEPT-90 only shows CH signals. This helps in assigning the carbon multiplicities.
-
-
2D NMR (COSY, HSQC, HMBC) :
-
Acquire Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra.
-
Rationale: These 2D experiments are crucial for unambiguous assignment. COSY reveals H-H couplings, HSQC correlates directly bonded C-H pairs, and HMBC shows long-range (2-3 bond) C-H correlations, which is essential for connecting the molecular fragments.
-
Infrared (IR) Spectroscopy
Caption: Workflow for FTIR-ATR data acquisition.
Step-by-Step Protocol:
-
Instrument Preparation :
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.
-
-
Background Collection :
-
Collect a background spectrum.
-
Rationale: This subtracts the spectral contributions of atmospheric CO₂ and water vapor, as well as any absorbances from the ATR crystal itself.
-
-
Sample Application :
-
Place one drop of the neat liquid sample of 1-(Allyloxymethyl)-2-fluorobenzene directly onto the ATR crystal.
-
-
Data Acquisition :
-
Acquire the sample spectrum, typically by co-adding 16 scans at a resolution of 4 cm⁻¹.
-
Rationale: Co-adding multiple scans improves the signal-to-noise ratio.
-
-
Data Processing :
-
Perform an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.
-
Identify and label the major absorption bands.
-
Mass Spectrometry (MS)
Caption: Workflow for Mass Spectrometry data acquisition.
Step-by-Step Protocol:
-
Sample Preparation :
-
For Gas Chromatography-Mass Spectrometry (GC-MS), prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
For direct infusion, a similar concentration in a solvent like methanol or acetonitrile is suitable.
-
-
Instrument Setup :
-
Use a standard Electron Ionization (EI) source at 70 eV.
-
Rationale: 70 eV is the standard energy for EI, which provides reproducible fragmentation patterns that are comparable to library spectra.
-
-
Data Acquisition :
-
If using GC-MS, inject a small volume (e.g., 1 µL) into the GC. The compound will be separated from any impurities before entering the mass spectrometer.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
-
Data Analysis :
-
Identify the molecular ion peak (M⁺).
-
Propose structures for the major fragment ions and correlate them with the molecular structure.
-
Compare the isotopic pattern of the molecular ion peak with the theoretical pattern for C₁₀H₁₁FO to confirm the elemental composition.
-
Data Interpretation and Validation
A self-validating approach to structural elucidation involves the corroboration of data from multiple spectroscopic techniques.
-
NMR : The combination of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra should allow for the complete and unambiguous assignment of all proton and carbon signals. The observed C-F coupling constants in the ¹³C NMR spectrum are a key validation point for the presence and position of the fluorine atom.
-
IR : The presence of all predicted functional groups (aromatic, ether, alkene, C-F) must be confirmed. The absence of unexpected peaks (e.g., -OH or C=O) is crucial for purity assessment.
-
MS : The observed molecular ion peak must match the calculated exact mass for C₁₀H₁₁FO. The fragmentation pattern should be consistent with the proposed structure, with key fragments corresponding to logical bond cleavages.
By integrating the data from these orthogonal techniques, a high degree of confidence in the structure and purity of 1-(Allyloxymethyl)-2-fluorobenzene can be achieved.
References
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- Supporting Information for publications th
- Copies of ¹H, ¹³C, ¹⁹F NMR spectra for rel
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-
NIST WebBook: Benzene, fluoro-. [Link]
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SpectraBase: Fluorobenzene ¹³C NMR Chemical Shifts. [Link]
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PubChem: Fluorobenzene. [Link]
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PubChem: 1-Benzyloxy-2-fluoro-benzene. [Link]
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Chemistry LibreTexts: Mass Spectra of THMs and Fluorobenzene. [Link]
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-
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SpectraBase: 1-(Allyloxy)-2-(allylthio)benzene IR Spectrum. [Link]
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An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 1-(Allyloxymethyl)-2-fluorobenzene: Principles, Regioselectivity, and Experimental Design
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The electrophilic aromatic substitution (EAS) of polysubstituted benzene rings is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. 1-(Allyloxymethyl)-2-fluorobenzene presents a unique and instructive case study in directing group effects, where the subtle interplay between a weakly deactivating, ortho-para directing halogen and a moderately activating, ortho-para directing ether moiety dictates overall reactivity and regiochemical outcomes. This guide provides a comprehensive analysis of the electronic and steric factors governing these reactions. We will deconstruct the competing substituent effects, predict regioselectivity for key EAS reactions, and provide validated, step-by-step experimental protocols with explicit justifications for procedural choices, empowering researchers to approach the synthesis of derivatives of this scaffold with confidence and precision.
Foundational Principles: Analyzing the Substituent Landscape
The reactivity of the 1-(Allyloxymethyl)-2-fluorobenzene ring is not uniform; it is a complex electronic landscape shaped by the two substituents. Understanding their individual and combined effects is paramount to predicting and controlling the outcome of an electrophilic attack.
The Dichotomous Nature of the Fluorine Substituent
Fluorine, like other halogens, exhibits a dual electronic effect.[1] It is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I), which pulls electron density away from the aromatic ring through the sigma bond.[2] This effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene itself.[3][4]
However, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be donated into the aromatic pi-system through resonance (+M or +R effect). This resonance donation increases the electron density, particularly at the ortho and para positions.[2] For fluorine, the inductive effect is generally stronger than the resonance effect, resulting in a net deactivation. Despite this, the resonance donation is sufficient to direct incoming electrophiles to the ortho and para positions.[5] Due to the powerful inductive withdrawal, the ortho position is significantly less activated than the para position, making fluorine a strongly para-directing group.[6][7]
The Activating Influence of the Allyloxymethyl Group
The 1-(Allyloxymethyl) group, -CH₂-O-CH₂CH=CH₂, functions as an alkoxy-type substituent. The key feature is the oxygen atom, which, like the one in anisole, is an activating group.[8][9] It donates electron density to the ring via a strong resonance effect (+M) using its lone pairs, which outweighs its inductive withdrawal (-I).[4][10] This donation substantially increases the electron density of the ring, particularly at the ortho and para positions, making the ring more reactive than benzene and directing substitution to these sites.[11][12]
A Unified Model: Competition and Synergy
With substituents at the C1 and C2 positions, a competitive scenario arises for an incoming electrophile. The stronger activating group typically governs the overall reactivity and has a dominant say in the substitution pattern.[10] In this case, the allyloxymethyl group is an activator, while the fluorine is a weak deactivator. Therefore, the ring as a whole is considered activated towards electrophilic aromatic substitution.
The primary challenge lies in predicting the regioselectivity. The diagram below illustrates the electronic contributions of each substituent.
Caption: Electronic effects of substituents on the aromatic ring.
Predicting Regiochemical Outcomes
We can analyze the four possible substitution sites (C3, C4, C5, C6) based on the combined electronic and steric influences.
-
Position C3 (ortho to F, meta to -CH₂OAllyl): Strongly deactivated by the inductive effect of the adjacent fluorine. Receives no activating resonance from either group. Substitution is highly disfavored.
-
Position C4 (para to -CH₂OAllyl, meta to F): Strongly activated by resonance from the primary directing group (-CH₂OAllyl). Minimal electronic influence from the meta fluorine. A highly favored position for substitution.
-
Position C5 (para to F, meta to -CH₂OAllyl): Benefits from the strong para-directing effect of fluorine. Receives no activating resonance from the meta -CH₂OAllyl group. A favored position, likely competing with C4.
-
Position C6 (ortho to -CH₂OAllyl, ortho to F): Electronically activated by the -CH₂OAllyl group but deactivated by the adjacent fluorine's inductive effect. More importantly, this position is severely sterically hindered by the flanking substituents. Substitution is highly disfavored, especially for bulky electrophiles.
Caption: Predicted regioselectivity map for EAS reactions.
| Position | Electronic Effects | Steric Hindrance | Predicted Outcome |
| C3 | -I from F; meta to activator | Low | Highly Disfavored |
| C4 | +M from -CH₂OAllyl (para) | Low | Major Product |
| C5 | +M from F (para) | Low | Potential Major/Minor Product |
| C6 | +M from -CH₂OAllyl (ortho); -I from F | High | Highly Disfavored |
Validated Experimental Protocols
The following protocols are presented as robust starting points for the synthesis of derivatives. The causality behind each step is explained to align with best laboratory practices.
Representative Protocol: Nitration
Nitration introduces the versatile nitro group, a precursor to amines and other functional groups.[13]
Objective: To synthesize 1-(Allyloxymethyl)-4-nitro-2-fluorobenzene and 1-(Allyloxymethyl)-5-nitro-2-fluorobenzene.
Materials:
-
1-(Allyloxymethyl)-2-fluorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Ice-cold Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 1-(Allyloxymethyl)-2-fluorobenzene in DCM (approx. 10 mL per gram of substrate).
-
Rationale: DCM is an inert solvent that effectively dissolves the substrate without participating in the reaction.
-
-
Cooling: Place the flask in an ice/salt water bath and cool the solution to 0-5 °C with stirring.
-
Rationale: Nitration is a highly exothermic reaction. Maintaining a low temperature is critical to prevent runaway reactions, minimize the formation of undesired byproducts from over-nitration, and ensure selectivity.[14]
-
-
Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add 1.1 equivalents of concentrated nitric acid to 2.0 equivalents of concentrated sulfuric acid, pre-cooled in an ice bath.
-
Rationale: Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution.[13] This mixture must be prepared cold and added slowly to control its exothermic formation.
-
-
Addition: Add the cold nitrating mixture dropwise to the stirred substrate solution over 20-30 minutes. Use a dropping funnel to maintain a slow, controlled rate. Ensure the internal temperature of the reaction does not rise above 10 °C.
-
Rationale: Slow, dropwise addition prevents a dangerous buildup of heat and allows the reaction to proceed smoothly, maximizing the yield of the desired mononitrated products.
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Quenching): Once complete, very slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water.
-
Rationale: This step quenches the reaction by diluting and neutralizing the strong acids and hydrolyzing any remaining nitrating agent. The ice absorbs the heat of dilution.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes). Combine the organic layers.
-
Neutralization & Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution (to remove residual acid), and finally with brine.
-
Rationale: The bicarbonate wash is crucial to neutralize all acidic components, preventing product degradation during solvent evaporation. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil, a mixture of 4-nitro and 5-nitro isomers, can be separated using column chromatography on silica gel.
Representative Protocol: Friedel-Crafts Acylation
This reaction introduces an acyl group, forming a ketone, which is a valuable synthetic handle.[15] The steric bulk of the acylium ion-Lewis acid complex makes this reaction highly sensitive to hindrance.[16]
Objective: To synthesize 1-(4-(Allyloxymethyl)-3-fluorophenyl)ethan-1-one (the C4 product).
Materials:
-
1-(Allyloxymethyl)-2-fluorobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold 1M Hydrochloric Acid (HCl)
Experimental Procedure:
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DCM and 1.2 equivalents of anhydrous aluminum chloride.
-
Rationale: Friedel-Crafts reactions require strictly anhydrous conditions as the Lewis acid catalyst (AlCl₃) reacts violently with water, deactivating it.[16] An inert atmosphere prevents moisture from entering the system.
-
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add 1.1 equivalents of acetyl chloride dropwise. A complex will form. Stir for 15 minutes.
-
Rationale: Acetyl chloride reacts with AlCl₃ to form the electrophilic acylium ion (CH₃CO⁺), which is the active acetylating agent.[17]
-
-
Substrate Addition: In a separate flask, dissolve 1.0 equivalent of 1-(Allyloxymethyl)-2-fluorobenzene in anhydrous DCM. Add this solution dropwise to the acylium ion suspension at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-4 hours. Monitor by TLC.
-
Rationale: The acylated product forms a complex with AlCl₃. This deactivates the ring and prevents further (poly)acylation, which is a common side reaction in Friedel-Crafts alkylation.[16]
-
-
Work-up (Quenching): Once the reaction is complete, cool the flask back down to 0 °C and very carefully and slowly pour the mixture over crushed ice containing concentrated HCl.
-
Rationale: The acidic ice water hydrolyzes the aluminum complexes and quenches the reaction. This must be done slowly and with caution due to the highly exothermic nature of the process.
-
-
Extraction and Purification: Proceed with extraction, washing (water, bicarbonate, brine), drying, and concentration as described in the nitration protocol. The primary product is expected to be the C4 isomer due to the steric hindrance at C6 and the superior activating power of the allyloxymethyl group.[18] Purification is achieved via column chromatography.
Caption: A typical experimental workflow for electrophilic nitration.
Conclusion
The electrophilic aromatic substitution of 1-(Allyloxymethyl)-2-fluorobenzene is a nuanced process governed by a competition between the activating -CH₂OAllyl group and the deactivating -F group. The regiochemical outcome is a delicate balance, primarily favoring substitution at the C4 position (para to the activator) and the C5 position (para to the fluorine). Steric hindrance effectively blocks the C6 position. Researchers should anticipate a mixture of products and employ robust purification techniques like column chromatography for isomer separation. The provided protocols offer a solid foundation for exploring the chemistry of this versatile scaffold, with the understanding that reaction conditions may be fine-tuned to optimize the ratio of the desired regioisomer.
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Introduction: The Strategic Importance of the ortho-Fluoro Substituent
An In-depth Technical Guide to ortho-Fluoro-Substituted Aromatic Ethers: Synthesis, Properties, and Applications
In the landscape of modern chemistry, the strategic incorporation of fluorine into organic molecules has become a cornerstone of innovation across pharmaceuticals, agrochemicals, and materials science.[1][2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of molecular properties to an extent not achievable with other elements.[2][4] Among the vast array of organofluorine compounds, ortho-fluoro-substituted aromatic ethers represent a privileged structural motif.
The placement of a fluorine atom adjacent to an ether linkage on an aromatic ring is not a trivial structural modification. This specific arrangement induces a cascade of profound electronic and conformational effects that can dramatically alter a molecule's physicochemical properties and biological activity.[5][6] It can lock molecular conformation, block metabolic pathways, modulate acidity and basicity, and enhance binding affinity to biological targets.[4][5][7] Consequently, this moiety is increasingly found in advanced drug candidates, next-generation pesticides, and high-performance polymers.[3][5][8]
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple survey to provide an in-depth analysis of the core aspects of ortho-fluoro-substituted aromatic ethers, focusing on the causal relationships between their structure, synthesis, and function. We will explore the primary synthetic routes, dissect the unique properties conferred by the ortho-fluoro group with mechanistic explanations, and examine their application through relevant case studies.
I. Synthetic Methodologies: Forging the C-O Bond
The construction of the aryl ether bond, particularly when flanked by an ortho-fluoro substituent, requires a robust and versatile synthetic toolkit. The choice of method is dictated by factors such as substrate scope, functional group tolerance, and reaction conditions. Three primary strategies dominate the field: Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and Buchwald-Hartwig Etherification.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for forming aryl ethers when the aromatic ring is sufficiently electron-deficient.[9] Unlike typical SN2 reactions, the SNAr pathway does not involve a backside attack, which is sterically impossible on an sp²-hybridized carbon within an aromatic ring.[10]
Causality and Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[11] First, a nucleophile (e.g., an alkoxide or phenoxide) attacks the electron-poor aromatic ring at the carbon bearing the leaving group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[11] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
The success of the SNAr reaction is critically dependent on two factors:
-
Ring Activation: The aromatic ring must be activated by at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group.[9]
-
Leaving Group Position: The EWG must be positioned ortho or para to the leaving group. This geometry allows the negative charge of the Meisenheimer complex to be delocalized onto the EWG through resonance, thereby stabilizing the intermediate.[9][11] If the EWG is in the meta position, this stabilizing resonance is not possible, and the reaction rate is significantly slower.[9]
Counterintuitively, fluoride is an excellent leaving group in SNAr reactions, often superior to other halogens (F > Cl > Br > I).[9] This is because the rate-determining step is typically the initial nucleophilic attack. The extreme electronegativity of fluorine strongly polarizes the C-F bond and activates the ring toward attack, accelerating this crucial first step. The strength of the C-F bond is irrelevant as its cleavage occurs in the fast, second step.[9]
Caption: SNAr mechanism for aryl ether synthesis.
Experimental Protocol: General SNAr O-Arylation
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol or phenol (1.1 equivalents) and a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases, indicating complete formation of the alkoxide/phenoxide.
-
Coupling: Add the activated ortho-fluoro-substituted aryl halide (1.0 equivalent) to the flask, either neat or as a solution in the reaction solvent.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Ullmann Condensation
The Ullmann condensation is a classic, copper-promoted reaction for the synthesis of diaryl ethers from an aryl halide and a phenol.[12][13]
Causality and Mechanism: The traditional Ullmann reaction requires stoichiometric amounts of copper powder or copper salts, a base, and harsh reaction conditions, often involving high temperatures (>200 °C) in high-boiling polar solvents.[12] The reaction is generally thought to involve the formation of a copper(I) phenoxide, which then reacts with the aryl halide.[12] The exact mechanism is complex and still debated, but a plausible pathway involves oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination.[14]
Modern advancements have led to the development of catalytic systems using soluble copper sources (e.g., CuI, Cu₂O) in combination with ligands such as diamines or phenanthrolines.[12] These catalytic systems operate under significantly milder conditions and have a broader substrate scope, though they can still be sensitive to steric hindrance.[15]
Caption: A proposed catalytic cycle for the Ullmann ether condensation.
Experimental Protocol: Ligand-Accelerated Ullmann Condensation
-
Preparation: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equivalent), phenol (1.2-1.5 equivalents), CuI (5-10 mol%), the appropriate ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times. Add a degassed, anhydrous solvent (e.g., toluene, dioxane, or DMF).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100-140 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove copper salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Buchwald-Hartwig Etherification
The Buchwald-Hartwig amination has a powerful counterpart for C-O bond formation, representing the state-of-the-art for aryl ether synthesis.[16][17] This palladium-catalyzed cross-coupling reaction offers exceptionally mild conditions, broad substrate scope, and high functional group tolerance, often surpassing the Ullmann condensation.[16][18]
Causality and Mechanism: The reaction's success hinges on a carefully designed catalytic system.[19] It involves a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, a bulky, electron-rich phosphine ligand.[19] These ligands (e.g., biarylphosphines like XPhos and SPhos) are essential for promoting both the key oxidative addition and reductive elimination steps of the catalytic cycle.[19]
The catalytic cycle proceeds through three main stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.[18]
-
Ligand Exchange/Deprotonation: The alcohol or phenol coordinates to the Pd(II) center, and a base deprotonates it to form a palladium alkoxide/phenoxide complex.[19]
-
Reductive Elimination: This is the product-forming step. The aryl group and the alkoxy/phenoxy group couple, regenerating the Pd(0) catalyst and releasing the desired ether. This step is often the rate-limiting step and is greatly accelerated by the bulky phosphine ligands.[19]
Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
Experimental Protocol: Buchwald-Hartwig O-Arylation
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, mix the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) in an anhydrous, deoxygenated solvent like toluene for 15-30 minutes.
-
Reaction Setup: To a separate oven-dried vial or flask, add the aryl halide (1.0 equivalent), the alcohol/phenol (1.2 equivalents), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equivalents).
-
Combining Reagents: Add the pre-formed catalyst solution to the vial containing the substrates and base.
-
Reaction: Seal the vial and heat to the required temperature (typically 80-110 °C) for 4-24 hours. Monitor progress by LC-MS or GC-MS.
-
Workup: Cool the reaction mixture, dilute with a suitable solvent (e.g., diethyl ether or ethyl acetate), and filter through a plug of silica gel, eluting with more solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography.
Methodology Comparison
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation | Buchwald-Hartwig Etherification |
| Catalyst | None (stoichiometric base) | Copper (catalytic or stoichiometric) | Palladium (catalytic) |
| Key Reagents | Strong base (e.g., NaH) | CuI, Ligand, Base (K₂CO₃) | Pd source, Phosphine Ligand, Base (Cs₂CO₃) |
| Aryl Halide Scope | Activated by EWG (o,p); F is best leaving group | Electron-deficient preferred; I, Br > Cl | Broad scope: electron-rich, neutral, and deficient; Br, I, Cl, OTf |
| Nucleophile Scope | Broad (alkoxides, phenoxides) | Primarily phenoxides | Broad (primary/secondary alcohols, phenols) |
| Conditions | Often high temperatures (80-150°C) | Harsh (100-220°C); milder with modern ligands | Mild (Room Temp to 110°C) |
| Advantages | Inexpensive, no transition metals | Inexpensive catalyst | Broadest scope, high functional group tolerance, mild conditions |
| Limitations | Requires strong EWG activation | High temperatures, limited scope, potential for side reactions | Expensive catalyst/ligands, requires inert atmosphere |
II. Unique Physicochemical Properties and Mechanistic Insights
The ortho-fluoro substituent exerts a powerful influence on the molecule's behavior through a combination of electronic, conformational, and metabolic effects. Understanding these principles is essential for rational drug and materials design.
Electronic Effects: pKa Modulation
Fluorine is the most electronegative element, resulting in a potent through-bond inductive electron-withdrawing effect (-I).[2] When placed ortho to an ether, this effect dominates.
-
Impact on Acidity/Basicity: This strong -I effect can significantly alter the pKa of nearby functional groups. For example, it lowers the pKa of an adjacent phenol, making it more acidic. Conversely, it decreases the basicity of a nearby aniline nitrogen.[2][5] This modulation is a critical tool in drug design, as it can improve bioavailability by ensuring a molecule is in a neutral, more membrane-permeable state at physiological pH.[4]
Conformational Control: The "Fluorine Gauche Effect"
Perhaps the most significant consequence of ortho-fluorine substitution is its ability to control molecular conformation. While simple anisoles tend to adopt a planar conformation to maximize resonance, ortho-fluoro-substituted analogues strongly prefer a non-planar (skewed) conformation.[5][7]
Causality: This preference arises from the minimization of repulsive forces. In a planar conformation, the lone pairs of the ether oxygen and the highly polar C-F bond would be in close proximity, leading to significant dipole-dipole and steric repulsion.[7] The molecule rotates around the Ar-O bond to adopt a lower-energy, perpendicular arrangement. This "conformational locking" can pre-organize a ligand for optimal binding to a protein receptor, enhancing potency and selectivity.[4]
Caption: Ortho-fluoro substitution enforces a non-planar conformation.
Metabolic Stability: Blocking P450 Metabolism
Aromatic hydroxylation, mediated by cytochrome P450 (CYP) enzymes, is a primary pathway for drug metabolism and clearance. The C-F bond is significantly stronger than a C-H bond and is resistant to this oxidative metabolism.[2][20]
Causality: Placing a fluorine atom at a metabolically vulnerable position on the aromatic ring effectively "shields" that site from CYP-mediated oxidation.[4] An ortho-fluoro group can prevent hydroxylation at a key position, thereby increasing the metabolic stability and in vivo half-life of a drug.[4][20]
Lipophilicity Modulation
Fluorine substitution generally increases a molecule's lipophilicity (its affinity for fatty, non-polar environments), which can enhance absorption and membrane permeability.[1][2] The effect is quantified by the Hansch lipophilicity parameter (π), where a positive value indicates increased lipophilicity.
| Substituent | Hansch Lipophilicity Parameter (π) |
| H (Hydrogen) | 0.00 |
| F (Fluoro) | +0.14 |
| OCH₃ (Methoxy) | -0.02 |
| OCF₃ (Trifluoromethoxy) | +1.04[1] |
As shown, replacing hydrogen with fluorine modestly increases lipophilicity. The effect is even more pronounced when comparing a methoxy group to its trifluoromethoxy analogue.[1]
III. Applications in Research and Development
The unique properties of ortho-fluoro-substituted aromatic ethers make them highly valuable in several fields.
Medicinal Chemistry
This is the area of greatest impact. The ability to simultaneously modulate pKa, enforce a bioactive conformation, and block metabolism makes this motif a powerful tool for lead optimization.[21][22]
-
Case Study - Ezetimibe (Zetia®): This cholesterol absorption inhibitor features a para-fluorophenyl group that enhances lipophilicity and target binding.[4] While not an ortho-substituted ether, the principle of using fluorine to improve pharmacokinetic properties is clearly demonstrated. Many modern drug candidates in development pipelines specifically utilize the ortho-fluoro-ether motif to achieve conformational rigidity and metabolic stability.
-
Positron Emission Tomography (PET): The fluorine-18 (¹⁸F) isotope is a widely used positron emitter for PET imaging.[21] The synthetic methodologies described above can be adapted for the late-stage introduction of ¹⁸F, enabling the creation of radiotracers to study drug distribution and target engagement in vivo.[21][23]
Agrochemicals
The principles of drug design are directly transferable to the development of herbicides, insecticides, and fungicides.[8][24] Fluorinated compounds constitute a significant and growing portion of the agrochemical market.[5][25] The introduction of an ortho-fluoro-substituted aromatic ether can enhance the potency, metabolic stability (in both pests and the environment), and uptake of the active ingredient.[8][24]
Materials Science
The exceptional thermal and chemical stability of the C-F bond is highly advantageous in materials science.[3] Ortho-fluoro-substituted aromatic ethers can serve as monomers for high-performance polymers (polyarylene ethers). These materials exhibit superior chemical resistance, thermal stability, and desirable dielectric properties, making them suitable for demanding applications in the aerospace, automotive, and electronics industries.[3][26]
Conclusion
The ortho-fluoro-substituted aromatic ether is far more than a simple chemical curiosity. It is a highly strategic structural unit whose synthesis is enabled by a range of powerful, modern chemical reactions. The placement of fluorine adjacent to the ether linkage provides chemists with a sophisticated tool to exert precise control over a molecule's electronic properties, three-dimensional shape, and metabolic fate. These effects directly translate into improved performance, whether the goal is to design a more potent and durable drug, a more effective agrochemical, or a more resilient polymer. As our understanding of fluorine's subtle yet powerful influence continues to grow, the application of this privileged motif in science and technology is set to expand even further.
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- 6. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. arkat-usa.org [arkat-usa.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
discovery and history of 1-(Allyloxymethyl)-2-fluorobenzene
An In-depth Technical Guide to the Synthesis, Characterization, and Application of 1-(Allyloxymethyl)-2-fluorobenzene
Abstract
1-(Allyloxymethyl)-2-fluorobenzene is a fluorinated aromatic ether that, while not distinguished by a singular moment of discovery, represents a valuable molecular scaffold in modern synthetic chemistry. Its utility is derived from the orthogonal reactivity of its constituent moieties: the fluorinated benzene ring and the versatile allyl group. This guide provides a comprehensive overview of the most logical synthetic pathway for this compound, detailed protocols for its characterization, and an exploration of its potential applications as a building block in the development of complex molecules for the pharmaceutical and materials science sectors. By grounding the discussion in established chemical principles, this document serves as a practical resource for researchers and drug development professionals.
Introduction: The Contextual Significance of a Multifunctional Building Block
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, profoundly influencing metabolic stability, binding affinity, and lipophilicity. Consequently, the demand for novel fluorinated building blocks continues to grow. 1-(Allyloxymethyl)-2-fluorobenzene emerges in this context as a strategically designed intermediate. It possesses two key features of interest for synthetic chemists:
-
A 2-Fluorophenyl Group: The fluorine atom acts as a powerful modulator of electronic properties and can serve as a handle for specific synthetic transformations or as a crucial component for biological activity.
-
An Allyl Ether Moiety: The allyl group is a versatile functional handle, amenable to a wide array of chemical transformations, including but not limited to, isomerization, oxidation, and cross-metathesis.
This guide moves beyond a non-existent discovery narrative to focus on the practical synthesis and application of this compound, reflecting its role as a useful, readily accessible tool in the synthetic chemist's arsenal.
Proposed Synthesis: The Williamson Ether Synthesis Approach
The most direct and reliable method for preparing 1-(Allyloxymethyl)-2-fluorobenzene is the Williamson ether synthesis. This classical S(_N)2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
The rationale for this choice is based on several factors:
-
High Reliability: This method is one of the most robust and well-understood reactions in organic chemistry.
-
Reagent Accessibility: The starting materials, 2-fluorobenzyl alcohol and allyl bromide, are commercially available and relatively inexpensive.
-
Favorable Kinetics: The reaction involves a primary alkyl halide (allyl bromide), which is ideal for an S(_N)2 reaction, minimizing the potential for competing elimination reactions.
The overall transformation is depicted below:
Caption: Williamson ether synthesis of 1-(Allyloxymethyl)-2-fluorobenzene.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of 1-(Allyloxymethyl)-2-fluorobenzene.
Materials and Reagents:
-
2-Fluorobenzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and condenser
Procedure:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-fluorobenzyl alcohol (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.
-
Nucleophilic Attack: Cool the reaction mixture back to 0 °C. Add allyl bromide (1.1 eq) dropwise via a dropping funnel over 20 minutes.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH(_4)Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Structural Characterization
Confirmation of the product's identity and purity is achieved through a combination of standard spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (multiplets, ~7.0-7.5 ppm), the benzylic methylene protons (-CH₂-, singlet, ~4.6 ppm), the allylic methylene protons (-CH₂-, doublet, ~4.1 ppm), and the vinyl protons of the allyl group (-CH=CH₂, multiplet, ~5.2-6.0 ppm). |
| ¹³C NMR | Resonances for the aromatic carbons (with C-F coupling visible), the benzylic carbon (~70 ppm), the allylic carbon (~72 ppm), and the two sp² carbons of the allyl group (~117 and ~134 ppm). |
| ¹⁹F NMR | A single resonance for the fluorine atom attached to the aromatic ring. |
| IR Spectroscopy | Characteristic absorption bands for C-O-C ether linkage (~1100 cm⁻¹), C=C stretch of the allyl group (~1645 cm⁻¹), and aromatic C-H and C=C stretches. |
| Mass Spectrometry | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight of C₁₀H₁₁FO. |
Applications in Synthetic Chemistry
The value of 1-(Allyloxymethyl)-2-fluorobenzene lies in its potential as a versatile intermediate for the synthesis of more complex molecular targets. The orthogonal reactivity of its functional groups allows for selective transformations.
Caption: Potential synthetic transformations of 1-(Allyloxymethyl)-2-fluorobenzene.
-
Allyl Group Chemistry: The terminal double bond can be isomerized to the thermodynamically more stable internal propenyl ether, which can then be hydrolyzed to an aldehyde. It can also undergo dihydroxylation to form a diol, or participate in olefin metathesis reactions to build more complex carbon skeletons.
-
Aromatic Ring Chemistry: The fluorine atom can activate the ring for nucleophilic aromatic substitution or be used to direct metallation to the ortho position (C3), allowing for further functionalization of the aromatic core.
This dual reactivity makes it a valuable precursor for creating libraries of complex molecules in drug discovery campaigns, where subtle structural modifications can lead to significant changes in biological activity.
Methodological & Application
Application Notes and Protocols: The Synthetic Utility of 1-(Allyloxymethyl)-2-fluorobenzene in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary organic synthesis, the strategic functionalization of aromatic rings is paramount for the construction of complex molecular architectures. This guide delves into the synthetic applications of 1-(allyloxymethyl)-2-fluorobenzene, a versatile building block that offers a powerful platform for directed ortho-metalation (DoM) and subsequent intramolecular cyclization reactions. As a senior application scientist, this document aims to provide not just a set of protocols, but a deeper understanding of the chemical principles that underpin the utility of this reagent, enabling researchers to harness its full potential in their synthetic endeavors.
Introduction: A Multifunctional Reagent for Targeted Synthesis
1-(Allyloxymethyl)-2-fluorobenzene is a bifunctional reagent, possessing both a directed metalation group (DMG) in the form of the allyloxymethyl moiety and a strategically placed fluorine atom. This unique combination allows for highly regioselective functionalization of the aromatic ring, opening avenues for the synthesis of a diverse array of substituted aromatic compounds and heterocyclic systems. The interplay between the directing effect of the allyloxymethyl group and the electronic influence of the fluorine atom provides a nuanced control over reactivity, which will be explored in detail.
The allyloxymethyl group serves as a powerful tool for directed ortho-lithiation, a process that enables the selective deprotonation of the aromatic ring at the position adjacent to the DMG.[1][2] This generates a highly reactive aryllithium intermediate, which can be trapped with a wide range of electrophiles to introduce new functional groups with precision.[3] Furthermore, the allyl group itself can participate in a variety of subsequent transformations, most notably palladium-catalyzed intramolecular cyclizations, leading to the formation of valuable heterocyclic scaffolds such as chromenes.[4][5]
This guide will provide a comprehensive overview of the synthesis of 1-(allyloxymethyl)-2-fluorobenzene, detailed protocols for its application in directed ortho-metalation, and subsequent intramolecular cyclization reactions, supported by mechanistic insights and practical considerations.
Synthesis of 1-(Allyloxymethyl)-2-fluorobenzene
The preparation of 1-(allyloxymethyl)-2-fluorobenzene is typically achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This involves the reaction of 2-fluorophenol with an allyl halide in the presence of a base.
Experimental Protocol: Synthesis of 1-(Allyloxymethyl)-2-fluorobenzene
-
Materials:
-
2-Fluorophenol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of 2-fluorophenol (1.0 eq.) in anhydrous acetone, add potassium carbonate (1.5 eq.).
-
To this suspension, add allyl bromide (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-(allyloxymethyl)-2-fluorobenzene as a colorless oil.
-
| Reactant | Molar Ratio | Purity | Typical Yield |
| 2-Fluorophenol | 1.0 | >98% | 85-95% |
| Allyl bromide | 1.2 | >98% | |
| K₂CO₃ | 1.5 | >99% |
Application in Directed ortho-Metalation (DoM)
The cornerstone of the synthetic utility of 1-(allyloxymethyl)-2-fluorobenzene lies in its application in directed ortho-metalation. The oxygen atom of the allyloxymethyl group coordinates to the lithium atom of an organolithium base, directing the deprotonation to the adjacent ortho-position (C6).[2] The fluorine atom at the C2 position also has a moderate directing effect, but the allyloxymethyl group is generally a stronger director.[6]
Mechanism of Directed ortho-Metalation
The process begins with the coordination of the organolithium reagent (e.g., n-butyllithium) to the oxygen atom of the allyloxymethyl group. This pre-coordination complex brings the organolithium base in close proximity to the C6 proton, facilitating its abstraction and the formation of the corresponding aryllithium species.[3] This intermediate is then poised to react with a variety of electrophiles.
Figure 1: General workflow for the directed ortho-metalation of 1-(allyloxymethyl)-2-fluorobenzene.
Experimental Protocol: Directed ortho-Metalation and Electrophilic Trapping
-
Materials:
-
1-(Allyloxymethyl)-2-fluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Electrophile (e.g., dimethylformamide (DMF), iodine (I₂), trimethylsilyl chloride (TMSCl))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 1-(allyloxymethyl)-2-fluorobenzene (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.
-
Add the chosen electrophile (1.2 eq.) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table of Common Electrophiles and Products
| Electrophile | Product | Application |
| Dimethylformamide (DMF) | 2-(Allyloxymethyl)-3-fluorobenzaldehyde | Precursor for heterocycle synthesis |
| Iodine (I₂) | 1-(Allyloxymethyl)-2-fluoro-6-iodobenzene | Substrate for cross-coupling reactions |
| Trimethylsilyl chloride (TMSCl) | 1-(Allyloxymethyl)-2-fluoro-6-(trimethylsilyl)benzene | Protecting group, precursor for further functionalization |
| Carbon dioxide (CO₂) | 2-(Allyloxymethyl)-3-fluorobenzoic acid | Building block for pharmaceuticals |
Application in Intramolecular Cyclization: Synthesis of Chromenes
A particularly powerful application of the functionalized products derived from the DoM of 1-(allyloxymethyl)-2-fluorobenzene is their use in intramolecular cyclization reactions to form chromene derivatives.[4][5][7] Chromenes are a class of heterocyclic compounds with a wide range of biological activities and are prevalent in natural products.[8]
A common strategy involves the introduction of a leaving group (e.g., iodine) at the C6 position via DoM, followed by an intramolecular Heck reaction.[9][10][11]
Workflow for Chromene Synthesis
Figure 2: Synthetic route to chromene derivatives from 1-(allyloxymethyl)-2-fluorobenzene.
Experimental Protocol: Intramolecular Heck Reaction for Chromene Synthesis
-
Materials:
-
1-(Allyloxymethyl)-2-fluoro-6-iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
To a solution of 1-(allyloxymethyl)-2-fluoro-6-iodobenzene (1.0 eq.) in anhydrous acetonitrile, add palladium(II) acetate (0.05 eq.), triphenylphosphine (0.1 eq.), and triethylamine (2.0 eq.) under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired chromene derivative.
-
| Catalyst System | Base | Solvent | Typical Yield |
| Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 70-85% |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene | 65-80% |
Conclusion and Future Outlook
1-(Allyloxymethyl)-2-fluorobenzene emerges as a highly valuable and versatile building block in organic synthesis. Its capacity for regioselective functionalization via directed ortho-metalation, coupled with the potential for subsequent intramolecular cyclizations, provides a powerful and efficient strategy for the synthesis of complex aromatic and heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this reagent in their pursuit of novel molecules for drug discovery and materials science. The continued exploration of new electrophiles and catalytic systems for the transformation of this scaffold will undoubtedly lead to the development of even more innovative and efficient synthetic methodologies.
References
-
Snieckus, V. Directed Ortho Metalation. Chem. Rev.1990 , 90 (6), 879–933. [Link]
-
Link, J. T. The Intramolecular Heck Reaction. Org. React.2004 , 60, 157-534. [Link]
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Gilman, H.; Bebb, R. L. Relative Reactivities of Organometallic Compounds. XIII. Metalation of Anisole. J. Am. Chem. Soc.1939 , 61 (1), 109–112. [Link]
- Clayden, J. Organolithiums: Selectivity for Synthesis; Pergamon, 2002.
-
Organocatalytic Fluorogenic Synthesis of Chromenes. Molecules2017 , 22 (2), 329. [Link]
-
Beak, P.; Brown, R. A. The Relative Directing Ability of ortho-Substituents in the Metalation of Substituted Benzenes. J. Org. Chem.1982 , 47 (1), 34–46. [Link]
-
Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. [Link]
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Molecular Docking, Synthesis, Structure Illucidation, Admet Analysis and Biological Activity Evaluation of Some Fluorinated Chromene Derivatives. Journal of Advanced Zoology2023 , 44 (S5). [Link]
-
Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Molecules2021 , 26 (19), 5801. [Link]
-
The Intramolecular Heck Reaction - Macmillan Group. [Link]
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INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Arkivoc2012 , 2012 (1), 543-574. [Link]
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The Strategic Utility of 1-(Allyloxymethyl)-2-fluorobenzene in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Imperative for Fluorinated Scaffolds in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties conferred by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated bioavailability—have made fluorinated building blocks indispensable tools for the medicinal chemist.[1][2] Among these, 1-(allyloxymethyl)-2-fluorobenzene emerges as a versatile and strategically valuable building block. Its structure marries the advantageous properties of a 2-fluoroaryl moiety with a masked benzylic alcohol, the allyloxymethyl group, which also serves as a potent directing group for regioselective aromatic functionalization. This application note provides an in-depth guide to the synthesis, reactivity, and strategic application of 1-(allyloxymethyl)-2-fluorobenzene, complete with detailed experimental protocols for its use in the synthesis of complex, medicinally relevant molecules.
Physicochemical Properties of the Building Block
A foundational understanding of the physical and chemical characteristics of 1-(allyloxymethyl)-2-fluorobenzene is paramount for its effective deployment in a synthetic workflow.
| Property | Value | Source |
| CAS Number | 1199773-12-0 | [2][3] |
| Molecular Formula | C₁₀H₁₁FO | [2][3] |
| Molecular Weight | 166.19 g/mol | [2][3] |
| Appearance | Not Available (predicted to be a liquid) | [3] |
| Storage | 2-8°C, Refrigerator, Sealed in dry conditions | [2][3] |
Synthesis of 1-(Allyloxymethyl)-2-fluorobenzene: A Proposed Protocol
The synthesis of 1-(allyloxymethyl)-2-fluorobenzene can be readily achieved from commercially available 2-fluorobenzyl alcohol via a standard Williamson ether synthesis. The allyl group is introduced using allyl bromide in the presence of a base.
Caption: Proposed synthesis of 1-(allyloxymethyl)-2-fluorobenzene.
Protocol: Synthesis of 1-(Allyloxymethyl)-2-fluorobenzene
Materials:
-
2-Fluorobenzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a stir bar and sodium hydride (1.2 equivalents).
-
Suspend the sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 2-fluorobenzyl alcohol (1.0 equivalent) in anhydrous THF to the cooled suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add allyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(allyloxymethyl)-2-fluorobenzene.
Key Application: Directed ortho-Metalation for Regioselective Functionalization
The primary strategic advantage of 1-(allyloxymethyl)-2-fluorobenzene lies in its capacity for directed ortho-metalation (DoM).[4][5] The allyloxymethyl group acts as a potent Directed Metalation Group (DMG), coordinating to an organolithium base and directing deprotonation to the adjacent ortho position (C6). The fluorine atom at the C2 position also contributes to the acidification of the neighboring protons, further facilitating regioselective metalation. This generates a powerful nucleophilic aryllithium species that can react with a wide array of electrophiles to introduce diverse functional groups at the C6 position with high precision.
Caption: Directed ortho-metalation of 1-(allyloxymethyl)-2-fluorobenzene.
Protocol: ortho-Lithiation and Electrophilic Quench
Materials:
-
1-(Allyloxymethyl)-2-fluorobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
sec-Butyllithium (s-BuLi)
-
Electrophile (e.g., acetone)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a thermometer, dropping funnel, and nitrogen inlet, add 1-(allyloxymethyl)-2-fluorobenzene (1.0 equivalent) and anhydrous THF.
-
Add TMEDA (1.2 equivalents) to the solution.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.2 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting deep-red solution at -78 °C for 1 hour.
-
Add a solution of the chosen electrophile (e.g., acetone, 1.5 equivalents) in anhydrous THF dropwise, again maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Deprotection of the Allyl Group: Unmasking the Benzylic Alcohol
Following the functionalization of the aromatic ring, the allyl protecting group can be selectively removed to reveal the benzylic alcohol. This is typically achieved through palladium-catalyzed deallylation, a mild and efficient method compatible with a wide range of functional groups.[6][7]
Caption: Palladium-catalyzed deallylation workflow.
Protocol: Palladium-Catalyzed Deallylation
Materials:
-
Allyl-protected substrate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Allyl scavenger (e.g., 1,3-dimethylbarbituric acid, morpholine, or tributyltin hydride)
-
Anhydrous solvent (e.g., THF or DCM)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the allyl-protected substrate (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the allyl scavenger (2.0-3.0 equivalents).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05-0.1 equivalents).
-
Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.
Conclusion: A Versatile Tool for Complex Molecule Synthesis
1-(Allyloxymethyl)-2-fluorobenzene represents a highly valuable, albeit underutilized, building block for medicinal chemistry. Its true potential is realized through the strategic application of directed ortho-metalation, which allows for the precise and regioselective introduction of a wide range of functional groups. The subsequent mild deprotection of the allyl ether unmasks a benzylic alcohol, providing a handle for further synthetic transformations. The protocols outlined in this application note provide a robust framework for leveraging the unique reactivity of this building block in the synthesis of novel, fluorinated drug candidates.
References
- Plant, A., Thompson, P., & Williams, D. M. (2009). Application of the Ugi Reaction for the One-Pot Synthesis of Uracil Polyoxin C Analogues. The Journal of Organic Chemistry, 74(13), 4870-4873.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- A series of aryl benzyl ethers with fluoro substituents were synthesized and their structures were confirmed by spectral. All the compounds were tested for their cytotoxic activity in vitro against two human tumor cell lines: A549, SGC7901, and most showed cytotoxicity. Compound 10 was the most active in suppressing the growth of both screened cancer cells. (n.d.).
- ((Allyloxy)methyl)benzene | 14593-43-2. (n.d.). BuyersGuideChem.
- Nishi, T., et al. (2014). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. Bioorganic & Medicinal Chemistry, 22(15), 4075-4086.
- 1199773-12-0|1-((Allyloxy)methyl)-2-fluorobenzene. (n.d.). BLDpharm.
- 1-(Allyloxymethyl)-2-fluorobenzene. (n.d.).
- Grafiati. (2022, February 1).
- 1-((Allyloxy)methyl)-2-bromobenzene. (n.d.). BLDpharm.
- Genet, J. P., et al. (1993). Mild and selective palladium(0)-catalyzed deallylation of allylic amines. Allylamine and diallylamine as very convenient ammonia equivalents for the synthesis of primary amines. The Journal of Organic Chemistry, 58(9), 2508-2517.
- Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering, 3(1), 1-10.
- Myers, A. G. (n.d.).
- Directed ortho metal
- A) The catalytic mechanism of palladium‐mediated deallylation reaction. (n.d.).
- Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. (n.d.).
- An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II)
- Excited-State Palladium-Catalyzed Radical Allylic Alkylation: Rapid Access to C2-Allyl Carbohydr
- Directed (ortho)
- 1-(Chloromethyl)-2-fluorobenzene. (n.d.). BLDpharm.
- Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. (2025, November 11). MDPI.
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The Strategic Application of 1-(Allyloxymethyl)-2-fluorobenzene in Advanced Agrochemical Synthesis
Introduction: The Imperative for Precision in Agrochemical Design
The relentless pursuit of higher crop yields and more resilient agriculture necessitates the development of novel, highly effective, and environmentally benign agrochemicals. Within this landscape, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount design principle.[1] Fluorine's unique stereoelectronic properties can profoundly influence a molecule's metabolic stability, binding affinity to target enzymes, and overall bioavailability, often leading to enhanced pesticidal activity.[2] Consequently, fluorinated building blocks are indispensable tools for the modern agrochemical chemist.[1][3]
This application note details the utility of a specialized fluorinated building block, 1-(Allyloxymethyl)-2-fluorobenzene , in the synthesis of next-generation agrochemicals. While seemingly a simple derivative of 2-fluorobenzyl alcohol, its true value lies in the strategic deployment of the allyloxymethyl group as a protecting and activating moiety. We will explore its application in a plausible synthetic route towards a novel fungicidal candidate, demonstrating the causality behind its selection and the practical protocols for its use.
Core Concept: 1-(Allyloxymethyl)-2-fluorobenzene as a Protected Precursor
1-(Allyloxymethyl)-2-fluorobenzene can be conceptualized as an allyl-protected version of 2-fluorobenzyl alcohol. The rationale for employing this protected form in a multi-step synthesis is rooted in the need to mask the reactive hydroxyl group of the benzyl alcohol to prevent undesired side reactions during preceding synthetic transformations. The allyl ether is a well-established protecting group in organic synthesis, known for its stability under a range of conditions and its selective removal under mild protocols, which preserves the integrity of the core molecular structure.
Hypothetical Application: Synthesis of a Novel Pyrazole Carboxamide Fungicide
To illustrate the application of 1-(Allyloxymethyl)-2-fluorobenzene, we propose a synthetic pathway towards a hypothetical pyrazole carboxamide fungicide, herein named "Fluoxallyl," which incorporates the 2-fluorobenzyl ether moiety, a common feature in modern agrochemicals.
Experimental Workflow & Protocols
Overall Synthetic Scheme
The proposed synthesis of Fluoxallyl is a multi-step process that leverages the unique properties of 1-(Allyloxymethyl)-2-fluorobenzene. The workflow is designed to be robust and scalable, reflecting the demands of agrochemical process development.
Caption: Proposed synthetic workflow for "Fluoxallyl" utilizing 1-(Allyloxymethyl)-2-fluorobenzene.
Part 1: Synthesis of the Key Intermediate via Nucleophilic Aromatic Substitution (SNAr)
The initial step involves the reaction of 1-(Allyloxymethyl)-2-fluorobenzene with a suitable heterocyclic nucleophile. The fluorine atom on the benzene ring activates the molecule towards nucleophilic aromatic substitution.
Protocol 1: Synthesis of 1-(((2-(allyloxymethyl)phenyl)amino)methyl)-4-(trifluoromethyl)-1H-pyrazole (Intermediate A)
-
Reagents and Materials:
-
1-(Allyloxymethyl)-2-fluorobenzene (1.0 eq)
-
4-(Trifluoromethyl)-1H-pyrazole (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Argon atmosphere
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and argon inlet, add 1-(Allyloxymethyl)-2-fluorobenzene and 4-(trifluoromethyl)-1H-pyrazole.
-
Add anhydrous potassium carbonate and DMF.
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate A .
-
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| Intermediate A | 311.29 | 85-92 | Viscous Oil |
Part 2: Deprotection to Unveil the Reactive Moiety
The critical step that highlights the utility of the starting material is the selective removal of the allyl protecting group to reveal the benzyl alcohol.
Protocol 2: Synthesis of 2-((4-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)benzyl alcohol
-
Reagents and Materials:
-
Intermediate A (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
1,3-Dimethylbarbituric acid (2.0 eq)
-
Dichloromethane (DCM)
-
Argon atmosphere
-
-
Procedure:
-
Dissolve Intermediate A in anhydrous DCM in a round-bottom flask under an argon atmosphere.
-
Add 1,3-dimethylbarbituric acid and tetrakis(triphenylphosphine)palladium(0).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the deprotected benzyl alcohol.
-
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 2-((4-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)benzyl alcohol | 271.22 | 90-95 | White Solid |
Part 3: Final Assembly of the Target Agrochemical
The newly exposed hydroxyl group is now available for the final coupling reaction to assemble the target fungicide, Fluoxallyl.
Protocol 3: Synthesis of Fluoxallyl
-
Reagents and Materials:
-
2-((4-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)benzyl alcohol (1.0 eq)
-
3-chloro-5-(trifluoromethyl)picolinonitrile (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon atmosphere
-
-
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C under argon, add a solution of 2-((4-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)benzyl alcohol in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of 3-chloro-5-(trifluoromethyl)picolinonitrile in THF to the reaction mixture.
-
Heat the reaction to reflux and stir for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain Fluoxallyl .
-
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| Fluoxallyl | 474.76 | 75-85 | Crystalline Solid |
Discussion: The Rationale for Using 1-(Allyloxymethyl)-2-fluorobenzene
The choice of 1-(Allyloxymethyl)-2-fluorobenzene as a starting material in this synthetic sequence is a deliberate one, guided by the principles of modern organic synthesis.
-
Orthogonality of Protection: The allyl ether protecting group is orthogonal to many other functional groups and reaction conditions. Its stability under the basic conditions of the initial SNAr reaction is a key advantage.
-
Mild Deprotection: The removal of the allyl group is achieved under very mild, neutral conditions using a palladium catalyst. This is crucial for preserving the integrity of the often complex and sensitive molecular scaffolds of modern agrochemicals.
-
Strategic Unmasking of Reactivity: By masking the hydroxyl group, the synthetic route can be designed in a more convergent manner. The reactive alcohol is only revealed immediately prior to the final coupling step, minimizing the potential for side reactions and simplifying purification processes.
Caption: Logical flow demonstrating the strategic utility of the protected precursor.
Conclusion
1-(Allyloxymethyl)-2-fluorobenzene is a valuable, specialized building block for the synthesis of complex, fluorinated agrochemicals. Its utility extends beyond being a simple derivative of 2-fluorobenzyl alcohol; it is a strategic tool that enables chemists to navigate complex synthetic pathways with greater control and efficiency. The protocols and rationale presented herein provide a framework for the application of this and similar protected intermediates in the design and development of the next generation of crop protection agents. The ability to strategically mask and unmask reactive functional groups is a cornerstone of modern organic synthesis, and 1-(Allyloxymethyl)-2-fluorobenzene is a prime example of this principle in action within the agrochemical industry.
References
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Sparrow Chemical. (n.d.). Benzyl Alcohol Series. Retrieved from [Link]
- Jeschek, M., et al. (2024). Recent developments in fluorine-containing pesticides. Pest Management Science.
- Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry, 167, 16-29.
- Lamberth, C. (2018). Fluorine-Containing Agrochemicals: An Overview of Recent Developments.
- Wang, Q., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(12), 3749-3758.
-
PubChem. (n.d.). Florpyrauxifen-benzyl. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Allyl Ethers. Retrieved from [Link]
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Application Note and Protocol for the Epoxidation of 1-(Allyloxymethyl)-2-fluorobenzene
Abstract
This document provides a comprehensive guide for the epoxidation of 1-(Allyloxymethyl)-2-fluorobenzene to synthesize 2-((2-fluorobenzyloxy)methyl)oxirane. The primary protocol details a robust and widely applicable method utilizing meta-chloroperoxybenzoic acid (m-CPBA), a reagent known for its reliability and stereospecificity in converting alkenes to epoxides.[1][2] Alternative procedures employing Oxone® in conjunction with a ketone catalyst and a metal-catalyzed reaction with hydrogen peroxide are also presented, offering greener and potentially milder options. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing not only step-by-step instructions but also the scientific rationale behind the procedural choices, safety protocols, and detailed analytical methods for reaction monitoring and product characterization.
Introduction
Epoxides are valuable three-membered cyclic ether functional groups that serve as versatile intermediates in organic synthesis due to the strain in their ring, which makes them susceptible to ring-opening reactions with a variety of nucleophiles.[3] The target molecule, 2-((2-fluorobenzyloxy)methyl)oxirane, incorporates a fluorinated aromatic moiety, a common feature in pharmacologically active compounds, making its synthesis relevant for drug discovery and development. The fluorine atom can influence the molecule's electronic properties, potentially affecting the reactivity of the epoxide ring.[4][5][6]
The epoxidation of the terminal double bond in 1-(Allyloxymethyl)-2-fluorobenzene is a direct approach to this synthesis. The choice of the epoxidizing agent is critical and depends on factors such as substrate compatibility, desired selectivity, and reaction scale. This document will focus on the well-established Prilezhaev reaction using m-CPBA, which proceeds through a concerted "butterfly" transition state to deliver the epoxide with syn-addition of the oxygen atom.[1][7][8]
Reaction Mechanism and Stereochemistry
The epoxidation of an alkene with a peroxy acid like m-CPBA is a concerted reaction.[8] This means that all bond-forming and bond-breaking steps occur simultaneously in a single transition state. The alkene's π-bond acts as a nucleophile, attacking the terminal oxygen of the peroxy acid, which is electrophilic. Concurrently, the weak O-O bond of the peroxy acid breaks, and a proton is transferred to the carbonyl oxygen of the resulting carboxylic acid.[1]
This concerted mechanism is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[1] For a terminal alkene like 1-(Allyloxymethyl)-2-fluorobenzene, this results in the formation of a racemic mixture of the two enantiomers of the epoxide.
Experimental Protocols
This section details three distinct protocols for the epoxidation of 1-(Allyloxymethyl)-2-fluorobenzene. The primary method utilizes m-CPBA, with two alternative methods provided for contexts where different reagents may be preferable.
Primary Protocol: Epoxidation using meta-Chloroperoxybenzoic acid (m-CPBA)
This protocol is the most common and well-established method for the epoxidation of alkenes.[9] m-CPBA is a relatively stable and easy-to-handle peroxy acid that provides high yields of epoxides.
| Reagent/Material | Grade | Supplier | Notes |
| 1-(Allyloxymethyl)-2-fluorobenzene | Reagent | Commercially Available | Purity >95% |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Reagent | Commercially Available | Typically ≤77% purity, stored at 2-8 °C[10] |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS | In-house preparation | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |
| Hexanes | ACS | Commercially Available | For column chromatography |
| Ethyl Acetate | ACS | Commercially Available | For column chromatography |
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(Allyloxymethyl)-2-fluorobenzene (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.
-
Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.2 eq.) in DCM. Add the m-CPBA solution dropwise to the stirred solution of the starting material over 20-30 minutes.[2] Note: The reaction is exothermic, and slow addition helps to control the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v). The product epoxide should have a lower Rf value than the starting alkene. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, quench the excess peroxy acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes. This step also removes the m-chlorobenzoic acid byproduct.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Caption: Workflow for m-CPBA Epoxidation.
Alternative Protocol 1: Epoxidation using Oxone® and Acetone
This method utilizes Oxone®, a stable and inexpensive source of potassium peroxymonosulfate, as the primary oxidant.[11] In the presence of a ketone, such as acetone, a reactive dioxirane intermediate is generated in situ, which then epoxidizes the alkene.[12] This method is often performed in a biphasic system with a phase-transfer catalyst or in a buffered aqueous/organic solvent mixture.
-
Reaction Setup: Dissolve 1-(Allyloxymethyl)-2-fluorobenzene (1.0 eq.) in a mixture of acetone and a suitable organic solvent like acetonitrile.
-
Buffering: Add an aqueous solution of sodium bicarbonate to buffer the reaction mixture to a pH of 7-8.
-
Addition of Oxone®: Add Oxone® (2.0-3.0 eq.) portion-wise to the vigorously stirred biphasic mixture.
-
Reaction Monitoring: Monitor the reaction by TLC as described in the m-CPBA protocol.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Alternative Protocol 2: Metal-Catalyzed Epoxidation with Hydrogen Peroxide
This protocol represents a "greener" alternative, using hydrogen peroxide as the oxidant, which generates water as the only byproduct.[13][14] A variety of metal catalysts, such as those based on manganese, iron, or rhenium, can be employed.[15][16][17]
-
Reaction Setup: To a solution of 1-(Allyloxymethyl)-2-fluorobenzene (1.0 eq.) in a suitable solvent (e.g., acetonitrile or a biphasic system), add the metal catalyst (e.g., a manganese salen complex or methyltrioxorhenium, MTO, typically 0.1-5 mol%).
-
Addition of Oxidant: Add 30% aqueous hydrogen peroxide (1.5-3.0 eq.) dropwise to the stirred solution. The addition of a co-catalyst or an additive like pyridine may be required depending on the catalytic system.[15]
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, quench any remaining peroxide with a reducing agent (e.g., aqueous sodium sulfite). Extract the product, wash, dry, and concentrate the organic phase.
-
Purification: Purify the product by flash column chromatography.
Characterization of the Product: 2-((2-fluorobenzyloxy)methyl)oxirane
Thorough characterization of the final product is essential to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The formation of the epoxide will result in the disappearance of the vinyl proton signals of the starting material (typically in the 5-6 ppm region). New signals corresponding to the protons on the epoxide ring will appear in the upfield region, typically between 2.5 and 3.5 ppm.[18][19] The benzylic protons and the protons on the carbon adjacent to the ether oxygen will also be present.
-
¹³C NMR: The sp² carbons of the alkene will be replaced by sp³ carbons of the epoxide, which typically resonate in the 40-60 ppm range.[19]
Infrared (IR) Spectroscopy
The most significant change in the IR spectrum will be the disappearance of the C=C stretching vibration of the alkene (around 1640 cm⁻¹). The C-O stretching of the ether will be present in the 1050-1150 cm⁻¹ region, and the presence of the epoxide ring may introduce new C-O stretching bands.[18][19]
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the product. The expected molecular weight for C₁₀H₁₁FO₂ is 182.19 g/mol .
Safety Precautions
-
m-CPBA: meta-Chloroperoxybenzoic acid is a strong oxidizing agent and can cause fire upon contact with flammable materials.[7][20] It is also a skin and eye irritant.[20][21] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[22] Handle m-CPBA in a well-ventilated fume hood.[20] Store m-CPBA at refrigerated temperatures (2-8 °C).[10][20]
-
Oxone®: Oxone® is a strong oxidizing agent and can be corrosive. Avoid contact with skin and eyes.
-
Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidant and can cause severe burns. Handle with care.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
General Precautions: Always conduct reactions behind a safety shield.[23] Ensure that all glassware is properly secured.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient m-CPBA, low reaction temperature, or short reaction time. | Add more m-CPBA, allow the reaction to warm to room temperature, or increase the reaction time. |
| Formation of diol byproduct | Presence of water in the reaction mixture, leading to acid-catalyzed ring-opening of the epoxide. | Use anhydrous solvents and reagents. Ensure the work-up is performed promptly after the reaction is complete. |
| Difficult purification | The byproduct, m-chlorobenzoic acid, is not fully removed during work-up. | Ensure thorough washing with saturated sodium bicarbonate solution. |
Conclusion
The epoxidation of 1-(Allyloxymethyl)-2-fluorobenzene can be reliably achieved using m-CPBA, providing a straightforward route to 2-((2-fluorobenzyloxy)methyl)oxirane. The provided protocol, along with the alternative methods and detailed characterization and safety information, offers a comprehensive resource for researchers. The choice of method will depend on the specific requirements of the synthesis, including scale, available reagents, and desired environmental impact.
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Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. (2023, November 11). YouTube. Retrieved January 14, 2026, from [Link]
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Grabowsky, S., Schirmeister, T., Paulmann, C., Pfeuffer, T., & Luger, P. (2011). Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives. The Journal of Organic Chemistry, 76(5), 1305-1318. [Link]
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Grabowsky, S., Schirmeister, T., Paulmann, C., Pfeuffer, T., & Luger, P. (2011). Effect of electron-withdrawing substituents on the epoxide ring: An experimental and theoretical electron density analysis of a series of epoxide derivatives. UWA Research Repository. Retrieved January 14, 2026, from [Link]
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m-CHLOROPERBENZOIC ACID. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]
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Determination of the Number of Epoxides Groups by FTIR-HATR and Its Correlation with 1 H NMR, in Epoxidized Linseed Oil. (2021, January 15). Scientific & Academic Publishing. Retrieved January 14, 2026, from [Link]
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The Emerging Role of 1-(Allyloxymethyl)-2-fluorobenzene in Advanced Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of 1-(Allyloxymethyl)-2-fluorobenzene in polymer chemistry. With full editorial control, this document is structured to offer an in-depth technical guide, moving beyond rigid templates to deliver field-proven insights into the synthesis and potential applications of novel fluorinated polymers derived from this unique monomer.
Introduction: The Strategic Advantage of Fluorination in Polymer Design
Fluorinated polymers represent a distinct class of materials renowned for their exceptional properties, which stem from the unique characteristics of the carbon-fluorine bond.[1][2] This bond is exceptionally strong and stable, imparting high thermal and chemical resistance to the polymer backbone.[1] The high electronegativity and low polarizability of fluorine atoms also lead to low surface energy, hydrophobicity, and lipophobicity.[3] These attributes make fluoropolymers highly desirable for a wide range of advanced applications, including biomedical devices, drug delivery systems, and high-performance coatings.[1]
1-(Allyloxymethyl)-2-fluorobenzene is a monomer of significant interest due to its unique combination of a polymerizable allyl group, a flexible ether linkage, and a fluorine-substituted aromatic ring. This combination offers the potential to create polymers with a unique set of properties, including:
-
Processability: The ether linkage can enhance solubility in common organic solvents, a challenge often encountered with highly fluorinated polymers.[1]
-
Functionalizability: The aromatic ring provides a site for post-polymerization modification.
-
Tailored Properties: The fluorine atom is expected to impart the characteristic benefits of fluorination, such as thermal stability and chemical inertness.
This document will explore the potential polymerization pathways for 1-(Allyloxymethyl)-2-fluorobenzene and provide detailed protocols for its use in synthesizing novel fluorinated polymers.
Potential Polymerization Mechanisms
The chemical structure of 1-(Allyloxymethyl)-2-fluorobenzene, featuring a terminal allyl group and an ether linkage, suggests several potential polymerization routes. The choice of method will significantly influence the final polymer's molecular weight, architecture, and properties.
Cationic Polymerization
Cationic polymerization is a highly promising route for 1-(Allyloxymethyl)-2-fluorobenzene. The ether oxygen can be protonated or complexed with a Lewis acid to initiate polymerization of the allyl group. Vinyl ethers are well-known to undergo facile cationic polymerization, and while allyl ethers can be more challenging, appropriate initiator systems can achieve successful polymerization.[4][5] This method offers the potential for controlled polymerization, leading to polymers with well-defined molecular weights and narrow dispersity.[6]
Free-Radical Polymerization
Conventional free-radical polymerization of allyl ethers is often challenging due to degradative chain transfer from the allylic position, which can lead to low molecular weight oligomers.[7] However, advancements in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, may offer pathways to higher molecular weight polymers.
Ring-Opening Metathesis Polymerization (ROMP)
While 1-(Allyloxymethyl)-2-fluorobenzene itself is not a cyclic olefin and therefore cannot directly undergo ROMP, it could be incorporated as a functional comonomer with a strained cyclic olefin, such as norbornene or cyclooctene.[8][9][10] This approach would allow for the precise introduction of the fluorinated side chains into the polymer backbone, offering another level of control over the final material properties.
Experimental Protocols: Cationic Polymerization of 1-(Allyloxymethyl)-2-fluorobenzene
The following protocol details a representative procedure for the cationic polymerization of 1-(Allyloxymethyl)-2-fluorobenzene. This protocol is based on established methods for the cationic polymerization of vinyl and allyl ethers and should be optimized for specific experimental goals.[4][5]
Safety Precautions: Cationic polymerization should be carried out in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Anhydrous conditions are critical for the success of the reaction.
Materials and Equipment
-
Monomer: 1-(Allyloxymethyl)-2-fluorobenzene (CAS: 1199773-12-0), freshly distilled over CaH₂.[11]
-
Initiator System:
-
Protonic Acid Initiator: Triflic acid (CF₃SO₃H)
-
Lewis Acid Co-initiator: Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
-
Solvent: Anhydrous dichloromethane (DCM) or hexane.
-
Quenching Agent: Anhydrous methanol or ammonia solution in methanol.
-
Glassware: Schlenk flasks, syringes, and cannulas, all oven-dried and cooled under an inert atmosphere (nitrogen or argon).
-
Magnetic stirrer and stir bars.
-
Low-temperature bath (e.g., dry ice/acetone).
Polymerization Workflow Diagram
Sources
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- 4. Effects of Ether on the Cationic Polymerization of Isobutylene Catalyzed by AlCl3 - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. 1-(Allyloxymethyl)-2-fluorobenzene | CymitQuimica [cymitquimica.com]
Application Note: Strategic Use of the Allyl Ether Protecting Group in the Synthesis of 2-Fluorobenzene Derivatives
Abstract
This guide details the strategic application of the allyloxymethyl protecting group for 2-fluorobenzyl alcohol, a common scaffold in medicinal chemistry and materials science.[1][2] We provide a comprehensive overview, including detailed protocols for the protection of the alcohol, subsequent synthetic modifications on the fluoroaromatic ring, and the selective deprotection of the allyl ether. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical utility for professionals in organic synthesis.
Introduction: The Strategic Value of the Allyl Ether Group
The 2-fluorobenzyl alcohol moiety is a key structural unit in a range of functional molecules.[3] Its synthesis and derivatization often require a robust protecting group for the primary alcohol to enable selective reactions on the aromatic ring. The allyl ether serves as an ideal protecting group in this context due to its notable stability across a wide array of reaction conditions, including strongly basic and acidic environments.[4][5]
Crucially, the allyl group offers an orthogonal deprotection pathway. While many other ether protecting groups (like benzyl) are removed by hydrogenolysis, the allyl ether is selectively cleaved under mild, transition-metal-catalyzed conditions.[4][6] This orthogonality is paramount in multi-step syntheses, allowing for the preservation of other sensitive functional groups within the molecule.[7] This document provides the essential theory and actionable protocols for leveraging this strategy.
Protocol I: Protection of 2-Fluorobenzyl Alcohol
The initial step involves the conversion of the primary alcohol to its corresponding allyl ether. The Williamson ether synthesis is a reliable and high-yielding method for this transformation.[8] The protocol involves deprotonation of the alcohol with a strong base, typically sodium hydride (NaH), to form the alkoxide, which then undergoes an SN2 reaction with an allyl halide.
Rationale for Reagent Selection:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion.
-
Allyl Bromide: A highly reactive electrophile for the SN2 reaction.
-
Tetrahydrofuran (THF): An aprotic solvent that is stable to the strong base and effectively solvates the reagents.
Detailed Experimental Protocol: Synthesis of 1-(Allyloxymethyl)-2-fluorobenzene
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add dry THF (10 mL per 10 mmol of alcohol).
-
Reagent Addition: Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) to the stirring solvent.
-
Alcohol Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 2-fluorobenzyl alcohol (1.0 eq.) in dry THF (2 mL per 10 mmol) dropwise over 15 minutes.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Allylation: Cool the reaction mixture back to 0 °C. Add allyl bromide (1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the protection of 2-fluorobenzyl alcohol.
Protocol II: Modification of the Aromatic Ring
With the alcohol protected, synthetic transformations can be directed toward the fluoroaromatic ring. A powerful strategy for functionalizing such rings is ortho-lithiation (Directed ortho Metalation or DoM), where a substituent directs deprotonation to an adjacent position.[9] The fluorine atom is a powerful ortho-directing group, facilitating lithiation at the C3 position.[10][11] The resulting aryllithium species can then be trapped with a variety of electrophiles.
Strategic Considerations:
-
Base Selection: Strong, sterically hindered lithium amide bases like Lithium Diisopropylamide (LDA) or non-nucleophilic organolithiums like sec-Butyllithium are typically used.[10][12]
-
Temperature: These reactions must be performed at low temperatures (typically -78 °C) to prevent side reactions and decomposition of the aryllithium intermediate.
-
Electrophile: A wide range of electrophiles can be used, such as aldehydes, ketones, CO₂, or borates, to install new functional groups.
Detailed Experimental Protocol: Ortho-Lithiation and Borylation
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of 1-(allyloxymethyl)-2-fluorobenzene (1.0 eq.) in dry THF (15 mL per 5 mmol).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add sec-Butyllithium (1.1 eq., solution in cyclohexanes) dropwise via syringe over 20 minutes. The solution may develop a color.
-
Lithiathion: Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophile Quench: Add triisopropyl borate (1.5 eq.) dropwise.
-
Warming: Continue stirring at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature overnight.
-
Hydrolysis: Cool the mixture to 0 °C and add 2 M HCl solution. Stir vigorously for 1 hour to hydrolyze the boronate ester.
-
Extraction & Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting boronic acid by recrystallization or column chromatography.
Caption: Workflow for ortho-lithiation and borylation.
Table 1: Compatibility of the Allyloxymethyl Group
| Reagent / Condition | Compatibility | Notes |
| Strong Bases (n-BuLi, LDA) | Excellent | Stable at low temperatures. |
| Strong Acids (HCl, H₂SO₄) | Good | Stable under typical aqueous workup conditions. |
| Oxidizing Agents (PCC, DMP) | Moderate | The allyl double bond can be susceptible to some strong oxidants. |
| Reducing Agents (LiAlH₄, NaBH₄) | Excellent | Stable. |
| Hydrogenolysis (H₂, Pd/C) | Good | Generally stable, but cleavage can occur under harsh conditions. |
| Organometallic Reagents | Excellent | Compatible with Grignard reagents, organolithiums, etc. |
Protocol III: Deprotection of the Allyl Ether
The premier method for cleaving allyl ethers is through palladium-catalyzed allyl transfer.[4][13] The mechanism involves the formation of a π-allyl palladium complex, which is then intercepted by a nucleophilic scavenger.[14] This process is highly efficient and occurs under very mild, typically neutral, conditions.[15][16]
Rationale for Reagent Selection:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective catalyst.[5]
-
Allyl Scavenger: A soft nucleophile is required to trap the allyl group from the palladium complex. Common scavengers include morpholine, dimedone, or pyrrolidine.[17][18]
-
Solvent: A polar aprotic solvent like THF or a protic solvent like methanol is often used.
Detailed Experimental Protocol: Palladium-Catalyzed Deallylation
-
Preparation: In a round-bottom flask, dissolve the allyl-protected compound (1.0 eq.) in a suitable solvent (e.g., degassed THF or MeOH).
-
Addition of Reagents: Add the allyl scavenger (e.g., morpholine, 5-10 eq.).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), to the solution. The mixture may turn yellow.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to remove the catalyst, scavenger, and allylated scavenger byproduct, yielding the deprotected alcohol.
Caption: Workflow for palladium-catalyzed deprotection.
Conclusion
The allyloxymethyl group is a superior choice for protecting the benzylic alcohol of 1-(hydroxymethyl)-2-fluorobenzene. Its robustness allows for aggressive synthetic manipulations on the aromatic core, such as directed ortho-lithiation. Furthermore, its selective and mild removal via palladium catalysis provides a critical orthogonal handle in complex synthetic routes, making it an invaluable tool for researchers in drug discovery and materials science.
References
- PROCESS FOR DEPROTECTING ESTERS AND ALLYL ETHERS.
- Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium Catalyst. Efficient Transfer Vinylation of Primary, Secondary, and Tertiary Alcohols.
- Deprotection of allylic esters and ethers.
- Synthetic method of 1,2, 4-trifluorobenzene.
- Deprotection of Allyl Groups in Organic Synthesis: Applic
- Allyl side chain protection in peptide synthesis.
- Allyl Ethers - Protecting Groups.Organic Chemistry Portal.
- A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis.
- Quinazoline from ortho-Lithi
- Process for the preparation of fluorobenzyl derivatives.
- Benzyl Ethers - Protecting Groups.Organic Chemistry Portal.
- Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride.
- From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Tre
- Synthesis and antimicrobial activity of 1-allyloxymethylpyrimidine derivatives.
- The chemical structure of 2-fluorobenzyl alcohol.
- Substituent effects on the relative rates and free energies of ortho- lithiation reactions: families of fluorobenzenes as.
- Palladium-Catalyzed Deallylation of Allyl Ethers with a Xanthene Phosphole Ligand. Experimental and DFT Mechanistic Studies.
- Stability of the Allyl Radical - Resonance Revisited.Chemistry LibreTexts.
- Facile and Selective Deallylation of Allyl Ethers Using Diphosphinidenecyclobutene-Coordinated Palladium Catalysts.
- Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane.Arkivoc.
- Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl).MDPI.
- Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach.Semantic Scholar.
- The allyl ether as a protecting group in carbohydrate chemistry.Journal of the Chemical Society C: Organic (RSC Publishing).
- Alcohol Protecting Groups.University of Calgary.
- Allyl ethers.Fiveable.
- Chemical Intermediates Explained: The Versatility of 4-Chloro-2-fluorobenzyl Alcohol.Medium.
- Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.Infoscience.
- A palladium-catalyzed approach to allenic aromatic ethers and first total synthesis of terricollene A.PMC - NIH.
- Protecting Groups and Orthogonal Protection Strategies.
- 2-Fluorobenzyl alcohol 98%.Sigma-Aldrich.
- A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis.PubMed.
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).Suzhou Highfine Biotech.
- Rapid and selective deallylation of allyl ethers and esters using iodine in polyethylene glycol-400.Green Chemistry (RSC Publishing).
- Directed (ortho)
- Protecting groups.Oxford Learning Link.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(Allyloxymethyl)-2-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 1-(Allyloxymethyl)-2-fluorobenzene. Our focus is on troubleshooting common issues and optimizing reaction conditions to achieve higher yields and purity. The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2]
Reaction Overview: The Williamson Ether Synthesis
The synthesis of 1-(Allyloxymethyl)-2-fluorobenzene is typically achieved by the O-alkylation of 2-fluorobenzyl alcohol with an allyl halide (commonly allyl bromide). This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The alcohol is first deprotonated by a base to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of the allyl halide, displacing the halide leaving group.
Figure 1: Synthesis of 1-(Allyloxymethyl)-2-fluorobenzene

Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems encountered during the synthesis.
Problem 1: Low or No Product Yield
Q: My reaction yield is consistently below 30%, or I'm isolating only starting material. What are the primary factors to investigate?
A: Low or negligible yield is the most common issue and typically points to one of four areas: inefficient deprotonation, reagent quality, reaction conditions, or competing side reactions.
-
Ineffective Deprotonation of 2-Fluorobenzyl Alcohol: The formation of the 2-fluorobenzyl alkoxide is the critical first step. If the base is not strong enough to deprotonate the alcohol completely, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.
-
Solution: Use a sufficiently strong base. For unactivated alcohols, strong bases like sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol.[3] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, especially at elevated temperatures, but may result in a slower reaction or an unfavorable equilibrium.[3][4]
-
-
Purity and Reactivity of Reagents:
-
Moisture: The presence of water in the reagents or solvent will quench strong bases like NaH, reducing the amount available to deprotonate the alcohol. Ensure you are using anhydrous solvents and that the 2-fluorobenzyl alcohol is dry.
-
Allyl Bromide Quality: Allyl bromide can degrade over time. Use a freshly opened bottle or distill it before use. The reactivity of the alkylating agent follows the trend R-I > R-Br > R-Cl due to the leaving group's ability.[5] While allyl bromide is standard, allyl iodide would be more reactive but is also more expensive and less stable.[5]
-
-
Suboptimal Reaction Temperature: The SN2 reaction rate is temperature-dependent.
-
Solution: If using weaker bases (e.g., K₂CO₃), heating the reaction (e.g., to 60-80 °C in DMF or acetonitrile) is often necessary to achieve a reasonable rate.[6] For reactions with NaH in THF, starting at 0 °C for the deprotonation step and then allowing the reaction to proceed at room temperature or with gentle heating is a common strategy.[6]
-
-
Phase-Separation Issues (for biphasic systems): When using aqueous bases like NaOH or KOH with an organic solvent, the reaction occurs at the interface. Without efficient mixing or a catalyst, the reaction rate will be extremely slow.
-
Solution: Implement phase-transfer catalysis (PTC). A catalyst like tetrabutylammonium bromide (TBAB) or tetrabutylammonium bisulfate can shuttle the alkoxide from the aqueous/solid phase into the organic phase, dramatically increasing the reaction rate and yield.[7][8] PTC is highly effective for synthesizing fluorinated ethers, with yields often improving from 45-55% to 87-94% in some systems.[7][8]
-
Problem 2: Significant Byproduct Formation
Q: My TLC/GC-MS analysis shows multiple spots/peaks besides my starting materials and desired product. What are the likely side reactions?
A: The formation of byproducts depletes your starting materials and complicates purification. The most common side reactions in this synthesis are E2 elimination and C-alkylation.
-
E2 Elimination: Allyl bromide is a primary alkyl halide, which strongly favors SN2 substitution over E2 elimination.[1][9] However, using sterically hindered or very strong bases at high temperatures can increase the rate of elimination, leading to the formation of allene and other degradation products.
-
Mitigation: Avoid excessively high temperatures. Use a non-hindered base. The alkoxide of 2-fluorobenzyl alcohol is not particularly hindered, so this is less of a concern unless a very bulky base is chosen for some reason.
-
-
C-Alkylation vs. O-Alkylation: While O-alkylation is thermodynamically favored, competitive C-alkylation at the aromatic ring can sometimes occur, although it is less common for benzyl alkoxides compared to phenoxides.[3] The solvent can influence this selectivity.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.
Caption: A workflow for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q: What is the detailed reaction mechanism for this synthesis?
A: This reaction follows a classic SN2 mechanism, which occurs in two main stages:
-
Deprotonation: The base removes the acidic proton from the hydroxyl group of 2-fluorobenzyl alcohol to form a potent nucleophile, the 2-fluorobenzyl alkoxide ion.
-
Nucleophilic Attack: The negatively charged oxygen of the alkoxide attacks the carbon atom bearing the bromine in allyl bromide. This occurs via a "backside attack," leading to the displacement of the bromide ion and the formation of the new C-O ether bond in a single, concerted step.[1]
Caption: The two-step mechanism of Williamson ether synthesis.
Q: How do I choose the optimal base and solvent for this reaction?
A: The choice of base and solvent is critical and interdependent. The goal is to maximize the concentration and nucleophilicity of the alkoxide while minimizing side reactions. Polar aprotic solvents are generally preferred because they do not participate in hydrogen bonding and effectively solvate the counter-ion of the base, enhancing the reactivity of the alkoxide.[3][4]
| Base | Recommended Solvent(s) | Temperature | Advantages | Disadvantages |
| NaH / KH | THF, DMF | 0 °C to RT | Irreversible deprotonation, high yields.[3] | Highly moisture-sensitive, generates H₂ gas (requires inert atmosphere). |
| K₂CO₃ / Cs₂CO₃ | Acetonitrile, Acetone, DMF | RT to 80 °C | Easier to handle, less hazardous.[2][4] | Weaker base, may require heat and longer reaction times. |
| KOH / NaOH | Dichloromethane, Toluene | RT to 40 °C | Inexpensive. | Requires a Phase-Transfer Catalyst (PTC) for good yield.[7][8] |
Q: Why is Phase-Transfer Catalysis (PTC) a good strategy for this synthesis?
A: PTC is an excellent technique when using an inexpensive inorganic base (like KOH) that is insoluble in the organic reaction medium. The PTC catalyst, typically a quaternary ammonium salt like TBAB, forms an ion pair with the alkoxide ([Q⁺][⁻OR]). This ion pair is soluble in the organic solvent, allowing it to react with the allyl bromide. This method avoids the need for strictly anhydrous conditions and strong, hazardous bases like NaH, often leading to high yields and simpler workups.[8][10]
Q: What are the key safety precautions?
A:
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere (Nitrogen or Argon).
-
Allyl Bromide: It is a lachrymator and toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Solvents (DMF, THF): Handle in a fume hood. Be aware of the risks of peroxide formation in aged THF.
Optimized Experimental Protocol (NaH/THF Method)
This protocol describes a robust method for the synthesis of 1-(Allyloxymethyl)-2-fluorobenzene using sodium hydride.
Materials:
-
2-Fluorobenzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add 2-fluorobenzyl alcohol (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Dissolve the alcohol in anhydrous THF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas evolution.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add allyl bromide (1.1 eq.) dropwise via the dropping funnel over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours). Gentle heating (to ~40 °C) can be applied if the reaction is slow.[6]
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Add water and an organic solvent (e.g., diethyl ether or ethyl acetate) to extract the product. Separate the layers.
-
Extraction: Wash the organic layer sequentially with water (2x) and then with brine (1x).[6]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 1-(Allyloxymethyl)-2-fluorobenzene.
References
[7] Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and the Addition of Alcohols to Alkenes and A. (2021). Fluorine Notes, 3(136).
[8] Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. (2021). Fluorine Notes, 3(136).
[4] Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
[1] The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
[2] Williamson Ether Synthesis. Lander University.
[9] The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. [Link]
[5] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2021). Francis Academic Press.
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). RSC Publishing. [Link]
[11] Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Edinburgh Research Explorer.
[12] When performing an enolate alkylation reaction with an alkyl halide, why doesn't a Williamson ether synthesis occur at the oxygen instead of the alkylation at the alpha-carbon? Quora.
[10] An improved Williamson ether synthesis using phase transfer catalysis. (1975). Tetrahedron Letters, 16(38), 3251-3254. [Link]
[6] Alcohol to Ether using Williamson synthesis (O-Alkylation). ReactionReviewer.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. francis-press.com [francis-press.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
- 8. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. quora.com [quora.com]
Technical Support Center: Synthesis of 1-(Allyloxymethyl)-2-fluorobenzene
Welcome to the technical support guide for the synthesis of 1-(Allyloxymethyl)-2-fluorobenzene. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and extensive laboratory experience. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring a successful and efficient experimental outcome.
I. Reaction Overview and Core Principles
The synthesis of 1-(Allyloxymethyl)-2-fluorobenzene is most commonly achieved via a Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of 2-fluorobenzyl alcohol to form an alkoxide, which then acts as a nucleophile to attack an allyl halide (typically allyl bromide).[1][2][3] The success of this synthesis hinges on careful control of reaction conditions to favor the desired etherification and minimize potential side reactions.
Here is a generalized reaction scheme:
Caption: General workflow of the Williamson ether synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable solutions.
| Observed Issue | Potential Root Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of 2-fluorobenzyl alcohol.2. Insufficient reaction time or temperature.3. Degradation of reagents. | 1. Use a strong, non-nucleophilic base like sodium hydride (NaH). Ensure the NaH is fresh and handled under anhydrous conditions.[1]2. Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or moderately increasing the temperature.3. Verify the purity of 2-fluorobenzyl alcohol and allyl bromide. Allyl bromide can degrade over time; use a freshly opened bottle or distill if necessary. |
| Formation of a White Precipitate (Other than Salt Byproduct) | Reaction of NaH with aprotic polar solvents like DMF or acetonitrile.[4][5] | Switch to a less reactive solvent such as tetrahydrofuran (THF). If DMF is necessary, add the reagents at a lower temperature and monitor for unexpected precipitate formation. |
| Presence of a High-Boiling Point Impurity | Diallylated product or other byproducts from side reactions. | Optimize the stoichiometry. Use a slight excess of the limiting reagent (typically 2-fluorobenzyl alcohol) to ensure complete consumption of the allyl bromide. |
| Formation of an Isomeric Byproduct | Base-mediated isomerization of the allyl group. | Use a less aggressive base or milder reaction conditions. Phase-transfer catalysis can sometimes mitigate this issue by allowing for the use of weaker bases.[6][7] |
| Difficult Purification | Co-elution of the product with starting materials or byproducts. | Employ a different column chromatography gradient or consider an alternative purification method like distillation under reduced pressure. 2-Fluorobenzyl alcohol has a boiling point of 199-200 °C, which can aid in separation. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this reaction?
For the Williamson ether synthesis, a strong, non-nucleophilic base is ideal to ensure complete deprotonation of the alcohol without competing in the S(_N)2 reaction. Sodium hydride (NaH) is a common and effective choice.[1] However, it's crucial to use it in an appropriate solvent, as it can react with dimethylformamide (DMF) and acetonitrile.[4][5]
Q2: Can I use a phase-transfer catalyst for this synthesis?
Yes, phase-transfer catalysis (PTC) is a viable and often advantageous method.[6][7] PTC can facilitate the reaction using milder bases like NaOH or K(_2)CO(_3) and may improve yields by enhancing the transport of the alkoxide into the organic phase.[6][7][8][9] Common PTCs include quaternary ammonium salts.[6]
Caption: Phase-transfer catalysis workflow.
Q3: What are the key starting materials for this synthesis?
The primary starting materials are 2-fluorobenzyl alcohol and an allyl halide, most commonly allyl bromide. 2-Fluorobenzyl alcohol is a commercially available colorless liquid.[10][11] It can also be synthesized through various methods, such as the reduction of 2-fluorobenzaldehyde or the hydrolysis of 2-fluorobenzyl chloride.[10][12]
Q4: Are there any known side reactions with sodium hydride?
Sodium hydride can act as both a base and a reducing agent.[4][5] In solvents like DMF, it can lead to the formation of byproducts by reacting with the solvent itself, which can then be alkylated by the allyl bromide.[4][5] This consumes the electrophile and complicates purification. Additionally, NaH can promote isomerization of allylic alcohols under certain conditions.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting 2-fluorobenzyl alcohol, the allyl bromide, and the desired product. The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product indicate reaction progression.
IV. Experimental Protocols
Protocol 1: Synthesis using Sodium Hydride in THF
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 2-fluorobenzyl alcohol (1.0 eq) to a flame-dried round-bottom flask containing anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Allylation: Cool the reaction mixture back to 0 °C. Slowly add allyl bromide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the 2-fluorobenzyl alcohol.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis using Phase-Transfer Catalysis
-
Preparation: To a round-bottom flask, add 2-fluorobenzyl alcohol (1.0 eq), a suitable organic solvent (e.g., dichloromethane), an aqueous solution of sodium hydroxide (e.g., 50% w/v), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05-0.1 eq).
-
Allylation: Add allyl bromide (1.2 eq) to the vigorously stirred biphasic mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until TLC analysis shows complete consumption of the starting alcohol.
-
Workup: Separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
V. References
-
2-Fluorobenzyl alcohol 446-51-5 wiki. (n.d.). Retrieved from Google Search.
-
Phase transfer catalysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Process for the preparation of fluorobenzyl derivatives. (n.d.). Google Patents. Retrieved from
-
Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. (n.d.). Retrieved from Google Search.
-
Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved from Google Search.
-
The Williamson Ether Synthesis. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
The chemical structure of 2-fluorobenzyl alcohol. (n.d.). ResearchGate. Retrieved from [Link]
-
Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. (2009). The Journal of Organic Chemistry, 74(6), 2567–2570.
-
NaH mediated isomerisation–allylation reaction of 1,3-substituted propenols. (2013). Organic & Biomolecular Chemistry, 11(42), 7353-7359.
-
Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. (2022). Journal of the American Chemical Society, 144(12), 5200–5213.
-
Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. (2022). Journal of the American Chemical Society, 144(12), 5200–5213.
-
Industrial Phase-Transfer Catalysis. (n.d.). Retrieved from Google Search.
-
2-Fluorobenzyl alcohol. (n.d.). Retrieved from Google Search.
-
Sodium hydride. (2022, February 20). Sciencemadness Wiki. Retrieved from [Link]
-
In Situ Activation of Benzyl Alcohols with XtalFluor-E. (2014). Organic Letters, 17(1), 102-105.
-
Synthetic Organic Reactions Mediated by Sodium Hydride. (n.d.). J-Stage. Retrieved from [Link]
-
Direct allylation of benzyl alcohols, diarylmethanols, and triarylmethanols mediated by XtalFluor-E. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthetic method of 1,2, 4-trifluorobenzene. (n.d.). Google Patents. Retrieved from
-
Homo- and Heterogeneous Benzyl Alcohol Catalytic Oxidation Promoted by Mononuclear Copper(II) Complexes: The Influence of the Ligand upon Product Conversion. (n.d.). MDPI. Retrieved from [Link]
-
Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. (n.d.). PMC. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. 2-Fluorobenzyl alcohol [xieshichem.com]
- 12. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-(Allyloxymethyl)-2-fluorobenzene
Welcome to the technical support center for the purification of 1-(Allyloxymethyl)-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Purification Strategy Workflow
Choosing the appropriate purification technique is critical for obtaining high-purity 1-(Allyloxymethyl)-2-fluorobenzene. The following workflow provides a decision-making framework based on the impurity profile and the scale of your synthesis.
Caption: Decision workflow for selecting a purification method for 1-(Allyloxymethyl)-2-fluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of 1-(Allyloxymethyl)-2-fluorobenzene synthesized via Williamson ether synthesis?
A1: The Williamson ether synthesis is a robust method for preparing ethers, but it is not without potential side reactions and unreacted starting materials.[1][2][3][4] The primary impurities to anticipate are:
-
Unreacted Starting Materials: 2-Fluorobenzyl alcohol (or 2-fluorobenzyl halide if used as the electrophile) and allyl alcohol (or allyl halide).
-
Elimination Byproduct: If your synthesis involves an allyl halide and a base, a competing E2 elimination reaction can occur, leading to the formation of dienes.[1] This is more likely with secondary or tertiary halides, but can still be a minor byproduct with primary halides under strong basic conditions.
-
Base and its Salts: Residual base (e.g., sodium hydride, potassium carbonate) and the corresponding halide salt (e.g., sodium bromide, potassium chloride).
-
Solvent: Residual high-boiling point solvents like DMF or DMSO are common.
Q2: My crude product is a dark oil. What is the first purification step I should take?
A2: A dark coloration often indicates the presence of polymeric or other high-molecular-weight byproducts. Before proceeding to more rigorous purification methods like distillation or chromatography, a simple aqueous workup is highly recommended.
Protocol for Aqueous Workup:
-
Dissolve the crude oil in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A dilute acid (e.g., 1M HCl) to remove any residual basic impurities.
-
Water to remove water-soluble impurities and salts.
-
Brine (saturated NaCl solution) to facilitate the separation of the organic and aqueous layers and to remove residual water from the organic layer.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure to yield the crude, washed product.
Q3: Is distillation a suitable purification method for 1-(Allyloxymethyl)-2-fluorobenzene?
A3: Distillation is an excellent method for purifying liquids. While the exact boiling point of 1-(allyloxymethyl)-2-fluorobenzene is not readily published, we can estimate it to be significantly higher than that of fluorobenzene (85 °C) due to the larger allyloxymethyl substituent.[5][6] Therefore, vacuum distillation is the recommended method to prevent potential thermal decomposition at atmospheric pressure.[7][8][9]
| Distillation Method | When to Use |
| Simple Distillation | For separating liquids with boiling points that differ by more than 25 °C. |
| Fractional Distillation | For separating liquids with boiling points that are closer than 25 °C.[7] |
| Vacuum Distillation | For compounds with high boiling points (>150 °C at atmospheric pressure) or those that are heat-sensitive.[7][8] |
Troubleshooting Guides
Troubleshooting Vacuum Distillation
Issue 1: The compound is not distilling even at high temperatures.
-
Potential Cause 1: Inadequate Vacuum. Your vacuum may not be strong enough to lower the boiling point sufficiently.
-
Solution: Check all connections for leaks. Ensure your vacuum pump is in good working order and the oil is fresh. Use a manometer to accurately measure the pressure.
-
-
Potential Cause 2: Thermometer Placement. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Solution: Adjust the thermometer to the correct height.
-
-
Potential Cause 3: Insufficient Heating. The heating mantle may not be providing uniform heating.
-
Solution: Ensure good contact between the flask and the heating mantle. Use a stirring bar to ensure even heat distribution. Insulate the distillation head with glass wool or aluminum foil to minimize heat loss.[10]
-
Issue 2: The distillation is very slow or bumping violently.
-
Potential Cause 1: Bumping. This occurs when the liquid becomes superheated and boils in bursts.
-
Solution: Always use a magnetic stir bar for smooth boiling. Boiling chips are not effective under vacuum. A Claisen adapter can also help to prevent bumping liquid from contaminating the distillate.[10]
-
-
Potential Cause 2: Flooding of the Column (Fractional Distillation). The rate of vaporization is too high for the condenser to handle, causing the column to fill with liquid.
-
Solution: Reduce the heating rate. Ensure the condenser has a sufficient flow of cold water.
-
Troubleshooting Flash Column Chromatography
Issue 1: Poor separation of the product from an impurity.
-
Potential Cause 1: Inappropriate Solvent System. The polarity of the eluent may not be optimal for separating your compound from impurities.
-
Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your target compound.[11] Consider using a mixture of three solvents to fine-tune the polarity. For aromatic compounds that are difficult to separate, adding a small percentage of toluene to the mobile phase can sometimes improve resolution by disrupting pi-stacking interactions with the silica.
-
-
Potential Cause 2: Column Overloading. Too much crude material was loaded onto the column.
-
Solution: As a general rule, use a silica gel to crude product ratio of at least 30:1 by weight. For difficult separations, this ratio may need to be increased to 100:1 or higher.
-
-
Potential Cause 3: Co-elution of Structurally Similar Impurities. The impurity may have a very similar polarity to your product.
-
Solution: Try a different stationary phase. If you are using silica gel (a polar stationary phase), consider using a non-polar stationary phase like C18 (reversed-phase chromatography) or a stationary phase with different selectivity like alumina.
-
Issue 2: The compound is streaking on the TLC plate and the column.
-
Potential Cause 1: Acidic or Basic Nature of the Compound. Silica gel is slightly acidic and can cause streaking with basic compounds (e.g., amines). Your compound, while not strongly basic, may have interactions.
-
Solution: Add a small amount (0.1-1%) of a modifier to your eluent. For basic compounds, add triethylamine. For acidic compounds, add acetic acid.
-
-
Potential Cause 2: Sample Insolubility. The compound may be crashing out on the column.
-
Solution: Ensure your crude sample is fully dissolved before loading. If necessary, use a stronger, more polar solvent to dissolve the sample and adsorb it onto a small amount of silica gel (dry loading) before placing it on top of the column.
-
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is free of cracks and all joints are properly greased and sealed to maintain a good vacuum. Use a magnetic stirrer and a stir bar in the distilling flask.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly open the vacuum source to evacuate the system.
-
Heating: Once a stable vacuum is achieved, begin to heat the distilling flask gently in a heating mantle or oil bath.
-
Fraction Collection: Collect any low-boiling impurities first. As the temperature stabilizes at the boiling point of your product under the applied pressure, switch to a clean receiving flask.
-
Shutdown: After collecting your product, remove the heat source and allow the apparatus to cool completely before slowly re-introducing air into the system.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point for a moderately polar compound like 1-(Allyloxymethyl)-2-fluorobenzene would be a mixture of ethyl acetate and hexanes.[12]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and apply gentle air pressure to push the solvent through the column at a steady rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]
-
Across International. Troubleshooting Common Issues in Molecular Distillation Equipment. Retrieved from [Link]
-
Quora. (2019, September 2). How to separate compounds almost with similar polarity (polar compounds) on thin layer chromatography. Retrieved from [Link]
-
Refinery Training Services. Vacuum Distillation Unit Operations and Troubleshooting. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
-
Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues? | Call Pressure Control Solutions!. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
ACS Publications. Synthesis and Properties of Fluorinated Ethers with Fluorobenzene Rings. Retrieved from [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry For Everyone. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues?. Retrieved from [Link]
-
PubMed. (2014, August 22). Use of fluorinated polybrominated diphenyl ethers and simplified cleanup for the analysis of polybrominated diphenyl ethers in house dust. Retrieved from [Link]
- Google Patents. Purification of fluorinated alcohols.
-
Wikipedia. Fluorobenzene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, December 12). Melting and boiling points of benzene and fluorobenzene. Retrieved from [Link]
-
Nature. (2022, November 2). Fluorinated ether decomposition in localized high concentration electrolytes. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Fluorobenzene - Wikipedia [en.wikipedia.org]
- 6. Fluorobenzene | 462-06-6 [chemicalbook.com]
- 7. njhjchem.com [njhjchem.com]
- 8. Vacuum Distillation Unit Operations and Troubleshooting [nccfortraining.org]
- 9. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Scale-Up of 1-(Allyloxymethyl)-2-fluorobenzene Production
Welcome to the technical support resource for the synthesis and scale-up of 1-(Allyloxymethyl)-2-fluorobenzene. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key intermediate. We will delve into the underlying chemical principles to provide robust troubleshooting strategies and practical, field-tested protocols.
Synthesis Overview: The Williamson Ether Synthesis
The production of 1-(Allyloxymethyl)-2-fluorobenzene is a classic example of the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where the alkoxide of 2-fluorobenzyl alcohol acts as a nucleophile, attacking an allyl halide (e.g., allyl bromide or chloride) to form the desired ether.[1][2][3]
The overall reaction is as follows: Step 1: Deprotonation (Alkoxide Formation) 2-Fluorobenzyl alcohol is treated with a suitable base to form the 2-fluorobenzyl alkoxide.
Step 2: Nucleophilic Substitution (Ether Formation) The resulting alkoxide attacks the allyl halide, displacing the halide leaving group to form 1-(Allyloxymethyl)-2-fluorobenzene.
While straightforward in principle, scaling this process from the benchtop to pilot or manufacturing scale introduces significant challenges related to reaction control, impurity profiles, and safety.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of 1-(Allyloxymethyl)-2-fluorobenzene.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up.
Question: My reaction yield is consistently low. What are the probable causes and how can I improve it?
Answer: Low yield is a common problem that can stem from several factors. Systematically investigating the following areas is crucial.
1. Incomplete Deprotonation: The formation of the alkoxide is critical. If deprotonation is incomplete, the remaining 2-fluorobenzyl alcohol will not react.
- Cause: The base may be too weak or insufficient in quantity. The pKa of benzyl alcohol is around 15.4; the electron-withdrawing fluorine atom on the ring makes 2-fluorobenzyl alcohol slightly more acidic, but a strong base is still required for complete deprotonation.
- Solution:
- Choice of Base: For lab scale, strong bases like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent (like THF or DMF) are effective.[1] For scale-up, safety concerns with hydrides often lead to alternatives.
- Phase-Transfer Catalysis (PTC): A robust scale-up solution involves using aqueous sodium or potassium hydroxide (50% w/w) with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate.[4][5] The PTC shuttles the hydroxide or alkoxide ion into the organic phase, enabling the reaction to proceed under milder and safer conditions.[5][6]
- Stoichiometry: Ensure at least 1.1 to 1.5 equivalents of the base are used to drive the equilibrium towards the alkoxide.
2. Competing Elimination (E2) Reaction: The alkoxide is a strong base and can promote the elimination of HBr from allyl bromide to form propadiene, a gaseous by-product.[1][3]
- Cause: High reaction temperatures significantly favor elimination over substitution.[4]
- Solution:
- Maintain a lower reaction temperature (typically 25-60 °C). The reaction is exothermic, so controlled addition of the allyl halide with efficient cooling is critical during scale-up.
- Use a less sterically hindered primary allyl halide. Allyl bromide is generally preferred over allyl iodide for cost and stability, and both are better than secondary or tertiary halides which strongly favor elimination.[2][7]
3. Side-Reactions and By-Product Formation:
- Cause: Besides elimination, the nucleophilic alkoxide can react with certain solvents (e.g., DMF at high temperatures). Additionally, aryloxides can sometimes undergo C-alkylation on the aromatic ring, although this is less common for benzyl alkoxides.[1]
- Solution:
- Solvent Selection: Use stable, polar aprotic solvents like THF or employ a two-phase system (e.g., Toluene/Water) with a PTC.[4]
- Reaction Monitoring: Closely monitor the reaction by GC or HPLC to identify the formation of by-products and optimize conditions to minimize them.
Troubleshooting Flowchart: Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Question: The final product is impure after purification. What are the likely contaminants and how can I remove them?
Answer: Product purity is paramount. Common impurities and their mitigation strategies are outlined below.
| Impurity | Probable Source | Identification Method | Mitigation & Removal Strategy |
| 2-Fluorobenzyl Alcohol | Incomplete reaction or insufficient allyl halide. | GC, HPLC, NMR | Ensure complete reaction by monitoring. During work-up, a dilute NaOH wash can remove some of the acidic alcohol. Can be separated by fractional vacuum distillation or column chromatography. |
| Diallyl Ether | Formed if water is present, which hydrolyzes allyl bromide to allyl alcohol. The resulting allyloxide then reacts with another molecule of allyl bromide. | GC-MS | Ensure rigorous anhydrous conditions if not using a PTC system. If using PTC, minimize excess allyl bromide. Diallyl ether is volatile and can often be removed during vacuum distillation. |
| Elimination By-products | E2 reaction favored by high temperatures.[4] | GC-MS | Maintain lower reaction temperatures. This impurity is often volatile and removed during solvent stripping. |
| Phase-Transfer Catalyst | Residual catalyst from a PTC-mediated reaction. | HPLC, LC-MS | Perform multiple aqueous washes during work-up to remove water-soluble quaternary ammonium salts. A final brine wash helps break emulsions and remove water. |
| Residual Solvent | Incomplete removal after reaction and purification. | GC, NMR | Ensure product is thoroughly dried under high vacuum. For high-boiling solvents like DMF or DMSO, consider solvent exchange into a lower-boiling solvent (e.g., ethyl acetate) before final concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction at scale? For lab scale, anhydrous THF and DMF are excellent choices.[4] However, for scale-up, their high cost, potential toxicity, and high boiling points (making removal difficult) are significant drawbacks. A highly recommended alternative is a biphasic system, such as toluene and water, with a phase-transfer catalyst.[4][5] This approach is often cheaper, safer, and allows for easier product isolation.
Q2: How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is suitable for quick qualitative checks at the lab scale. For quantitative analysis during process development and scale-up, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are essential. A typical GC method can resolve the starting alcohol, the allyl halide, and the final ether product, allowing you to track consumption and formation accurately.
Q3: What are the critical safety considerations for scaling up this process?
-
Allyl Halides: Allyl bromide and chloride are toxic, lachrymatory (tear-inducing), and flammable. Handle only in a well-ventilated fume hood or a closed system with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Fluorinated Aromatics: While 1-(Allyloxymethyl)-2-fluorobenzene itself has a specific toxicity profile that should be consulted via its Safety Data Sheet (SDS), fluorinated organic compounds as a class can have significant biological activity and persistence.[8][9][10] Care should be taken to avoid exposure.
-
Exothermicity: The Williamson ether synthesis is exothermic. On a large scale, the heat generated can be significant, potentially leading to a runaway reaction if not properly controlled. Ensure the reactor has adequate cooling capacity, and add reagents (especially the allyl halide) slowly and subsurface to maintain temperature control.
-
Strong Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. It should be handled under an inert atmosphere. Using aqueous NaOH/KOH with a PTC mitigates this specific hazard.[5]
Experimental Protocols
Protocol 1: Lab-Scale Synthesis (Anhydrous Conditions)
Materials:
-
2-Fluorobenzyl alcohol (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Allyl Bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (aq.), Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked flask under a nitrogen atmosphere, add the 60% NaH dispersion.
-
Wash the NaH with anhydrous hexane (x3) to remove the mineral oil, decanting the hexane carefully each time.
-
Add anhydrous THF to the flask and cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of 2-fluorobenzyl alcohol in THF to the NaH slurry. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
Slowly add allyl bromide to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC until the starting alcohol is consumed.
-
Cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (x3).
-
Combine the organic layers, wash with water and then brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude oil by vacuum distillation or column chromatography to yield 1-(Allyloxymethyl)-2-fluorobenzene.
Protocol 2: Pilot-Scale Synthesis (Phase-Transfer Catalysis)
Materials:
-
2-Fluorobenzyl alcohol (1.0 eq)
-
Toluene
-
50% w/w Sodium Hydroxide solution (3.0 eq)
-
Tetrabutylammonium Bromide (TBAB, 0.05 eq)
-
Allyl Chloride (1.2 eq)
Procedure:
-
Charge a suitably sized reactor with 2-fluorobenzyl alcohol, toluene, and TBAB.
-
Begin vigorous agitation. Add the 50% NaOH solution.
-
Heat the mixture to 50-60 °C.
-
Using a metering pump, add the allyl chloride subsurface over 2-4 hours, carefully monitoring the internal temperature to control the exotherm.
-
Maintain the reaction at 60 °C and monitor by GC for completion (typically 6-18 hours).
-
Cool the reactor to room temperature. Stop agitation and allow the phases to separate.
-
Drain the lower aqueous (caustic) layer.
-
Wash the upper organic layer with water until the pH of the aqueous layer is neutral.
-
Perform a final wash with brine to aid in phase separation.
-
Concentrate the organic layer under vacuum to remove toluene.
-
The resulting crude product can be purified by fractional vacuum distillation.
References
- Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. (2025).
- Improving reaction conditions for Williamson ether synthesis. (n.d.). Benchchem.
- Contribution of phase transfer catalyst to green chemistry: A review. (n.d.). Jetir.Org.
- Freedman, H. H., & Dubois, R. A. (1975).
- CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. (2020). YouTube.
- Williamson Ether Synthesis. (n.d.). J&K Scientific LLC.
- Williamson ether synthesis. (n.d.). Wikipedia.
- Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Perspective on halogenated organic compounds. (2023). PMC - PubMed Central - NIH.
- Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis. (n.d.). Benchchem.
- The Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor.
- Chemical Aspects of Human and Environmental Overload with Fluorine. (2021).
- Chemical Aspects of Human and Environmental Overload with Fluorine. (n.d.). PMC.
- The Safety of Fluoride Compounds and Their Effect on the Human Body—A Narr
Sources
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- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jetir.org [jetir.org]
- 6. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 7. youtube.com [youtube.com]
- 8. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 1-(Allyloxymethyl)-2-fluorobenzene Derivatization
Welcome to the technical support center for the derivatization of 1-(Allyloxymethyl)-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing key synthetic transformations of this versatile intermediate. We will explore the two primary derivatization pathways: the Aromatic Claisen Rearrangement for the synthesis of 2-allyl-6-fluorophenol and Directed ortho-Metalation (DoM) for regioselective C-H functionalization.
Part 1: The Aromatic Claisen Rearrangement
The Claisen rearrangement is a powerful, thermally-driven[1][1]-sigmatropic rearrangement that transforms aryl allyl ethers into ortho-allyl phenols.[2][3] For 1-(Allyloxymethyl)-2-fluorobenzene, this reaction provides a direct route to 2-allyl-6-fluorophenol, a valuable building block in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Claisen rearrangement for this specific substrate? A1: The reaction involves the concerted cleavage of the C-O ether bond and the formation of a new C-C bond at the ortho-position of the aromatic ring. The process proceeds through a highly ordered, cyclic six-membered transition state.[3][4] Due to the fluorine atom at the C2 position, the rearrangement occurs exclusively at the unsubstituted C6 position, yielding 2-allyl-6-fluorophenol.
Q2: Why are high temperatures typically required for this reaction? A2: The thermal Claisen rearrangement has a significant activation energy barrier associated with achieving the necessary chair-like transition state geometry.[3][5] High temperatures (often 180-220 °C) provide the kinetic energy required to overcome this barrier. The reaction is generally irreversible as it results in the formation of a thermodynamically stable phenol.[6]
Q3: Can the reaction temperature be lowered? A3: Yes, the use of catalysts, particularly Lewis acids, can significantly accelerate the reaction, often allowing it to proceed at or near room temperature.[7][8] Lewis acids like boron trichloride (BCl₃) or aluminum chloride (AlCl₃) coordinate to the ether oxygen, polarizing the C-O bond and lowering the activation energy of the rearrangement.[7] More recently, various metal triflates have also been shown to be effective catalysts.[9]
Troubleshooting Guide: Claisen Rearrangement
Issue 1: Low or No Conversion to Product
-
Question: I am heating my 1-(Allyloxymethyl)-2-fluorobenzene in a high-boiling solvent, but I'm recovering mostly starting material. What's going wrong?
-
Answer:
-
Insufficient Thermal Energy: The primary cause of low conversion in a purely thermal reaction is insufficient temperature. Ensure your reaction is heated to at least 180 °C, and potentially up to 220 °C. The use of a high-boiling, non-protic solvent like N,N-diethylaniline or diphenyl ether is recommended.
-
Catalyst Inactivity (for catalyzed reactions): If you are using a Lewis acid catalyst, it is critical to ensure strictly anhydrous conditions. Lewis acids are highly sensitive to moisture and will be quenched by water. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Reaction Time: While high temperatures are key, some thermal rearrangements can require extended reaction times, from several hours to overnight.[2][6] Monitor the reaction by TLC or GC to track the disappearance of starting material.
-
Issue 2: Formation of Unwanted Side Products
-
Question: My reaction is producing the desired 2-allyl-6-fluorophenol, but I'm also seeing a significant amount of 2-fluorophenol. How can I prevent this?
-
Answer: The formation of 2-fluorophenol is a result of de-allylation. This side reaction can be promoted by overly harsh conditions, particularly when using strong Lewis or Brønsted acids.[7]
-
Mitigation Strategy: If using a catalyst, consider switching to a milder Lewis acid (e.g., Bi(OTf)₃ or Sc(OTf)₃) or reducing the catalyst loading.[9] For thermal reactions, ensure the temperature is not excessively high and that the reaction is stopped once the starting material is consumed to prevent product degradation.
-
Issue 3: Difficulty in Product Purification
-
Question: After workup, my crude product, 2-allyl-6-fluorophenol, is a viscous oil that is difficult to purify by column chromatography. Are there better methods?
-
Answer: Phenolic compounds, especially those with alkyl chains, are often viscous and can be challenging to purify.
-
Acid-Base Extraction: A highly effective method is to use acid-base extraction. Dissolve the crude mixture in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) and extract with an aqueous base like 1M sodium hydroxide. The phenolic product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities behind in the organic layer. The aqueous layer can then be separated, cooled in an ice bath, and re-acidified (e.g., with 2M HCl) to precipitate or oil out the pure phenolic product, which is then extracted back into an organic solvent.
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an excellent, scalable purification method for liquid products.
-
Trituration: For stubborn oils, dissolving the product in a minimal amount of a suitable solvent and adding a non-polar solvent (like hexane) dropwise while stirring vigorously can sometimes induce crystallization or wash away less polar impurities.[10]
-
Optimized Experimental Protocols
| Parameter | Protocol A: Thermal Rearrangement | Protocol B: Lewis Acid Catalyzed |
| Reactant | 1-(Allyloxymethyl)-2-fluorobenzene (1.0 eq) | 1-(Allyloxymethyl)-2-fluorobenzene (1.0 eq) |
| Solvent | N,N-Diethylaniline (0.1 M solution) | Anhydrous Dichloromethane (DCM) (0.2 M) |
| Catalyst | None | Boron Trichloride (BCl₃, 1.0 M in DCM, 1.1 eq) |
| Temperature | 200 °C (Reflux) | -78 °C to Room Temperature |
| Time | 12-24 hours | 2-4 hours |
| Notes | Requires high temperature and careful monitoring. | Must be performed under a strict inert atmosphere (Argon or Nitrogen) due to the moisture sensitivity of BCl₃.[7] |
Step-by-Step Methodology (Protocol B)
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.
-
Reagent Addition: Add 1-(Allyloxymethyl)-2-fluorobenzene (1.0 eq) and anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add BCl₃ solution (1.1 eq) dropwise via syringe over 15 minutes. The solution may change color.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly add methanol to quench the excess BCl₃, followed by the slow addition of water.
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify via acid-base extraction or column chromatography.
Visualization of Claisen Rearrangement
Caption: The reaction pathway of the aromatic Claisen rearrangement.
Part 2: Directed ortho-Metalation (DoM)
Directed ortho-Metalation is a powerful technique for the regioselective functionalization of aromatic rings. It utilizes a Directed Metalation Group (DMG) to direct a strong base, typically an organolithium reagent, to deprotonate a specific ortho-proton.[11][12]
Frequently Asked Questions (FAQs)
Q1: How does DoM apply to 1-(Allyloxymethyl)-2-fluorobenzene? A1: This molecule contains two potential DMGs: the ether oxygen of the allyloxymethyl group and the fluorine atom. Both can coordinate to the lithium atom of a base like n-butyllithium (n-BuLi), directing deprotonation to an adjacent position.[1][12] This creates a scenario of competitive metalation.
Q2: Which position will be deprotonated? C3 (ortho to F) or C6 (ortho to OCH₂-allyl)? A2: Fluorine is known to be a very powerful DMG, significantly increasing the kinetic and thermodynamic acidity of its ortho-protons.[13][14] The ether oxygen is also a competent DMG. However, in competition, deprotonation ortho to the fluorine atom (at the C3 position) is generally favored and occurs more rapidly. Therefore, the primary product of lithiation is expected to be 3-lithio-1-(allyloxymethyl)-2-fluorobenzene.
Q3: What are the most critical parameters for a successful DoM reaction? A3:
-
Anhydrous Conditions: Organolithium reagents are extremely strong bases and react violently with water. All glassware must be rigorously dried, and all solvents and reagents must be anhydrous.[15]
-
Low Temperature: These reactions are typically run at very low temperatures (-78 °C) to prevent side reactions and decomposition of the aryllithium intermediate.[13]
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the reagents by oxygen or moisture.
-
Choice of Solvent: The solvent plays a crucial role. Coordinating solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are necessary to deaggregate the organolithium reagent and facilitate the reaction.[1][16] The choice between THF and Et₂O can sometimes influence regioselectivity.[16]
Troubleshooting Guide: Directed ortho-Metalation
Issue 1: No Reaction or Low Yield of Derivatized Product
-
Question: I added n-BuLi to my substrate at -78 °C and then quenched with an electrophile, but I only recovered the starting material. What happened?
-
Answer:
-
Inactive Organolithium Reagent: n-BuLi and other organolithium reagents can degrade over time. It is crucial to titrate the solution before use to determine its exact molarity.
-
Protic Impurities: Any trace amounts of water or other protic impurities in the solvent, substrate, or glassware will consume the organolithium reagent before it can deprotonate the aromatic ring.
-
Insufficient Reaction Time: While lithiation is often fast, it may require 30-60 minutes at -78 °C for complete deprotonation.
-
Issue 2: Formation of a Mixture of Regioisomers
-
Question: After quenching my reaction, I obtained a mixture of products derivatized at both the C3 and C6 positions. How can I improve selectivity?
-
Answer: This indicates that the directing groups are competing. While C3 lithiation is generally favored, C6 lithiation can occur.
-
Solvent Effects: The regioselectivity of DoM can be solvent-dependent.[16] In some systems, switching from the highly coordinating solvent THF to the less coordinating diethyl ether can enhance selectivity for one site over another. Experimenting with solvent choice is a valid optimization strategy.
-
Temperature Control: Ensure the temperature is maintained strictly at -78 °C during base addition and lithiation. Allowing the temperature to rise can sometimes lead to equilibration between different anionic species, reducing selectivity.
-
General Protocol for DoM and Electrophilic Quench
-
Setup: Under an inert atmosphere of argon, add 1-(Allyloxymethyl)-2-fluorobenzene (1.0 eq) to a flame-dried flask containing anhydrous THF.
-
Cooling: Cool the solution to -78 °C.
-
Lithiation: Slowly add freshly titrated n-BuLi (1.1 eq) dropwise. Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., trimethylsilyl chloride, benzaldehyde, or dry CO₂ gas bubbled through the solution) (1.2 eq) in THF.
-
Warming and Quench: Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Workup: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate to give the crude product for purification.
Visualization of Competing DoM Pathways
Caption: Competing pathways in the directed ortho-metalation of the substrate.
References
-
TutorChase. (n.d.). What conditions favour a Claisen rearrangement? Retrieved from [Link]
-
University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
Farmer, J. L., Froese, R. D. J., Lee-Ruff, E., & Organ, M. G. (2015). Solvent choice and kinetic isotope effects (KIEs) dramatically alter regioselectivity in the directed ortho metalation (DoM) of 1,5-dichloro-2,4-dimethoxybenzene. Chemistry, 21(5), 1888-1893. Retrieved from [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]
-
ResearchGate. (n.d.). Protection for Phenols and Catechols. Request PDF. Retrieved from [Link]
- Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
-
Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay. Retrieved from [Link]
-
American Chemical Society. (2024). Electrogenerated Lewis Acid-Catalyzed Claisen Rearrangement of Allyl Aryl Ethers. Retrieved from [Link]
- Google Patents. (2016). WO2016004632A1 - Claisen rearrangement of allyl aryl ethers catalysed by alkaline-earth-metal salt.
-
ACS Publications. (2024). Main Group-Catalyzed Cationic Claisen Rearrangements via Vinyl Carbocations. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalysis of the Claisen Rearrangement of Aliphatic Allyl Vinyl Ethers. Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective Claisen Rearrangements with a Hydrogen-Bond Donor Catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Claisen Rearrangement. Retrieved from [Link]
-
NROChemistry. (n.d.). Claisen Rearrangement: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Download Table. Retrieved from [Link]
-
ResearchGate. (2015). What is a best way to purify a viscous organic liquid product other than column chromatography? Retrieved from [Link]
-
PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of allyl-o-fluorophenol. Retrieved from [Link]
-
PubMed Central. (n.d.). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Retrieved from [Link]
-
Semantic Scholar. (1976). Solvent effects on the reactivities of organometallic compounds. Retrieved from [Link]
-
MDPI. (n.d.). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of derivatization parameters. Download Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
-
InGuider. (n.d.). Molecular geometry, spectroscopic and NLO studies of 1-(chloromethyl)-4- fluorobenzene – A DFT study. Retrieved from [Link]
-
OAText. (n.d.). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Retrieved from [Link]
-
Neliti. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.
-
PubChem. (n.d.). 2-Allyl-6-chlorophenol. Retrieved from [Link]
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- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
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- 9. WO2016004632A1 - Claisen rearrangement of allyl aryl ethers catalysed by alkaline-earth-metal salt - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. Directed Ortho Metalation [organic-chemistry.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Solvent choice and kinetic isotope effects (KIEs) dramatically alter regioselectivity in the directed ortho metalation (DoM) of 1,5-dichloro-2,4-dimethoxybenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Claisen Rearrangement of 1-(Allyloxymethyl)-2-fluorobenzene
Welcome to the Technical Support Center for the Claisen rearrangement of 1-(allyloxymethyl)-2-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve issues in your experiments. This guide is structured as a series of frequently asked questions (FAQs) that directly address common failure points of this reaction, followed by detailed experimental protocols and mechanistic insights.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Claisen rearrangement of 1-(allyloxymethyl)-2-fluorobenzene has failed, and I've only recovered the starting material. What are the likely causes?
A1: The recovery of starting material in a Claisen rearrangement typically points to insufficient energy to overcome the activation barrier of this pericyclic reaction. The Claisen rearrangement is a concerted process that proceeds through a highly ordered, cyclic transition state.[1][2] Several factors could be contributing to this issue:
-
Inadequate Reaction Temperature: The classic thermal Claisen rearrangement often requires high temperatures, typically in the range of 180-250 °C.[3][4] If your reaction temperature is too low, the molecule will not have enough thermal energy to achieve the necessary transition state geometry.
-
Incorrect Solvent Choice: While the Claisen rearrangement can be performed neat, the choice of solvent can influence the reaction rate. Polar solvents can accelerate the reaction.[2] High-boiling, non-coordinating solvents like diphenyl ether or N,N-diethylaniline are often used to achieve the necessary temperatures.
-
Short Reaction Time: Depending on the substrate and temperature, these rearrangements can take anywhere from a few hours to over 100 hours.[5] It's crucial to monitor the reaction over an extended period before concluding it has failed.
Troubleshooting Steps:
-
Increase the Reaction Temperature: Incrementally increase the temperature of your reaction in 10-20 °C intervals. Be mindful of the boiling point of your solvent and the thermal stability of your starting material.
-
Change the Solvent: If you are using a lower-boiling solvent, switch to a higher-boiling one such as diphenyl ether or explore the use of a microwave reactor for rapid and uniform heating.
-
Extend the Reaction Time: Monitor your reaction for a longer duration using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material.
Q2: I'm observing decomposition of my starting material at high temperatures, but still no desired product. What's happening?
A2: At elevated temperatures, side reactions can compete with the desired Claisen rearrangement, leading to decomposition. For benzyl allyl ethers, several decomposition pathways are possible:
-
Homolytic Cleavage: The benzyl-oxygen bond can cleave homolytically to form a benzyl radical and an allyloxy radical. These highly reactive species can then lead to a variety of unidentifiable polymeric materials.
-
Elimination Reactions: Depending on the substrate and conditions, elimination reactions can occur, leading to the formation of toluene derivatives and other degradation products.
Troubleshooting Steps:
-
Employ a Lewis Acid Catalyst: The most effective way to mitigate thermal decomposition is to lower the reaction temperature. Lewis acids such as BCl₃, BF₃·OEt₂, AlCl₃, and TiCl₄ can significantly accelerate the Claisen rearrangement, often allowing the reaction to proceed at or near room temperature.[6] The Lewis acid coordinates to the ether oxygen, which polarizes the C-O bond and facilitates the rearrangement.
-
Use Microwave Irradiation: Microwave-assisted synthesis can provide rapid and uniform heating, which can sometimes lead to cleaner reactions with fewer byproducts compared to conventional heating.[6]
| Catalyst Type | Typical Reaction Temperatures | Common Examples |
| Thermal (uncatalyzed) | 180-250 °C | Neat, diphenyl ether, N,N-diethylaniline |
| Lewis Acid Catalyzed | Room Temperature to 80 °C | BCl₃, BF₃·OEt₂, AlCl₃, TiCl₄ |
Q3: The reaction is working, but I am getting a mixture of products, including an isomer I didn't expect. What could be the unexpected product and why is it forming?
A3: In the Claisen rearrangement of substituted aryl systems, the formation of regioisomers is a common observation. For your substrate, 1-(allyloxymethyl)-2-fluorobenzene, the expected product is 2-allyl-1-(fluoromethyl)benzene. However, if the ortho position is sterically hindered or electronically disfavored, a subsequent Cope rearrangement can occur.
The initial[7][7]-sigmatropic shift (Claisen rearrangement) forms a dienone intermediate. If both ortho positions are blocked, this intermediate cannot tautomerize to the phenol. Instead, it can undergo a second[7][7]-sigmatropic shift (Cope rearrangement), moving the allyl group to the para position.[7] Subsequent tautomerization would then lead to the para-substituted product.
The Influence of the Ortho-Fluoromethyl Group:
The -CH₂F group at the ortho position presents a unique combination of steric and electronic effects. While fluorine is highly electronegative, the overall electronic effect of the -CH₂F group is weakly electron-donating through hyperconjugation. Sterically, it is larger than a hydrogen atom, which could disfavor the ortho rearrangement.
Troubleshooting and Control:
-
Lewis Acid Choice: The choice of Lewis acid can influence the ortho/para selectivity. Experimenting with different Lewis acids (e.g., milder ones like ZnCl₂) might favor the desired ortho product.
-
Reaction Conditions: Carefully controlling the reaction temperature and time may help to minimize the subsequent Cope rearrangement, as it also has a significant activation energy barrier.
Experimental Protocols
Protocol 1: Synthesis of 1-(Allyloxymethyl)-2-fluorobenzene (Starting Material)
This procedure is adapted from standard Williamson ether synthesis protocols.[8]
Materials:
-
2-Fluorobenzyl alcohol
-
Allyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.
-
Carefully add sodium hydride (1.2 equivalents) to the THF with stirring.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-fluorobenzyl alcohol (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add allyl bromide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Partition the mixture between diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Thermal Claisen Rearrangement of 1-(Allyloxymethyl)-2-fluorobenzene
Materials:
-
1-(Allyloxymethyl)-2-fluorobenzene
-
High-boiling solvent (e.g., N,N-diethylaniline or diphenyl ether)
-
Schlenk flask
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Place 1-(allyloxymethyl)-2-fluorobenzene into a Schlenk flask.
-
If using a solvent, add N,N-diethylaniline or diphenyl ether.
-
Evacuate and backfill the flask with an inert gas three times.
-
Heat the reaction mixture to 180-220 °C.
-
Monitor the reaction progress by TLC or GC-MS at regular intervals.
-
Once the starting material is consumed or equilibrium is reached, cool the reaction to room temperature.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Lewis Acid-Catalyzed Claisen Rearrangement
Materials:
-
1-(Allyloxymethyl)-2-fluorobenzene
-
Anhydrous dichloromethane (DCM)
-
Lewis acid (e.g., BCl₃, 1M solution in hexanes, or BF₃·OEt₂)
-
Inert atmosphere (argon or nitrogen)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-(allyloxymethyl)-2-fluorobenzene in anhydrous DCM.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add the Lewis acid (1.1 equivalents) to the stirred solution.
-
Allow the reaction to stir at -78 °C and monitor the progress by TLC.
-
If no reaction is observed, allow the mixture to slowly warm to room temperature.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights & Visualizations
The Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a six-membered, chair-like transition state. The reaction involves the breaking of a C-O σ-bond and a C-C π-bond, and the formation of a C-C σ-bond and a C=O π-bond (in the case of allyl vinyl ethers) or a C=C π-bond in the dienone intermediate (for aryl allyl ethers).
Caption: Thermal Claisen Rearrangement Pathway.
For a failed reaction, the primary bottleneck is overcoming the energy barrier to reach the transition state. Lewis acid catalysis lowers this barrier by coordinating to the ether oxygen, making it a better leaving group and accelerating the rearrangement.
Caption: Troubleshooting workflow for a failed Claisen rearrangement.
References
- Claisen, L. (1912). Über die Umlagerung von Phenol-allyläthern in die C-Allyl-phenole. Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166.
- Yoon, T. P., Dong, V. M., & MacMillan, D. W. C. (2000). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society, 122(38), 9325–9335.
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Claisen Rearrangement. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Claisen rearrangement. Retrieved from [Link]
-
NROChemistry. (n.d.). Claisen Rearrangement: Mechanism & Examples. Retrieved from [Link]
- Prasanna, G., & Rao, V. S. (2004). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 116(6), 345–348.
-
Wikipedia. (2023, November 28). Claisen rearrangement. Retrieved from [Link]
Sources
- 1. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Claisen Rearrangement [organic-chemistry.org]
- 8. ias.ac.in [ias.ac.in]
preventing decomposition of 1-(Allyloxymethyl)-2-fluorobenzene during reactions
Welcome to the dedicated technical support center for 1-(Allyloxymethyl)-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during its use in chemical synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you prevent and address the decomposition of this valuable synthetic intermediate.
Introduction
1-(Allyloxymethyl)-2-fluorobenzene is a key building block in organic synthesis, featuring a reactive allyl ether moiety and a fluorinated aromatic ring. While the C-F bond generally imparts high thermal and oxidative stability to the benzene ring, the allyloxymethyl group can be susceptible to cleavage under various reaction conditions. Understanding the potential decomposition pathways is crucial for maintaining the integrity of this molecule and ensuring the success of your synthetic endeavors.
Troubleshooting Guide: Preventing Decomposition in Reactions
This section addresses specific issues that may arise during the use of 1-(Allyloxymethyl)-2-fluorobenzene, providing potential causes and actionable solutions.
Q1: I am observing the formation of 2-fluorobenzyl alcohol and/or propene-containing byproducts in my reaction. What is causing this?
Potential Cause: You are likely experiencing cleavage of the allyl ether bond. This is one of the most common decomposition pathways for this molecule and can be triggered by several factors:
-
Trace Metal Catalysts: Residual palladium, rhodium, nickel, or other transition metals from previous synthetic steps can catalyze the deallylation of the ether.[1][2] This process can occur even with seemingly stoichiometric reactions if the starting materials or reagents are contaminated.
-
Acidic Conditions: The presence of strong or even mild Brønsted or Lewis acids can lead to the hydrolysis of the allyl ether.[3] The ether oxygen is protonated, making the 2-fluorobenzyl group a better leaving group.
-
Strongly Basic Conditions: Certain strong bases can promote the isomerization of the allyl group to a more labile vinyl ether, which is then readily hydrolyzed to 2-fluorobenzyl alcohol and propanal under aqueous workup conditions.[1]
Solutions:
| Parameter | Recommendation | Rationale |
| Catalyst Screening | If using a metal catalyst, screen for alternatives known to be less prone to ether cleavage. If deallylation is a desired step, specific palladium or nickel catalysts are highly effective.[1] | To avoid unintended deprotection of the allyl group. |
| Purification of Reagents | Ensure all starting materials and reagents are free from trace metal and acid impurities. Purification of solvents and reagents may be necessary. | To remove potential catalysts for decomposition. |
| pH Control | Maintain neutral or slightly basic (non-nucleophilic buffer) reaction conditions if compatible with your desired transformation. | To prevent acid-catalyzed hydrolysis of the ether bond. |
| Temperature Control | Run the reaction at the lowest effective temperature. | To minimize thermal decomposition and slow down potential side reactions. |
Experimental Protocol: Testing for and Removing Trace Palladium
If you suspect trace palladium contamination is causing decomposition, you can test for its presence using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). To remove it, you can stir your solution of 1-(Allyloxymethyl)-2-fluorobenzene in a suitable solvent with a palladium scavenger resin prior to its use in the reaction.
Workflow for Palladium Scavenging:
Caption: Workflow for removing trace palladium catalysts.
Q2: My reaction is sluggish, and upon heating, I see a complex mixture of products, including some that appear to be oligomers or polymers.
Potential Cause: This could be due to thermal instability or peroxide formation.
-
Thermal Decomposition: At elevated temperatures, radical-mediated decomposition pathways may become significant.[4]
-
Peroxide Formation: Like many ethers, 1-(Allyloxymethyl)-2-fluorobenzene can form explosive peroxides upon prolonged exposure to air and light.[5] These peroxides can initiate unwanted side reactions and pose a safety hazard.
Solutions:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Avoid excessive heating. If the reaction requires heat, use the minimum temperature necessary and monitor for byproduct formation. | To minimize the risk of thermal decomposition. |
| Inert Atmosphere | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). | To prevent the formation of peroxides. |
| Storage | Store 1-(Allyloxymethyl)-2-fluorobenzene under an inert atmosphere, protected from light, and at the recommended temperature (2-8°C).[6] | To maintain the long-term stability of the compound. |
| Peroxide Testing | Before use, especially with older batches, test for the presence of peroxides using commercially available test strips. | To ensure the safety and purity of the starting material. |
Frequently Asked Questions (FAQs)
Q: What are the primary decomposition pathways for 1-(Allyloxymethyl)-2-fluorobenzene?
A: The most probable decomposition pathways involve the cleavage of the allyloxymethyl group, which can be catalyzed by acids, bases, or transition metals. Thermal decomposition at high temperatures is also a possibility. The fluorinated benzene ring is generally stable but can undergo reactions under specific and harsh conditions.
Decomposition Pathways Overview:
Caption: Major decomposition routes for 1-(Allyloxymethyl)-2-fluorobenzene.
Q: How does the ortho-fluoro substituent affect the stability of the molecule?
A: The electron-withdrawing nature of the fluorine atom can have a modest stabilizing effect on the ether linkage by decreasing the electron density on the benzene ring and the benzylic carbon. However, this effect is generally not sufficient to prevent decomposition under the conditions mentioned above. The primary lability of the molecule remains the allyl ether functionality.
Q: What are the recommended storage and handling conditions for 1-(Allyloxymethyl)-2-fluorobenzene?
A: To ensure the stability and longevity of 1-(Allyloxymethyl)-2-fluorobenzene, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place, away from heat and sources of ignition.[2] Recommended storage temperature is typically 2-8°C.[6] Protect from light and air to prevent peroxide formation.
-
Handling: Handle in a well-ventilated area, preferably under an inert atmosphere. Use non-sparking tools and take precautions against static discharge.[3] Avoid contact with strong acids, strong bases, and strong oxidizing agents.
Q: Can I use 1-(Allyloxymethyl)-2-fluorobenzene in palladium-catalyzed cross-coupling reactions?
A: Yes, but with caution. The C-F bond is generally unreactive in standard palladium-catalyzed cross-coupling reactions compared to C-Br or C-I bonds.[7] However, the allyl ether group is susceptible to cleavage by palladium catalysts. If the desired reaction does not involve the allyl group, it is crucial to select a catalyst system that is less prone to promoting deallylation. Alternatively, a different protecting group for the benzyl alcohol might be considered if decomposition is a persistent issue.
References
-
Allyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
Metal-Catalysed Ether Cleavages. Wordpress. [Link]
-
FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. Journal of Fluorine Chemistry. [Link]
-
Cleavage of Allyl Ethers with Pd/C. Synthesis, 1980(1), 69. [Link]
-
Palladium-Catalyzed Deallylation of Allyl Ethers with a Xanthene Phosphole Ligand. Experimental and DFT Mechanistic Studies. Organometallics, 2011, 30(19), 5243-5252. [Link]
-
benzyl ether cleavage. YouTube. [Link]
-
Mild and selective palladium(0)-catalyzed deallylation of allylic amines. Allylamine and diallylamine as very convenient ammonia equivalents for the synthesis of primary amines. The Journal of Organic Chemistry, 1989, 54(1), 7-9. [Link]
-
The catalytic mechanism of palladium-mediated deallylation reaction. ResearchGate. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Thermolytic reactions of esters. Part II. Structural effects in the radical decomposition of simple allyl esters. Journal of the Chemical Society, Perkin Transactions 2, 1974, 10, 1191-1195. [Link]
-
Selective cleavage of benzyl ethers using the boron trifluoride-ether and sodium iodide reagent system. J-GLOBAL. [Link]
-
The Dark Side of Fluorine. ACS Publications. [Link]
-
2-Fluorophenyl allyl ether. PubChem. [Link]
-
Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society, 2012, 134(28), 11408-11411. [Link]
-
Fluoroalkyl allyl ethers: Useful building blocks for the synthesis of environmentally safer fluorinated multiblock molecules. ResearchGate. [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 2020, 10(20), 6793-6812. [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [Link]
-
ICSC 0096 - ALLYL GLYCIDYL ETHER. Inchem.org. [Link]
-
Allyl benzyl ether. PubChem. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Indian Academy of Sciences. [Link]
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. ICSC 0096 - ALLYL GLYCIDYL ETHER [inchem.org]
- 6. 1199773-12-0|1-((Allyloxy)methyl)-2-fluorobenzene|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 1-(Allyloxymethyl)-2-fluorobenzene
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 1-(Allyloxymethyl)-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful catalytic transformations.
The unique structure of 1-(Allyloxymethyl)-2-fluorobenzene presents a dual challenge for catalyst selection. The robust C–F bond requires a highly active catalytic system for activation, while the allyloxymethyl group is susceptible to side reactions under certain conditions. This guide provides a structured approach to selecting the optimal catalyst system by addressing these challenges head-on.
Core Concepts in Catalyst Selection
The success of a cross-coupling reaction with this substrate hinges on a catalyst system that can preferentially activate the C–F bond without promoting unwanted reactions of the allyloxy moiety. Key considerations include the choice of metal, the ligand, and the reaction conditions.
-
Metal Selection (Palladium vs. Nickel): While palladium is the workhorse of cross-coupling, nickel catalysts are often superior for the activation of recalcitrant C–F bonds.[1] Nickel(0) species are more electron-rich and can more readily undergo oxidative addition into the strong C–F bond.[2][3]
-
Ligand Design: The choice of ligand is paramount. Electron-rich and sterically bulky phosphine ligands are generally preferred as they promote the formation of the active, low-coordinate metal center and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[2][4]
-
Reaction Conditions: Temperature, base, and solvent all play critical roles. Harsh conditions can lead to catalyst decomposition or undesired side reactions involving the allyloxymethyl group.
Troubleshooting Guide & FAQs
This section is organized by common cross-coupling reactions and addresses specific issues you may encounter.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction. However, with 1-(Allyloxymethyl)-2-fluorobenzene, challenges can arise from both the C-F bond's inertness and potential side reactions.
Q1: My Suzuki-Miyaura reaction is not proceeding, or the yield is very low. What is the likely cause and how can I fix it?
A1: The primary culprit is likely inefficient activation of the C–F bond. Aryl fluorides are the least reactive of the aryl halides in Suzuki-Miyaura coupling.[5]
Troubleshooting Steps:
-
Switch to a Nickel Catalyst: Nickel catalysts are generally more effective for C–F bond activation.[1][2] Consider starting with a pre-catalyst like Ni(cod)₂ or NiCl₂(PCy₃)₂.
-
Optimize the Ligand: For both palladium and nickel, bulky, electron-rich phosphine ligands are crucial. For palladium, consider Buchwald-type ligands such as SPhos or XPhos. For nickel, PCy₃ (tricyclohexylphosphine) is a common and effective choice.[2]
-
Use a Stronger Base: A strong base is necessary to facilitate the transmetalation step.[6] While carbonates are common in Suzuki reactions, consider stronger bases like phosphates (K₃PO₄) or alkoxides (NaOt-Bu). Be mindful that very strong bases can promote side reactions.
-
Increase the Reaction Temperature: C–F activation often requires higher temperatures, typically in the range of 80-120 °C.
Q2: I am observing significant amounts of a byproduct that appears to be the result of cyclization. What is happening and how can I prevent it?
A2: The allyloxymethyl group can undergo an intramolecular Heck-type reaction, especially at elevated temperatures, leading to the formation of a dihydrobenzofuran derivative. This is a known reaction pathway for similar substrates like 1-(allyloxy)-2-bromobenzene.[7]
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most direct way to disfavor the intramolecular cyclization.
-
Choose a More Selective Catalyst: A catalyst system that is highly active for C-F activation at lower temperatures will be advantageous. A nickel-based system might allow for a lower reaction temperature, thus minimizing this side reaction.
-
Modify the Ligand: The steric and electronic properties of the ligand can influence the propensity for cyclization. Experiment with different bulky phosphine ligands.
Diagram 1: Troubleshooting Suzuki-Miyaura Coupling
Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C(sp²)–C(sp) bonds. When using 1-(Allyloxymethyl)-2-fluorobenzene, the high activation barrier of the C–F bond is the primary obstacle.
Q3: My Sonogashira coupling with 1-(Allyloxymethyl)-2-fluorobenzene is not working. What catalyst system should I try?
A3: Standard Sonogashira conditions (Pd/Cu catalysis) are often ineffective for aryl fluorides.[8] More robust catalytic systems are required.
Recommended Starting Point:
-
Palladium-based system with a strong base: A highly efficient method for the Sonogashira coupling of aryl fluorides utilizes a palladium catalyst in the presence of LiHMDS as the base.[9][10] This system has been shown to be effective for both electron-rich and electron-poor aryl fluorides.
Troubleshooting Steps:
-
Ensure Anhydrous and Anaerobic Conditions: Sonogashira couplings are sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling).[11]
-
Ligand Selection: While some "ligandless" systems with strong bases have been reported, the addition of a bulky, electron-rich phosphine ligand can improve catalyst stability and efficiency.
-
Consider a Nickel-based System: For particularly stubborn substrates, a nickel-catalyzed Sonogashira-type reaction could be explored, as nickel is generally more reactive towards C-F bonds.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The success of this reaction with our substrate of interest is highly dependent on the ligand choice.
Q4: I am attempting a Buchwald-Hartwig amination and observing low conversion. What are the key parameters to optimize?
A4: The choice of ligand and base are critical for a successful Buchwald-Hartwig amination of an aryl fluoride.
Troubleshooting Steps:
-
Ligand Selection is Crucial: Use a state-of-the-art, sterically hindered, and electron-rich phosphine ligand. Buchwald's biarylphosphine ligands (e.g., RuPhos, BrettPhos) are specifically designed for challenging couplings and are excellent starting points.[12] Bidentate ligands like BINAP and DPPF have also been shown to be effective in some cases.[13]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this transformation.[14]
-
Solvent Choice: Anhydrous, aprotic solvents like toluene or dioxane are typically used.[12]
-
Palladium Pre-catalyst: Utilize a palladium pre-catalyst that readily forms the active Pd(0) species. The G3 or G4 Buchwald pre-catalysts are highly effective.
Diagram 2: General Catalytic Cycle for Cross-Coupling
Caption: A simplified representation of a general cross-coupling catalytic cycle.
Experimental Protocols: Recommended Starting Conditions
The following are suggested starting conditions for screening cross-coupling reactions with 1-(Allyloxymethyl)-2-fluorobenzene. These should be optimized for each specific coupling partner.
Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Aryl Fluoride | 1-(Allyloxymethyl)-2-fluorobenzene (1.0 equiv) | |
| Boronic Acid | Arylboronic acid (1.5 equiv) | |
| Catalyst | Ni(cod)₂ (5 mol%) | |
| Ligand | PCy₃ (10 mol%) | |
| Base | K₃PO₄ (3.0 equiv) | |
| Solvent | Toluene or Dioxane (0.2 M) | Ensure the solvent is anhydrous and degassed. |
| Temperature | 100 °C | |
| Atmosphere | Inert (Argon or Nitrogen) |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the arylboronic acid, K₃PO₄, Ni(cod)₂, and PCy₃.
-
Add the anhydrous, degassed solvent, followed by 1-(Allyloxymethyl)-2-fluorobenzene.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
Protocol 2: Palladium-Catalyzed Sonogashira Coupling
| Parameter | Condition | Notes |
| Aryl Fluoride | 1-(Allyloxymethyl)-2-fluorobenzene (1.0 equiv) | |
| Alkyne | Terminal alkyne (1.2 equiv) | |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) | |
| Ligand | XPhos (5 mol%) | |
| Base | LiHMDS (2.5 equiv) | |
| Solvent | THF or Dioxane (0.2 M) | Ensure the solvent is anhydrous and degassed. |
| Temperature | 80-100 °C | |
| Atmosphere | Inert (Argon or Nitrogen) |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and XPhos.
-
Add the anhydrous, degassed solvent and stir for 10 minutes.
-
Add the terminal alkyne, followed by 1-(Allyloxymethyl)-2-fluorobenzene.
-
Cool the mixture to 0 °C and slowly add the LiHMDS solution.
-
Allow the reaction to warm to room temperature and then heat to the desired temperature.
-
Monitor the reaction progress by TLC or GC-MS.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Aryl Fluoride | 1-(Allyloxymethyl)-2-fluorobenzene (1.0 equiv) | |
| Amine | Primary or secondary amine (1.2 equiv) | |
| Pre-catalyst | RuPhos Pd G3 (2 mol%) | |
| Base | NaOt-Bu (1.5 equiv) | |
| Solvent | Toluene (0.2 M) | Ensure the solvent is anhydrous and degassed. |
| Temperature | 100 °C | |
| Atmosphere | Inert (Argon or Nitrogen) |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the RuPhos Pd G3 pre-catalyst and NaOt-Bu.
-
Add the anhydrous, degassed solvent.
-
Add the amine, followed by 1-(Allyloxymethyl)-2-fluorobenzene.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
References
-
Fujita, T., Kobayashi, Y., Takahashi, I., Morioka, R., Ichitsuka, T., & Ichikawa, J. (2020). Nickel‐Catalyzed Reductive Allyl−Aryl Cross‐Electrophile Coupling via Allylic C−F Bond Activation. Angewandte Chemie International Edition, 59(35), 15068-15072. [Link]
-
Zhu, F., & Wang, Z. X. (2014). Nickel-catalyzed cross-coupling of aryl fluorides and organozinc reagents. The Journal of organic chemistry, 79(9), 4285–4292. [Link]
-
Wang, Z. X., & Zhu, F. (2015). P, N, N-Pincer nickel-catalyzed cross-coupling of aryl fluorides and chlorides. Organic & biomolecular chemistry, 13(20), 5763–5769. [Link]
-
Zhu, F., & Wang, Z. X. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. The Journal of Organic Chemistry, 79(9), 4285-4292. [Link]
-
Gagnon, A., & Bédard, A. C. (2023). Stereospecific Nickel-Catalyzed Cross-Electrophile Coupling Reaction of Alkyl Mesylates and Allylic Difluorides to Access Enantioenriched Vinyl Fluoride-Substituted Cyclopropanes. ACS Catalysis, 13(7), 4768-4775. [Link]
-
Vo, C. V. T., Mitchell, T. A., & Bode, J. W. (2011). Expanded Substrate Scope and Improved Reactivity of Ether-Forming Cross-Coupling Reactions of Organotrifluoroborates and Acetals. Journal of the American Chemical Society, 133(35), 14082-14089. [Link]
-
Sharpe, R. J., & Moses, J. E. (2021). Sonogashira Coupling of (Hetero)Aryl Bromosulfonyl Fluorides with Terminal Alkynes: Access to Dual-Functional SuFEx-Active Scaffolds. Chemistry–A European Journal, 27(64), 15951-15955. [Link]
-
He, J., Yang, K., Zhao, J., & Cao, S. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters, 21(23), 9714-9718. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
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Curran, D. P., & Luo, Z. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. The Journal of organic chemistry, 72(15), 5843–5846. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Casado, M. A., Espinet, P., & Gallego, A. M. (2023). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. Organometallics, 42(1), 1-12. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
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Shcherban, N. D., & Murzin, D. Y. (2018). Mizoroki-Heck cross-coupling-Palladium based catalysts and operation modes. Catalysts, 8(11), 536. [Link]
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He, J., Yang, K., Zhao, J., & Cao, S. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic letters, 21(23), 9714–9718. [Link]
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Vo, C. V., Mitchell, T. A., & Bode, J. W. (2011). Expanded substrate scope and improved reactivity of ether-forming cross-coupling reactions of organotrifluoroborates and acetals. Journal of the American Chemical Society, 133(35), 14082–14089. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Tobisu, M., & Chatani, N. (2015). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of chemical research, 48(6), 1717–1726. [Link]
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Ichitsuka, T., Fujita, T., & Ichikawa, J. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 8(1), 23. [Link]
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Tobisu, M., & Chatani, N. (2015). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research, 48(6), 1717-1726. [Link]
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ResearchGate. (n.d.). aryl fluoride cross-coupling. ResearchGate. [Link]
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Newman, S. G., et al. (2020). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]
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Novák, T. T., Nguyen, T. C. T., Gömöry, Á., Hornyánszky, G., Remete, A. M., & Kiss, L. (2023). Extending the substrate scope of palladium-catalyzed arylfluorination of allylic amine derivatives. Journal of Fluorine Chemistry, 269, 110156. [Link]
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Iwasaki, T., Yamashita, K., Kuniyasu, H., & Kambe, N. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters, 19(14), 3691-3694. [Link]
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Wang, D., & Wang, J. (2017). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications, 53(80), 11026-11029. [Link]
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Webb, J. D., & MacMillan, D. W. (2014). Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. Journal of the American Chemical Society, 136(4), 1561-1571. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
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Singh, B., & Kumar, A. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 3(8), 112-121. [Link]
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Technical Support Center: Byproduct Analysis in 1-(Allyloxymethyl)-2-fluorobenzene Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and analysis of 1-(Allyloxymethyl)-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this reaction. By understanding the potential side reactions and byproduct formation, you can optimize your synthesis, simplify purification, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to 1-(Allyloxymethyl)-2-fluorobenzene?
The most common and direct method is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of 2-fluorobenzyl alcohol to form an alkoxide, which then acts as a nucleophile. This alkoxide attacks an allyl halide (typically allyl bromide) via a bimolecular nucleophilic substitution (Sₙ2) mechanism to form the desired ether product.[3][4]
Q2: What are the most common byproducts I should expect in this reaction?
The primary byproducts typically arise from competing reaction pathways or impurities in the starting materials. Key byproducts include:
-
Unreacted Starting Materials: Residual 2-fluorobenzyl alcohol and allyl bromide.
-
Diallyl Ether: Formed if the base reacts with trace water to produce hydroxide, which can then react with two molecules of allyl bromide.
-
Elimination Product (Propadiene): Strong bases can induce an E2 elimination reaction with allyl bromide, although this is less favorable than substitution with a primary halide.[1]
-
Bis(2-fluorobenzyl) ether: Can form if 2-fluorobenzyl bromide (an impurity or formed in situ under certain conditions) reacts with the 2-fluorobenzyl alkoxide.
Q3: Which reaction parameters most significantly influence byproduct formation?
Several factors must be carefully controlled:
-
Base Strength and Steric Hindrance: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for deprotonating the alcohol without competing in the Sₙ2 reaction.[1][5]
-
Solvent Choice: Aprotic polar solvents like DMF or THF are preferred as they solvate the cation of the base, enhancing the nucleophilicity of the alkoxide without participating in the reaction.[4]
-
Temperature: Higher temperatures can favor the elimination side reaction over the desired substitution.[2]
-
Purity of Reagents: The presence of water or other nucleophilic impurities can lead to unwanted side products.
Q4: What are the best analytical techniques for identifying and quantifying these byproducts?
A combination of chromatographic and spectroscopic methods is most effective:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile compounds and providing structural information based on fragmentation patterns and retention times.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation of the product and any significant impurities.[8] Specific signals can confirm the presence of unreacted starting materials or rearranged byproducts.[9]
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during the synthesis and workup of 1-(Allyloxymethyl)-2-fluorobenzene.
Problem 1: Low Yield of the Desired Ether Product
Q: My reaction yield is consistently below 50%. What are the likely causes related to byproduct formation?
A: A low yield is often a direct consequence of competing side reactions or incomplete conversion. Here’s how to diagnose the issue:
-
Cause 1: Incomplete Deprotonation. The initial acid-base reaction between 2-fluorobenzyl alcohol and the base is critical. If the base is old, has been improperly stored (e.g., NaH exposed to moisture), or used in insufficient quantity, the alcohol will not be fully converted to the nucleophilic alkoxide, leading to a stalled reaction.
-
Diagnosis: Carefully analyze a crude sample by ¹H NMR or GC-MS. A large peak corresponding to 2-fluorobenzyl alcohol is a clear indicator.
-
Solution: Use fresh, high-purity sodium hydride from a newly opened container. Ensure the reaction is performed under a dry, inert atmosphere (Nitrogen or Argon) to prevent quenching of the base by moisture.
-
-
Cause 2: Competing Elimination Reaction. While the Sₙ2 reaction is generally favored for primary halides like allyl bromide, using an overly strong or sterically hindered base, or running the reaction at excessively high temperatures, can promote the E2 elimination pathway, consuming your allyl bromide to form propadiene gas.
-
Diagnosis: This is harder to diagnose directly as the byproduct is a gas. However, if you observe significant consumption of allyl bromide without a corresponding increase in product, elimination is a likely culprit.
-
Solution: Maintain a moderate reaction temperature (e.g., 0 °C for deprotonation, then room temperature to 40 °C for the substitution). Use a base like NaH rather than a more hindered base like potassium tert-butoxide.
-
-
Cause 3: Base Reacting with Electrophile. The hydride from NaH can, in some cases, act as a nucleophile and attack the allyl bromide.[5] This is generally a minor pathway but can contribute to lower yields.
-
Diagnosis: Look for propane as a potential gaseous byproduct.
-
Solution: Ensure the 2-fluorobenzyl alcohol is fully deprotonated before adding the allyl bromide. A common technique is to add the base to the alcohol solution and stir for 30-60 minutes at room temperature until hydrogen gas evolution ceases, then add the allyl bromide.
-
Problem 2: Unexpected Peaks in GC-MS and NMR Spectra
Q: I've isolated my product, but the GC-MS and/or NMR shows several unexpected peaks. How can I identify them?
A: Identifying unknown peaks requires comparing their spectral data to that of plausible byproducts. The table below provides expected analytical data for the target product and common impurities.
Table 1: Analytical Data for Product and Potential Byproducts
| Compound | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Key GC-MS Fragments (m/z) |
| 1-(Allyloxymethyl)-2-fluorobenzene (Product) | 7.5-7.0 (m, 4H, Ar-H), 5.95 (m, 1H, -OCH₂CH =CH₂), 5.30 (m, 2H, -OCH₂CH=CH ₂), 4.60 (s, 2H, Ar-CH ₂-O), 4.05 (d, 2H, -O-CH ₂CH=CH₂) | 166 (M+), 125, 109, 91, 41 |
| 2-Fluorobenzyl alcohol (Starting Material) | 7.4-7.0 (m, 4H, Ar-H), 4.70 (s, 2H, CH ₂OH), ~2.0-3.0 (broad s, 1H, OH)[8] | 126 (M+), 109, 97, 77 |
| Allyl Bromide (Starting Material) | 6.0 (m, 1H, -CH=CH₂), 5.4 (m, 2H, =CH₂), 4.0 (d, 2H, -CH₂Br) | 120/122 (M+, Br isotope pattern), 79/81, 41 |
| Diallyl Ether | 5.9 (m, 2H, -CH=), 5.25 (m, 4H, =CH₂), 4.0 (d, 4H, -CH₂-) | 98 (M+), 83, 69, 57, 41 |
| Bis(2-fluorobenzyl) ether | 7.4-7.0 (m, 8H, Ar-H), 4.65 (s, 4H, -CH₂-) | 234 (M+), 125, 109, 91 |
Use this troubleshooting workflow to systematically identify impurities:
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Technical Support Center: Solvent Effects on the Reactivity of 1-(Allyloxymethyl)-2-fluorobenzene
Document ID: TSS-CHEM-442-01
Last Updated: January 14, 2026
Introduction: Why Solvent Choice is Critical
1-(Allyloxymethyl)-2-fluorobenzene is a versatile substrate in synthetic chemistry, primarily utilized in thermal rearrangements to construct complex molecular architectures. The most prominent reaction is the aromatic Claisen rearrangement, a type of[1][1]-sigmatropic shift, which forges a new carbon-carbon bond and sets the stage for subsequent transformations.
The outcome of this rearrangement—including reaction rate, yield, and selectivity—is exquisitely sensitive to the solvent environment. The solvent is not a passive medium but an active participant that can stabilize or destabilize the transition state, influence reaction pathways, and promote or suppress side reactions. This guide provides field-proven insights and troubleshooting protocols to help you navigate the complexities of solvent effects in your experiments with this substrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for 1-(Allyloxymethyl)-2-fluorobenzene, and how does the solvent influence it?
The primary thermally induced reaction is the aromatic Claisen rearrangement.[2][3] This is a concerted, intramolecular process that proceeds through a highly ordered, cyclic transition state.[2][4] This transition state possesses a degree of charge separation, making it sensitive to the polarity of the solvent. Polar solvents tend to stabilize this transition state more effectively than nonpolar solvents, thereby accelerating the reaction rate.[2][5][6] Hydrogen-bonding solvents, such as ethanol/water mixtures, can provide even greater rate enhancements.[2][7][8]
Q2: What are the key solvent properties I should consider?
Three main properties should guide your selection:
-
Polarity (Dielectric Constant, ε): Higher polarity generally leads to faster reaction rates for the Claisen rearrangement.[5]
-
Hydrogen Bonding Ability: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the ether oxygen, further stabilizing the transition state and dramatically increasing the reaction rate.[2][8]
-
Coordinating Ability: Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are polar aprotic solvents that can also accelerate the reaction, though often less dramatically than protic solvents.[1]
Q3: Are there any known side reactions I should be aware of?
Yes. Besides the desired ortho-rearrangement, potential side reactions can include:
-
Para-rearrangement: If the ortho positions on the benzene ring are blocked, the allyl group can migrate to the para position in a subsequent Cope rearrangement.[3][4]
-
Elimination/Decomposition: At excessively high temperatures, especially with sensitive substrates, decomposition can occur.[9]
-
Intermolecular Reactions: While the Claisen rearrangement is intramolecular, high concentrations and temperatures could potentially lead to minor intermolecular side products.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab.
Q: My Claisen rearrangement of 1-(Allyloxymethyl)-2-fluorobenzene is sluggish or not proceeding to completion. What role could the solvent be playing?
A: A slow reaction rate is the most common issue and is almost always linked to insufficient thermal energy or suboptimal solvent choice.
Causality: The Claisen rearrangement has a significant activation energy barrier. The solvent's primary role is to lower this barrier by stabilizing the polar transition state. If the solvent is not polar enough, the reaction will require much higher temperatures or longer reaction times.
Troubleshooting Protocol:
-
Verify Temperature: Ensure your reaction is heated to the target temperature (typically >100 °C for uncatalyzed rearrangements).[3][4]
-
Increase Solvent Polarity: If you are using a nonpolar solvent like toluene or xylene, switch to a more polar aprotic solvent such as DMF, DMSO, or sulfolane.
-
Introduce a Protic Solvent: For a significant rate boost, consider using a high-boiling point alcohol like diethylene glycol or a mixture like ethanol/water if compatible with your substrate's solubility and the required temperature.[2] Rate enhancements of over 10-fold have been observed when moving from non-hydrogen bonding to hydrogen-bonding solvents.[2][4]
-
Consider Microwave Irradiation: Microwave heating can dramatically shorten reaction times by providing rapid, uniform heating.[4][10]
Q: I'm observing a low yield of my desired 2-allyl-6-fluorophenol product, along with several unidentified side products. How can the solvent help?
A: Low yields coupled with side product formation suggest that the reaction conditions are either too harsh or that an alternative reaction pathway is being favored.
Causality: While polar solvents accelerate the desired[1][1]-sigmatropic rearrangement, excessively high temperatures can provide enough energy to overcome activation barriers for undesired pathways, such as fragmentation or intermolecular reactions. The solvent choice can help you achieve the necessary reaction rate at a lower, more selective temperature.
Troubleshooting Protocol:
-
Lower the Temperature, Increase Polarity: This is the most effective strategy. By switching to a highly polar or protic solvent (e.g., methanol-water mixtures[1]), you can often achieve the same reaction rate at a significantly lower temperature (e.g., 65 °C instead of 100 °C[1]), which minimizes thermal decomposition and side reactions.
-
Check for Purity: Ensure your starting material and solvent are pure and dry. Acidic impurities can sometimes catalyze unwanted side reactions.[9]
-
Dilution: High concentrations can sometimes favor intermolecular side reactions. Try running the reaction at a lower molarity.
Data Summary: Solvent Effects on Rearrangement Rates
The table below summarizes the relative impact of different solvent classes on the rate of a typical aromatic Claisen rearrangement.
| Solvent Class | Example Solvents | Dielectric Constant (ε) | H-Bonding | Typical Relative Rate | Rationale |
| Nonpolar Aprotic | Toluene, Decane | ~2.4 | No | 1x (Baseline) | Minimal stabilization of the transition state. |
| Polar Aprotic | DMF, DMSO | ~37-47 | No | 5-15x | Good stabilization via dipole-dipole interactions. |
| Polar Protic | Ethanol, Water | ~24-80 | Yes | 10-100x | Excellent stabilization via H-bonding and polarity.[2][8] |
Experimental Protocols
Protocol 1: Solvent Screening for Optimal Reaction Conditions
This protocol outlines a systematic approach to identify the best solvent for the Claisen rearrangement of 1-(Allyloxymethyl)-2-fluorobenzene.
Objective: To determine the solvent that provides the highest yield of 2-allyl-6-fluorophenol in the shortest time and at the lowest temperature.
Methodology:
-
Setup: Arrange a parallel reaction block or a series of identical reaction vessels, each equipped with a reflux condenser and magnetic stirrer.
-
Reagent Preparation: Prepare a stock solution of 1-(Allyloxymethyl)-2-fluorobenzene.
-
Solvent Selection: Choose a range of solvents covering different polarities and functionalities (e.g., Toluene, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Diethylene Glycol, and a 1:1 mixture of Ethanol/Water).
-
Reaction Execution:
-
To each vessel, add an equal amount of the substrate (e.g., 0.5 mmol).
-
Add 2 mL of the designated screening solvent to each vessel.
-
Include an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate yield determination by ¹H NMR.
-
Heat all reactions to a consistent temperature (e.g., 120 °C).
-
-
Monitoring: Withdraw small aliquots from each reaction at set time intervals (e.g., 1h, 3h, 6h, 24h). Quench the aliquot by diluting with cold ethyl acetate.
-
Analysis: Analyze each aliquot by TLC or GC-MS to monitor the consumption of starting material and the formation of the product. After the reaction series is complete, perform a workup and analyze the crude product mixture by ¹H NMR to calculate the conversion and yield relative to the internal standard.
-
Optimization: Based on the results, select the best-performing solvent and further optimize the temperature and reaction time.
Visual Workflow: Solvent Screening Protocol
Caption: Workflow for parallel solvent screening.
Mechanistic Visualization
Solvent Stabilization of the Claisen Transition State
The diagram below illustrates the concerted mechanism of the aromatic Claisen rearrangement. The transition state involves a partially broken C-O bond and a partially formed C-C bond, creating a separation of charge. Polar and protic solvents stabilize this polar transition state, lowering the activation energy (ΔG‡) and accelerating the reaction.
Caption: Solvent stabilization of the polar transition state.
References
-
Claisen rearrangement. Wikipedia. [Link]
-
Claisen Rearrangements: Insight into Solvent Effects and “on Water” Reactivity from QM/MM Simulations. ElectronicsAndBooks. [Link]
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[1][1]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
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Investigation of Solvent Effects for the Claisen Rearrangement of Chorismate to Prephenate: Mechanistic Interpretation via Near Attack Conformations. Journal of the American Chemical Society. [Link]
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The ortho Claisen Rearrangement. IX. The Effect of Solvent on the Substituent Effect. Journal of the American Chemical Society. [Link]
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The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. National Institutes of Health (NIH). [Link]
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New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
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Troubleshooting: How to Improve Yield. Department of Chemistry, University of Rochester. [Link]
-
Effect of polar solvents on the rates of Claisen rearrangements: assessment of ionic character. The Journal of Organic Chemistry. [Link]
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Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. [Link]
-
The Catalytic Enantioselective[2][7]-Wittig Rearrangement of Allylic Ethers. ChemRxiv. [Link]
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Claisen Rearrangement. Organic Chemistry Portal. [Link]
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The Claisen Rearrangement. University of Missouri. [Link]
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Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. Journal of Chemical Education. [Link]
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Specialized Solid Form Screening Techniques. Organic Process Research & Development. [Link]
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Claisen Rearrangement. Chemistry LibreTexts. [Link]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 1-(Allyloxymethyl)-2-fluorobenzene and Its Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of 1-(Allyloxymethyl)-2-fluorobenzene and its structural isomers, 1-(Allyloxymethyl)-3-fluorobenzene and 1-(Allyloxymethyl)-4-fluorobenzene, alongside its non-fluorinated analog, 1-(Allyloxymethyl)-benzene. Through detailed synthetic protocols and a comprehensive analysis of predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, this document serves as a practical reference for the unambiguous identification and differentiation of these closely related compounds.
Introduction
The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical and biological properties, a strategy widely employed in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The position of the fluorine substituent on an aromatic ring can lead to distinct pharmacological profiles. Consequently, the unequivocal characterization of fluorinated isomers is a critical step in the drug discovery and development pipeline. This guide focuses on 1-(Allyloxymethyl)-2-fluorobenzene and its analogs, providing the necessary spectroscopic framework for their differentiation.
Synthesis of 1-(Allyloxymethyl)-2-fluorobenzene and Its Analogs
The synthesis of the title compounds is achieved through a two-step process: the radical bromination of the corresponding substituted toluene to form the benzyl bromide intermediate, followed by a Williamson ether synthesis with allyl alcohol.
Part 1: Synthesis of Benzyl Bromide Intermediates
The synthesis of the requisite benzyl bromide precursors proceeds via a free-radical bromination of the corresponding fluorotoluene or toluene. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of N-bromosuccinimide (NBS) as the bromine source.
Experimental Protocol: Radical Bromination of Substituted Toluenes
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted toluene (1.0 eq.), N-bromosuccinimide (1.1 eq.), and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq.) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Reaction Execution: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude benzyl bromide derivative can be further purified by vacuum distillation.
Part 2: Williamson Ether Synthesis
The final products are synthesized via a Williamson ether synthesis, a reliable method for forming ethers from an organohalide and a deprotonated alcohol. In this case, the benzyl bromide derivatives are reacted with sodium allyloxide, which is prepared in situ from allyl alcohol and a strong base.
Experimental Protocol: Synthesis of 1-(Allyloxymethyl)-substituted benzenes
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF) and sodium hydride (NaH) (1.2 eq.). Cool the suspension to 0 °C in an ice bath. Slowly add allyl alcohol (1.1 eq.) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Etherification: Cool the resulting sodium allyloxide solution back to 0 °C. Add the corresponding benzyl bromide derivative (1.0 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Spectroscopic Characterization: A Comparative Analysis
¹H NMR Spectroscopy
The ¹H NMR spectra of these compounds are expected to show characteristic signals for the allyloxy and benzyl moieties. The key differentiating features will be the chemical shifts and coupling patterns of the aromatic protons, which are influenced by the position of the fluorine atom.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | 1-(Allyloxymethyl)-benzene | 1-(Allyloxymethyl)-2-fluorobenzene | 1-(Allyloxymethyl)-3-fluorobenzene | 1-(Allyloxymethyl)-4-fluorobenzene |
| Ar-H | 7.35-7.25 (m, 5H) | 7.45-7.05 (m, 4H) | 7.30-6.90 (m, 4H) | 7.30-7.00 (m, 4H) |
| -OCH₂-Ar | 4.55 (s, 2H) | 4.60 (s, 2H) | 4.54 (s, 2H) | 4.52 (s, 2H) |
| -OCH₂-CH= | 4.02 (dt, 2H) | 4.03 (dt, 2H) | 4.01 (dt, 2H) | 4.00 (dt, 2H) |
| -CH=CH₂ | 5.95 (m, 1H) | 5.96 (m, 1H) | 5.94 (m, 1H) | 5.93 (m, 1H) |
| =CH₂ | 5.30 (dq, 1H), 5.20 (dq, 1H) | 5.31 (dq, 1H), 5.21 (dq, 1H) | 5.29 (dq, 1H), 5.19 (dq, 1H) | 5.28 (dq, 1H), 5.18 (dq, 1H) |
Note: Predicted chemical shifts are estimates and may vary slightly from experimental values. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet).
The aromatic region of the ¹H NMR spectrum is the most informative for distinguishing between the isomers. The fluorine atom's electron-withdrawing nature and its through-space coupling to nearby protons will result in characteristic splitting patterns and downfield shifts for adjacent protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will also exhibit distinct differences, particularly in the chemical shifts of the aromatic carbons. The carbon directly attached to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF), and its chemical shift will be significantly downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | 1-(Allyloxymethyl)-benzene | 1-(Allyloxymethyl)-2-fluorobenzene | 1-(Allyloxymethyl)-3-fluorobenzene | 1-(Allyloxymethyl)-4-fluorobenzene |
| Ar-C (substituted) | 138.5, 128.4, 127.6, 127.5 | 161.0 (d, ¹JCF ≈ 245 Hz), 130.0 (d), 129.5 (d), 124.5 (d), 124.0 (d), 115.5 (d) | 163.0 (d, ¹JCF ≈ 243 Hz), 141.0 (d), 130.0 (d), 123.0 (d), 114.5 (d), 114.0 (d) | 162.5 (d, ¹JCF ≈ 245 Hz), 134.0 (d), 129.5 (d), 115.0 (d) |
| -OCH₂-Ar | 71.8 | 65.5 | 71.5 | 71.2 |
| -OCH₂-CH= | 72.3 | 72.4 | 72.2 | 72.1 |
| -CH=CH₂ | 134.8 | 134.7 | 134.9 | 134.6 |
| =CH₂ | 117.2 | 117.3 | 117.1 | 117.0 |
Note: Predicted chemical shifts are estimates. The aromatic region for the fluorinated compounds will show complex splitting due to C-F coupling.
The most significant diagnostic feature in the ¹³C NMR spectra of the fluorinated isomers will be the chemical shift and the large one-bond C-F coupling constant of the carbon atom directly bonded to fluorine. The position of this signal will unequivocally identify the substitution pattern.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) will lead to characteristic fragmentation patterns for these compounds. The molecular ion peak (M⁺) should be observable for all compounds.
Table 3: Predicted Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 1-(Allyloxymethyl)-benzene | 148 | 107 (M - C₃H₅)⁺, 91 (C₇H₇)⁺, 77 (C₆H₅)⁺, 41 (C₃H₅)⁺ |
| 1-(Allyloxymethyl)-2-fluorobenzene | 166 | 125 (M - C₃H₅)⁺, 109 (FC₇H₆)⁺, 95 (FC₆H₄)⁺, 41 (C₃H₅)⁺ |
| 1-(Allyloxymethyl)-3-fluorobenzene | 166 | 125 (M - C₃H₅)⁺, 109 (FC₇H₆)⁺, 95 (FC₆H₄)⁺, 41 (C₃H₅)⁺ |
| 1-(Allyloxymethyl)-4-fluorobenzene | 166 | 125 (M - C₃H₅)⁺, 109 (FC₇H₆)⁺, 95 (FC₆H₄)⁺, 41 (C₃H₅)⁺ |
The primary fragmentation pathway is expected to be the cleavage of the C-O bond, leading to the loss of the allyl group (C₃H₅, 41 Da) and the formation of a substituted benzyl cation. For the fluorinated analogs, the presence of fluorine will be evident in the mass of the fragment ions. For example, the fluorobenzyl cation will have an m/z of 109, and the fluorophenyl cation will have an m/z of 95. While the primary fragments may be similar for the isomers, subtle differences in the relative intensities of the fragment ions might be observed.
Workflow and Data Interpretation Diagrams
To visually summarize the experimental and analytical workflow, the following diagrams are provided.
Caption: Synthetic workflow for 1-(Allyloxymethyl)-substituted benzenes.
Caption: Logic diagram for spectroscopic data interpretation.
Conclusion
The structural elucidation of 1-(Allyloxymethyl)-2-fluorobenzene and its isomers is readily achievable through a combined application of ¹H NMR, ¹³C NMR, and mass spectrometry. While sharing a common synthetic pathway, each compound presents a unique spectroscopic fingerprint. The key to their differentiation lies in the careful analysis of the aromatic region in the NMR spectra, where the position of the fluorine atom dictates distinct chemical shifts and coupling patterns. Furthermore, the characteristic C-F coupling in the ¹³C NMR spectrum provides an unambiguous marker for the point of fluorination. Mass spectrometry serves as a confirmatory technique, with the molecular ion and key fragment ions corroborating the elemental composition and core structure. This guide provides the foundational synthetic and spectroscopic information to empower researchers in the confident characterization of these and similar fluorinated organic molecules.
References
- Williamson Ether Synthesis: For a general overview and mechanism, refer to a standard organic chemistry textbook such as "Organic Chemistry" by Paula Yurkanis Bruice or visit a reputable online resource like the Master Organic Chemistry website.
- Radical Bromination of Toluenes: Detailed procedures can be found in established experimental organic chemistry manuals, for instance, "Vogel's Textbook of Practical Organic Chemistry."
-
NMR Prediction Software: Several software packages are available for the prediction of NMR spectra, including those from ACD/Labs ([Link]) and Mnova ([Link]). Online prediction tools such as NMRDB.org ([Link]) are also valuable resources.
- Mass Spectrometry Fragmentation: The principles of mass spectral fragmentation are covered in depth in specialized texts like "Interpretation of Mass Spectra" by Fred W. McLafferty and Franjo Tureček.
A Comparative Guide to Analytical Methods for Determining the Purity of 1-(Allyloxymethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates such as 1-(Allyloxymethyl)-2-fluorobenzene is of paramount importance. Ensuring high purity is a critical step that directly impacts the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of the primary analytical methods used for purity determination of this key intermediate, offering insights into the principles, experimental considerations, and relative strengths of each technique.
The choice of an analytical method is contingent upon several factors, including the nature of potential impurities, the required sensitivity, and the specific goals of the analysis, such as routine quality control or in-depth impurity profiling.[1] This guide will explore Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing a framework for selecting the most appropriate method for your analytical needs.
Principles of Separation and Quantification
A foundational understanding of the core principles of each technique is essential for methodological selection and data interpretation.
-
Gas Chromatography (GC): This technique separates compounds based on their volatility and interaction with a stationary phase within a heated column.[2][3] An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through the column.[2][3] The separation is governed by the partitioning of the analytes between the gaseous mobile phase and the liquid or solid stationary phase.[1][4] GC is particularly well-suited for volatile and thermally stable compounds.[1][5]
-
High-Performance Liquid Chromatography (HPLC): In contrast to GC, HPLC utilizes a liquid mobile phase to transport the sample through a packed column containing a solid stationary phase.[4][5][6] Separation is based on the differential partitioning of the analytes between the liquid mobile phase and the stationary phase.[1] HPLC is highly versatile and can be applied to a wide range of compounds, including those that are non-volatile or thermally labile.[1][5][6]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR stands as a powerful method for determining the purity of pharmaceutical compounds.[7] Unlike chromatographic techniques, qNMR does not rely on the separation of components. Instead, it leverages the direct proportionality between the integral of an NMR signal and the number of atomic nuclei contributing to that signal.[7] This allows for the direct quantification of a compound against a certified internal standard of known purity.[7][8]
Comparative Analysis of Key Performance Attributes
The selection of an analytical method should be a strategic decision based on a thorough evaluation of its performance characteristics. The following table provides a comparative summary of GC, HPLC, and qNMR for the purity analysis of 1-(Allyloxymethyl)-2-fluorobenzene.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase.[1][4] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1][4] | Quantification based on the direct proportionality between NMR signal integral and molar concentration.[7] |
| Applicability to Analyte | Suitable, as 1-(Allyloxymethyl)-2-fluorobenzene is expected to be volatile and thermally stable. | Highly suitable, especially for identifying non-volatile impurities and related substances. | Excellent for providing an absolute purity value without the need for a specific reference standard of the analyte itself. |
| Typical Impurities Detected | Volatile and semi-volatile impurities, residual solvents, and starting materials. | Non-volatile impurities, degradation products, positional isomers, and high molecular weight by-products.[1] | A broad range of proton-containing impurities can be detected and quantified if their signals do not overlap with the analyte's signals.[8] |
| Strengths | High resolution, speed, and sensitivity, particularly when coupled with a mass spectrometer (GC-MS) for impurity identification.[1] | Versatility for a wide range of compounds, robust for routine quality control, and excellent for separating isomers.[1][6] | Provides an absolute measure of purity, requires minimal sample preparation, and is non-destructive.[7] High structural information content.[9] |
| Limitations | Not suitable for non-volatile or thermally labile impurities. Derivatization may be required for certain compounds. | Can be more time-consuming than GC. Requires the use of potentially expensive solvents.[5] | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification. |
| Regulatory Standing | Widely accepted and utilized in pharmaceutical analysis for purity and residual solvent testing.[10] | A cornerstone of pharmaceutical quality control for purity, assay, and stability testing.[6][10] | Recognized as a primary ratio method for purity determination and is increasingly accepted by regulatory agencies.[8] |
Experimental Protocols
Detailed and well-documented experimental protocols are the bedrock of reliable and reproducible analytical results. The following sections provide step-by-step methodologies for each technique.
Gas Chromatography (GC) Protocol
The volatility of 1-(Allyloxymethyl)-2-fluorobenzene makes GC a prime candidate for its purity analysis.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Software: OpenLab CDS or equivalent
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen[3]
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Detector Temperature: 300 °C
Sample Preparation:
-
Accurately weigh approximately 25 mg of 1-(Allyloxymethyl)-2-fluorobenzene.
-
Dissolve in 25 mL of a suitable solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.
-
Further dilute as necessary to achieve a working concentration suitable for the detector's linear range.
Workflow for GC Purity Analysis:
Caption: Workflow for GC Purity Determination.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a robust and versatile technique, particularly adept at separating non-volatile impurities and positional isomers that may be present.[1]
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent[11]
-
Detector: Diode Array Detector (DAD) or UV Detector[11]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)[11]
-
Software: OpenLab CDS or equivalent[11]
Chromatographic Conditions:
-
Mobile Phase: A gradient of water and acetonitrile is a common starting point for reversed-phase chromatography.
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
0-15 min: 40% B to 95% B
-
15-20 min: Hold at 95% B
-
20-21 min: 95% B to 40% B
-
21-25 min: Hold at 40% B
-
-
Flow Rate: 1.0 mL/min[11]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL[11]
-
Detection Wavelength: 210 nm and 254 nm
Sample Preparation:
-
Accurately weigh approximately 10 mg of 1-(Allyloxymethyl)-2-fluorobenzene.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.[11]
-
Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.[11]
-
Filter the final solution through a 0.45 µm syringe filter before injection.[11]
Workflow for HPLC Purity Analysis:
Caption: Workflow for HPLC Purity Determination.
Quantitative NMR (qNMR) Protocol
qNMR offers a distinct advantage in providing an absolute purity value without the need for a specific reference standard of 1-(Allyloxymethyl)-2-fluorobenzene.[7]
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent
-
NMR Tubes: High-precision 5 mm NMR tubes
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)
-
Internal Standard: A certified internal standard with a known purity, such as maleic anhydride or 1,4-dinitrobenzene, that has signals that do not overlap with the analyte.
-
Pulse Sequence: A standard 1D proton experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 1-(Allyloxymethyl)-2-fluorobenzene into a vial.
-
Accurately weigh a similar amount of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Processing and Purity Calculation:
-
Acquire the 1H NMR spectrum.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula[7]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
"analyte" refers to 1-(Allyloxymethyl)-2-fluorobenzene and "std" refers to the internal standard.
-
Logical Flow for qNMR Purity Determination:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. oshadhi.co.uk [oshadhi.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 10. resolvemass.ca [resolvemass.ca]
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A Comparative Guide to the Synthesis of 1-(Allyloxymethyl)-2-fluorobenzene for Pharmaceutical Research
In the landscape of pharmaceutical research and drug development, the efficient and reliable synthesis of key intermediates is paramount. 1-(Allyloxymethyl)-2-fluorobenzene serves as a valuable building block in the synthesis of various biologically active molecules, owing to the presence of the versatile allyl group and the fluorine atom, which can modulate pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of two prominent synthetic routes to this important intermediate: the classical Williamson ether synthesis and the modern Mitsunobu reaction. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a comparative analysis of their performance based on yield, reaction conditions, and scalability.
At a Glance: Comparing Synthetic Routes
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Reagents | 2-Fluorobenzyl alcohol, Allyl bromide, Base (e.g., NaH, KOH) | 2-Fluorobenzyl alcohol, Allyl alcohol, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |
| Reaction Type | Sₙ2 Nucleophilic Substitution | Redox Condensation |
| Typical Yield | High (often >90%) | Good to High (typically 70-95%) |
| Reaction Conditions | Anhydrous, often requires strong base | Anhydrous, neutral conditions |
| Key Advantages | Cost-effective, high atom economy, straightforward workup | Mild reaction conditions, broad substrate scope, stereochemical inversion (if applicable) |
| Key Disadvantages | Requires a strong base, potential for elimination side reactions | Stoichiometric amounts of reagents leading to byproducts (e.g., triphenylphosphine oxide), challenges in purification |
| Scalability | Generally good, well-established in industrial processes | Can be challenging on a large scale due to byproduct removal |
Route 1: The Workhorse - Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a highly effective and widely used method for the preparation of ethers.[1][2][3] The reaction proceeds via an Sₙ2 mechanism, where an alkoxide, generated by the deprotonation of an alcohol, acts as a nucleophile to displace a halide from an alkyl halide.[1][3]
Mechanistic Rationale
The synthesis of 1-(allyloxymethyl)-2-fluorobenzene via the Williamson route involves the deprotonation of 2-fluorobenzyl alcohol to form the corresponding alkoxide. This is typically achieved using a strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF).[1][2][4] The resulting highly nucleophilic 2-fluorobenzyl alkoxide then attacks the electrophilic carbon of allyl bromide, displacing the bromide ion and forming the desired ether.
Alternatively, a phase-transfer catalyst (PTC) such as tetrabutylammonium iodide (TBAI) can be employed with a less hazardous base like potassium hydroxide (KOH).[5] The PTC facilitates the transfer of the alkoxide from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs, often leading to milder reaction conditions and simplified workup procedures.[6]
Experimental Protocols
Method A: Using Sodium Hydride in Tetrahydrofuran
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 volumes relative to the alcohol).
-
Alkoxide Formation: Add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred THF at 0 °C.
-
Alcohol Addition: Slowly add a solution of 2-fluorobenzyl alcohol (1.0 equivalent) in anhydrous THF to the NaH suspension at 0 °C.
-
Stirring: Allow the mixture to stir at 0 °C for 1-2 hours, or until hydrogen gas evolution ceases, indicating complete formation of the alkoxide.
-
Allylation: Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford 1-(allyloxymethyl)-2-fluorobenzene. A typical yield for this method is in the range of 90-96%.[5]
Method B: Using Potassium Hydroxide with a Phase-Transfer Catalyst
-
Preparation: In a round-bottom flask, combine 2-fluorobenzyl alcohol (1.0 equivalent), allyl bromide (1.5 equivalents), powdered potassium hydroxide (2.0 equivalents), and a catalytic amount of tetrabutylammonium iodide (TBAI, 0.05 equivalents).
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature. The reaction can be gently heated to 40-50 °C to increase the rate.
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Workup: Upon completion, add water to the reaction mixture and extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography. This method generally provides high yields, often exceeding 90%.
Route 2: The Mild Alternative - Mitsunobu Reaction
The Mitsunobu reaction offers a powerful and versatile method for the formation of C-O bonds under mild, neutral conditions.[7][8] It is particularly useful for the synthesis of ethers from alcohols, especially when the substrate is sensitive to basic conditions or when stereochemical inversion is desired.[9][10]
Mechanistic Rationale
The Mitsunobu reaction is a redox-condensation process.[7] It begins with the reaction of triphenylphosphine (PPh₃) with an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate. This intermediate then deprotonates the nucleophile, in this case, allyl alcohol, to form a protonated betaine and the allyl alkoxide. The 2-fluorobenzyl alcohol is then activated by the protonated betaine to form an alkoxyphosphonium salt, a good leaving group. Finally, the allyl alkoxide acts as a nucleophile and displaces the activated alcohol via an Sₙ2 reaction, yielding the desired 1-(allyloxymethyl)-2-fluorobenzene, along with triphenylphosphine oxide and the reduced azodicarboxylate as byproducts.[7][8]
Experimental Protocol
-
Preparation: To a solution of 2-fluorobenzyl alcohol (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF (10 volumes) at 0 °C under a nitrogen atmosphere, add allyl alcohol (1.2 equivalents).
-
Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude residue, which contains the product, triphenylphosphine oxide, and the reduced azodicarboxylate, is then subjected to silica gel column chromatography for purification. The separation of the product from the byproducts can sometimes be challenging. A typical yield for O-allylation via the Mitsunobu reaction is around 78%.[7]
Comparative Analysis and Field-Proven Insights
Williamson Ether Synthesis:
-
Expertise & Experience: This method is a robust and well-understood reaction. The use of sodium hydride requires careful handling due to its reactivity with moisture, but it reliably generates the alkoxide, driving the reaction to completion. The phase-transfer catalysis variant offers a safer and more environmentally friendly alternative, although it may require slightly longer reaction times or gentle heating. The choice between these two often comes down to the scale of the reaction and the available laboratory infrastructure. For large-scale synthesis, the cost-effectiveness of KOH and a PTC is often favored.
-
Trustworthiness: The Williamson synthesis is a highly reliable method for the preparation of primary ethers. The Sₙ2 nature of the reaction ensures a predictable outcome with minimal side products, provided that a primary alkyl halide is used.[1][3] The primary challenge is ensuring anhydrous conditions when using reactive bases like NaH to prevent quenching of the base and reduction in yield.
Mitsunobu Reaction:
-
Expertise & Experience: The Mitsunobu reaction is a more modern technique that offers the significant advantage of proceeding under neutral conditions. This is particularly beneficial when dealing with substrates that are sensitive to strong bases. However, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification, especially on a larger scale. The order of addition of reagents is also critical for the success of the reaction.
-
Trustworthiness: While generally reliable, the success of the Mitsunobu reaction is more substrate-dependent than the Williamson synthesis. The pKa of the nucleophile (allyl alcohol in this case) is an important factor. The reaction is also known to be sensitive to steric hindrance around the alcohol. The purification challenges associated with the byproducts can impact the overall efficiency and cost-effectiveness of this route, particularly for industrial applications.
Conclusion
Both the Williamson ether synthesis and the Mitsunobu reaction represent viable pathways for the synthesis of 1-(allyloxymethyl)-2-fluorobenzene.
For routine, large-scale synthesis where cost and ease of purification are primary concerns, the Williamson ether synthesis , particularly the phase-transfer catalysis variant, is the recommended route. Its high yields, straightforward procedure, and the use of inexpensive reagents make it an industrially attractive method.
The Mitsunobu reaction , on the other hand, serves as an excellent alternative when mild reaction conditions are essential, for instance, with sensitive or complex substrates. While the generation of stoichiometric byproducts presents a purification challenge, its utility in specific synthetic contexts, especially in medicinal chemistry for the preparation of complex molecules, is undeniable.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development program, including scale, cost, available equipment, and the chemical nature of the starting materials.
References
-
Solved The Williamson ether synthesis between 2-naphthol (MW | Chegg.com. (2020, October 21). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. Retrieved from [Link]
-
ChemHelp ASAP. (2019, October 25). in the chemical literature: Williamson ether synthesis [Video]. YouTube. Retrieved from [Link]
-
MDPI. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Retrieved from [Link]
-
OrgoSolver. Williamson Ether Synthesis (NaH + R′–X) — Alkoxide Formation, SN2 Coupling, Intramolecular Rings. Retrieved from [Link]
-
Indian Academy of Sciences. (2001). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
MDPI. Mitsunobu Reaction | Encyclopedia MDPI. Retrieved from [Link]
-
Organic Synthesis. Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
Beilstein Journals. (2014). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 1-(Allyloxymethyl)-fluorobenzene Isomers
Introduction
In the landscape of medicinal chemistry and materials science, the nuanced effects of isomeric substitution patterns on molecular reactivity are of paramount importance. The strategic placement of a fluorine atom on a benzene ring, for instance, can profoundly alter a molecule's electronic properties, metabolic stability, and binding affinity. This guide provides an in-depth comparative analysis of the reactivity of three isomers of 1-(allyloxymethyl)-fluorobenzene: the ortho-, meta-, and para-substituted compounds. Understanding the distinct chemical behaviors of these isomers is crucial for researchers and drug development professionals seeking to fine-tune molecular properties for specific applications.
This document moves beyond a simple recitation of facts, offering a causative explanation for the anticipated differences in reactivity across various functional sites within the molecules. We will explore reactions at the aromatic ring, the allyloxy moiety, and the benzylic position, supported by established principles of physical organic chemistry and detailed experimental protocols designed to quantitatively assess these differences.
Synthesis and Spectroscopic Characterization of Isomers
The three isomers of 1-(allyloxymethyl)-fluorobenzene can be synthesized via a standard Williamson ether synthesis from the corresponding fluorobenzyl alcohol and allyl bromide.
General Synthetic Protocol
-
To a solution of the appropriate fluorobenzyl alcohol (1.0 eq.) in a suitable aprotic solvent such as THF or DMF, add a strong base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add allyl bromide (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 1-(allyloxymethyl)-fluorobenzene isomer.
Comparative Spectroscopic Analysis (¹H and ¹³C NMR)
The position of the fluorine atom will induce characteristic shifts in the NMR spectra of the isomers, particularly in the aromatic region.
| Isomer | Expected ¹H NMR Aromatic Signals (δ, ppm) | Expected ¹³C NMR Aromatic Signals (δ, ppm) |
| Ortho | Complex multiplet pattern due to F-H couplings. Protons ortho and para to the fluorine will show larger couplings. | Carbon bearing the fluorine will be a doublet with a large ¹JCF coupling. Other aromatic carbons will also show smaller JCF couplings. |
| Meta | More distinct signals compared to the ortho isomer. The proton between the two substituents will likely be a triplet. | The carbon attached to fluorine will exhibit a large ¹JCF coupling. The pattern of C-F couplings for other carbons will be distinct from the ortho and para isomers. |
| Para | Two distinct sets of signals, likely appearing as two doublets of doublets (or triplets), due to the symmetry of the molecule.[1] | Fewer signals in the aromatic region due to symmetry. The carbon with the fluorine will show a large ¹JCF coupling, and the ipso-carbon to the allyloxymethyl group will be a triplet due to ³JCF coupling. |
I. Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution
The reactivity of the benzene ring towards electrophiles is governed by the interplay of the inductive and resonance effects of its substituents. The fluorine atom is strongly electron-withdrawing (-I effect) due to its high electronegativity, which deactivates the ring. However, it can also donate electron density through resonance (+M effect) via its lone pairs.[2] The overall effect is a balance of these two opposing forces.[2]
The allyloxymethyl group is generally considered to be weakly activating and ortho, para-directing. The key to understanding the comparative reactivity of the isomers lies in how the powerful electronic effects of the fluorine atom modulate the directing effect of the allyloxymethyl group.
Theoretical Reactivity Comparison
-
1-(Allyloxymethyl)-2-fluorobenzene (Ortho Isomer): The strong -I effect of the fluorine will significantly deactivate the ring, particularly at the positions closest to it. The +M effect of fluorine will direct incoming electrophiles para to itself (position 5) and ortho (position 3). The allyloxymethyl group directs to positions 3 and 5. Thus, substitution is expected predominantly at the less sterically hindered position 5. Overall, this isomer is expected to be the least reactive of the three due to the proximity of the deactivating fluorine to the activating allyloxymethyl group.
-
1-(Allyloxymethyl)-3-fluorobenzene (Meta Isomer): In this isomer, the directing effects of the two groups are additive at certain positions. The allyloxymethyl group directs to positions 2, 4, and 6. The fluorine atom directs ortho (positions 2 and 4) and para (position 6). Therefore, substitution is strongly favored at positions 2, 4, and 6, with steric factors likely influencing the precise ratio. The overall reactivity is expected to be intermediate between the ortho and para isomers.
-
1-(Allyloxymethyl)-4-fluorobenzene (Para Isomer): The fluorine's deactivating -I effect is felt throughout the ring, but its +M effect will reinforce the ortho-directing nature of the allyloxymethyl group (positions 2 and 6). Substitution will occur at the positions ortho to the allyloxymethyl group. Due to the greater distance between the electron-withdrawing fluorine and the reaction centers, this isomer is predicted to be the most reactive towards electrophilic aromatic substitution among the three.
Caption: General workflow for comparing electrophilic aromatic substitution.
Proposed Experimental Protocol: Comparative Nitration
This experiment aims to compare the relative rates and regioselectivity of nitration for the three isomers.
-
Preparation: In three separate, identical round-bottom flasks equipped with magnetic stirrers and dropping funnels, dissolve each isomer (e.g., 1 mmol) in a suitable inert solvent like dichloromethane.
-
Cooling: Cool the flasks to 0 °C in an ice bath.
-
Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding nitric acid (1.1 mmol) to acetic anhydride (2 mmol) at 0 °C.
-
Addition: Add the nitrating mixture dropwise and simultaneously to each of the three flasks containing the isomers over a period of 10 minutes.
-
Reaction Monitoring: After the addition is complete, take aliquots from each reaction mixture at regular time intervals (e.g., every 15 minutes). Quench each aliquot with a saturated sodium bicarbonate solution and extract with a small volume of dichloromethane.
-
Analysis: Analyze the organic extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of nitrated products. This will allow for a comparison of the relative reaction rates.
-
Product Characterization: After the reaction has proceeded for a set time (e.g., 2 hours), quench the entire reaction mixtures and perform a full work-up and purification. Characterize the major regioisomers by ¹H NMR to determine the regioselectivity of the nitration.
II. Reactivity at the Allyloxy Group: The Claisen Rearrangement
The Claisen rearrangement is a-sigmatropic rearrangement of an allyl aryl ether to an ortho-allyl phenol upon heating.[3] This reaction is concerted and proceeds through a cyclic transition state. The rate of the rearrangement is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups decelerate it.[4][5][6]
Caption: Mechanism of the aromatic Claisen rearrangement.
Theoretical Reactivity Comparison
The fluorine atom's strong -I effect deactivates the ring, which is expected to slow down the rearrangement compared to a non-fluorinated analogue. However, the relative rates among the isomers will depend on the position of the fluorine.
-
1-(Allyloxymethyl)-2-fluorobenzene (Ortho Isomer): The fluorine atom is directly at one of the potential rearrangement sites. This will likely have a strong deactivating effect on the rearrangement to the 2-position due to its electron-withdrawing nature. Rearrangement to the 6-position is possible, but the overall rate is expected to be the slowest among the three isomers.
-
1-(Allyloxymethyl)-3-fluorobenzene (Meta Isomer): The fluorine atom at the meta position will deactivate both ortho positions (2 and 6) to a similar extent. The rearrangement will likely proceed to both positions, and the overall rate is expected to be faster than the ortho isomer but slower than the para isomer. Studies on meta-substituted allyl phenyl ethers suggest that electron-withdrawing groups favor migration towards the substituent.[7]
-
1-(Allyloxymethyl)-4-fluorobenzene (Para Isomer): The fluorine atom is para to the allyloxymethyl group. Its deactivating effect on the ortho positions will be less pronounced compared to the ortho isomer. Therefore, this isomer is expected to undergo the Claisen rearrangement at the fastest rate among the three.
Proposed Experimental Protocol: Comparative Thermal Claisen Rearrangement
-
Sample Preparation: Place an equal molar amount (e.g., 0.5 mmol) of each isomer into separate, sealed NMR tubes with a high-boiling solvent such as diphenyl ether.
-
Internal Standard: Add a known amount of an internal standard (e.g., hexamethylbenzene) to each tube for quantitative analysis.
-
Initial NMR: Acquire a ¹H NMR spectrum of each sample at room temperature to establish the initial concentrations.
-
Heating: Place all three NMR tubes simultaneously in a preheated oil bath at a constant high temperature (e.g., 180-200 °C).
-
Kinetic Monitoring: At regular intervals (e.g., every 30 minutes), remove the tubes from the oil bath, cool them rapidly to room temperature, and acquire a ¹H NMR spectrum.
-
Data Analysis: Integrate the signals of the starting material and the rearranged product(s) relative to the internal standard. Plot the concentration of the starting material versus time for each isomer to determine the relative rates of rearrangement.
III. Reactivity at the Benzylic Position
The benzylic C-H bonds in the -CH₂-O- group are susceptible to radical abstraction and oxidation. The stability of the resulting benzylic radical or cation is influenced by the electronic properties of the substituents on the aromatic ring.
A. Benzylic Radical Bromination
Benzylic bromination with reagents like N-bromosuccinimide (NBS) proceeds via a free-radical chain mechanism.[8] The rate-determining step is the abstraction of a benzylic hydrogen by a bromine radical. Electron-withdrawing groups on the ring destabilize the transition state leading to the benzyl radical, thus slowing down the reaction.
Predicted Reactivity Order: para > meta > ortho
The electron-withdrawing fluorine will deactivate the benzylic position towards radical abstraction. The deactivating effect is strongest when the fluorine is ortho to the benzylic group and weakest when it is para. Therefore, the para isomer is expected to be the most reactive, and the ortho isomer the least reactive.
Proposed Experimental Protocol: Comparative Benzylic Bromination
-
Reaction Setup: In three parallel reactors, dissolve each isomer (1 mmol) and NBS (1.05 mmol) in a non-polar solvent like carbon tetrachloride.
-
Initiation: Add a catalytic amount of a radical initiator, such as AIBN (azobisisobutyronitrile), to each reactor.
-
Reaction: Heat the mixtures to reflux under a UV lamp to initiate the reaction.
-
Monitoring: Monitor the consumption of the starting material in each reaction by GC-MS at regular time intervals.
-
Analysis: Compare the rates of disappearance of the starting materials to establish the relative reactivity of the three isomers.
B. Oxidation of the Benzylic Ether
The oxidation of benzylic ethers can lead to the cleavage of the C-O bond to form an aldehyde and an alcohol, or further oxidation to a carboxylic acid.[9][10] Oxidations that proceed through a hydride abstraction mechanism are sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups make the benzylic C-H bond less hydridic and thus slow down the oxidation.[9]
Predicted Reactivity Order: para > meta > ortho
Similar to radical bromination, the electron-withdrawing fluorine atom will disfavor the formation of a positive charge at the benzylic position. This deactivating effect will be most pronounced for the ortho isomer and least for the para isomer.
Proposed Experimental Protocol: Comparative Oxidation with an Oxoammonium Salt
-
Reagent Preparation: Prepare a solution of 4-acetamido-TEMPO-oxoammonium tetrafluoroborate in wet acetonitrile.
-
Reaction: In three separate vials, dissolve each isomer (0.5 mmol) in wet acetonitrile. Add the oxoammonium salt solution (1.1 eq.) to each vial simultaneously.
-
Monitoring: Follow the progress of the reactions by TLC or LC-MS to observe the disappearance of the starting material and the appearance of the corresponding fluorobenzaldehyde.
-
Analysis: The relative time taken for the completion of the reaction for each isomer will provide a qualitative comparison of their reactivity towards oxidation. For a quantitative comparison, aliquots can be taken at regular intervals and analyzed by GC-MS.
Conclusion
The position of the fluorine atom on the benzene ring of 1-(allyloxymethyl)-fluorobenzene has a profound and predictable influence on the reactivity of the molecule at its three main functional sites.
-
Aromatic Ring (EAS): The para isomer is expected to be the most reactive due to the greater separation between the deactivating fluorine and the reaction centers, while the ortho isomer is predicted to be the least reactive.
-
Allyloxy Group (Claisen Rearrangement): The para isomer is anticipated to undergo the fastest rearrangement, and the ortho isomer the slowest, due to the deactivating influence of the fluorine atom on the aromatic ring.
-
Benzylic Position (Bromination and Oxidation): Reactivity is expected to follow the order para > meta > ortho, as the electron-withdrawing fluorine destabilizes the radical or cationic intermediates, with the effect being most pronounced at the ortho position.
The experimental protocols outlined in this guide provide a framework for the systematic and quantitative evaluation of these predicted reactivity differences. The insights gained from such studies are invaluable for the rational design of molecules with tailored properties in pharmaceutical and materials science research.
References
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Claisen, L. (1912). Über Umlagerung von Phenol-allyl-äthern in C-Allyl-phenole. Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166. [Link]
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Gozzo, F. C., Fernandes, S. A., Rodrigues, D. C., Eberlin, M. N., & Marsaioli, A. J. (2003). Regioselectivity in Aromatic Claisen Rearrangements. The Journal of Organic Chemistry, 68(14), 5493–5499. [Link]
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Lampman, G. M., & Ko, S. Y. (2018). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. Molecules, 23(9), 2344. [Link]
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Pincock, J. A., & Jurgens, A. R. (1991). Substituent effects on the rate constants for the photo-Claisen rearrangement of allyl aryl ethers. Journal of the American Chemical Society, 113(23), 8755–8762. [Link]
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Pincock, J. A., & Jurgens, A. R. (1991). Substituent effects on the rate constants for the photo-Claisen rearrangement of allyl aryl ethers. PubMed. [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
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Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(22), 8853–8856. [Link]
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Lee, S., & Fuchs, P. L. (2008). An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. PMC. [Link]
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A Senior Application Scientist's Guide to the Spectral Analysis of 1-(Allyloxymethyl)-2-fluorobenzene and Its Derivatives
Welcome, researchers, scientists, and drug development professionals, to an in-depth exploration of the spectral characteristics of 1-(Allyloxymethyl)-2-fluorobenzene. The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability and binding affinity.[1][2] Understanding the spectral signatures of fluorinated compounds like 1-(Allyloxymethyl)-2-fluorobenzene is paramount for their synthesis, characterization, and application in drug discovery.[3]
This guide deviates from a rigid template to provide a narrative grounded in practical experience. We will dissect the predicted spectral data for our target molecule, compare it with related structures, and provide actionable protocols for acquiring and interpreting your own experimental data. Our approach is built on the pillars of expertise, trustworthiness, and comprehensive referencing to ensure a self-validating and authoritative resource.
The Structural Significance of 1-(Allyloxymethyl)-2-fluorobenzene
1-(Allyloxymethyl)-2-fluorobenzene is a versatile intermediate. Its structure combines a fluorinated aromatic ring with a reactive allyloxy group, making it a valuable building block for more complex molecules. The fluorine atom can modulate the electronic properties of the benzene ring and serve as a useful probe in ¹⁹F NMR studies, a technique of growing importance in the analysis of fluorinated compounds.[4][5]
Caption: Workflow for NMR data acquisition.
-
Sample Preparation: Dissolve 5-10 mg of 1-(Allyloxymethyl)-2-fluorobenzene in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum using proton decoupling.
-
Acquire the ¹⁹F NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Acquisition of FTIR Spectrum (KBr Pellet Method)
Caption: Workflow for FTIR data acquisition (KBr pellet method).
-
Sample Preparation:
-
Thoroughly grind a small amount (1-2 mg) of 1-(Allyloxymethyl)-2-fluorobenzene with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum should be baseline corrected.
-
Identify and label the characteristic absorption peaks.
-
Conclusion
References
-
Wiley Science Solutions. Spectral Databases. Retrieved from [Link]
-
Internetchemistry. (2022, September 29). Spectral Databases. Retrieved from [Link]
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SpectraBase. Online Spectral Database. Retrieved from [Link]
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Reddit. (2015, February 26). Database for spectral information? r/chemistry. Retrieved from [Link]
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Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. Retrieved from [Link]
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Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. Retrieved from [Link]
-
Foroozandeh, M., & Kiraly, P. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(25), 7436–7443. Retrieved from [Link]
-
Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. Retrieved from [Link]
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Foroozandeh, M., & Kiraly, P. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(25), 7436–7443. Retrieved from [Link]
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N/A. Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0252370). Retrieved from [Link]
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PubChem. 1-Benzyloxy-2-fluoro-benzene. Retrieved from [Link]
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The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]
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National Institute of Standards and Technology. Benzene, fluoro-. NIST Chemistry WebBook. Retrieved from [Link]
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N/A. Spectroscopy Infrared Spectra. Retrieved from [Link]
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ResearchGate. (2025, August 8). Synthesis and antimicrobial activity of 1-allyloxymethylpyrimidine derivatives. Retrieved from [Link]
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ResearchGate. Standard mass spectrum of fluorobenzene from NIST library (A) and mass.... Retrieved from [Link]
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National Institute of Standards and Technology. Benzene, fluoro-. NIST Chemistry WebBook. Retrieved from [Link]
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Chemistry LibreTexts. (2020, December 4). Mass Spectra of THMs and Fluorobenzene. Retrieved from [Link]
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National Institute of Standards and Technology. Benzene. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. Benzene, 1-fluoro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. 1-(Allyloxy)-2-(allylthio)benzene - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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N/A. (2015). Recent Advances of Fluorescent Technologies for Drug Discovery and Development. Current Pharmaceutical Design, 21(14), 1836-1847. Retrieved from [Link]
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SpectraBase. Fluorobenzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Kumar, R., & Singh, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1278, 134937. Retrieved from [Link]
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MDPI. (2023, October 7). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl Thiomethyl Motif. Retrieved from [Link]
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A Senior Application Scientist's Guide to Catalyst Efficacy in the Claisen Rearrangement of 1-(Allyloxymethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
The Claisen rearrangement, a cornerstone of carbon-carbon bond formation, offers a powerful strategy for the synthesis of complex organic molecules.[1] The transformation of aryl allyl ethers, such as 1-(allyloxymethyl)-2-fluorobenzene, into ortho-allyl phenols is a key step in the synthesis of various pharmaceutical intermediates and functional materials. While the thermal Claisen rearrangement is a classic transformation, its often-demanding reaction conditions, requiring high temperatures, can limit its applicability with sensitive substrates.[1] The advent of catalytic methods, particularly using Lewis acids, has revolutionized this field by enabling the reaction to proceed under milder conditions with improved efficiency and selectivity.
This guide provides an in-depth comparison of the potential efficacy of various Lewis acid catalysts for the Claisen rearrangement of 1-(allyloxymethyl)-2-fluorobenzene. As a Senior Application Scientist, the insights provided herein are grounded in established catalytic principles and experimental data from closely related systems, offering a robust framework for catalyst selection and reaction optimization.
The Catalytic Advantage: Mechanistic Insights into Lewis Acid-Promoted Claisen Rearrangement
The aromatic Claisen rearrangement is a[2][2]-sigmatropic rearrangement that proceeds through a concerted, pericyclic transition state. Lewis acids accelerate this process by coordinating to the ether oxygen atom of the allyl aryl ether. This coordination increases the polarization of the C-O bond, making it more labile and facilitating the[2][2]-sigmatropic shift. The coordination of the Lewis acid effectively lowers the activation energy of the reaction, allowing it to proceed at significantly lower temperatures than the uncatalyzed thermal process.
Below is a visualization of the proposed catalytic cycle for the Lewis acid-catalyzed Claisen rearrangement:
Caption: Proposed catalytic cycle for the Lewis acid-catalyzed Claisen rearrangement.
Comparative Efficacy of Selected Lewis Acid Catalysts
| Catalyst | Typical Loading (mol%) | Typical Solvents | Typical Temperature (°C) | Reported Yields (for analogous substrates) | Key Considerations |
| Zn(OTf)₂ | 5 - 10 | Dichloromethane, Toluene | Room Temp. to 100 | Good to Excellent | Mild, versatile, and relatively inexpensive. Good tolerance for various functional groups.[3][4] |
| Bi(OTf)₃ | 1 - 5 | Acetonitrile, Dichloromethane | Room Temp. to 80 | Good to Excellent | Highly efficient at low catalyst loadings. Can be sensitive to moisture.[2] |
| Yb(OTf)₃ | 5 - 10 | Dichloromethane, Acetonitrile | Room Temp. to 80 | Good to Excellent | Water-tolerant Lewis acid, which can be an advantage. |
| AlCl₃ | 10 - 100 | Dichloromethane, Chlorobenzene | 0 to Room Temp. | Moderate to Good | Strong Lewis acid, can be harsh for sensitive substrates. Often used in stoichiometric amounts.[5] |
| TiCl₄ | 10 - 100 | Dichloromethane | -78 to Room Temp. | Good to Excellent | Very strong Lewis acid, often providing high stereoselectivity in relevant reactions. Highly sensitive to moisture.[5] |
Note: The optimal conditions for 1-(allyloxymethyl)-2-fluorobenzene will require experimental screening. The presence of the ortho-fluoro substituent may influence the electronic properties of the aromatic ring and its interaction with the Lewis acid.
Experimental Protocol: A Representative Procedure
This protocol provides a general framework for conducting a Lewis acid-catalyzed Claisen rearrangement of an ortho-substituted aryl allyl ether. It should be adapted and optimized for the specific substrate and chosen catalyst.
Materials:
-
1-(Allyloxymethyl)-2-fluorobenzene (1 equivalent)
-
Anhydrous Lewis acid catalyst (e.g., Zn(OTf)₂, 0.1 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere, add the anhydrous Lewis acid catalyst to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent to the flask and stir to dissolve or suspend the catalyst.
-
Substrate Addition: Add 1-(allyloxymethyl)-2-fluorobenzene to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of the quenching solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
The following diagram outlines the general experimental workflow:
Caption: A generalized workflow for the experimental procedure.
Discussion: Choosing the Right Catalyst for Your Reaction
The choice of Lewis acid is critical and depends on a balance of reactivity, selectivity, cost, and practicality.
-
For Mild and Versatile Conditions: Zinc triflate (Zn(OTf)₂) is often an excellent starting point. It is a moderately strong Lewis acid that is relatively easy to handle and has shown broad applicability in various transformations.[3][4] Its tolerance for a range of functional groups makes it a robust choice for complex molecules.
-
For High Efficiency at Low Loadings: Bismuth triflate (Bi(OTf)₃) is a highly active catalyst that can often be used in smaller quantities than other Lewis acids.[2] This can be advantageous in terms of cost and reducing metal residues in the final product. However, its sensitivity to moisture requires careful handling.
-
When Water is a Concern: Ytterbium triflate (Yb(OTf)₃) is a water-tolerant Lewis acid, which can simplify the experimental setup by not requiring strictly anhydrous conditions. This property can be particularly beneficial in large-scale applications.
-
For Maximum Reactivity (with Caution): Aluminum chloride (AlCl₃) and Titanium tetrachloride (TiCl₄) are very strong Lewis acids that can significantly accelerate the rearrangement.[5] However, their high reactivity can sometimes lead to side reactions or degradation of sensitive substrates. Their hygroscopic nature also necessitates stringent anhydrous techniques.[5]
The ortho-fluoro substituent in 1-(allyloxymethyl)-2-fluorobenzene is an electron-withdrawing group, which can influence the electron density on the ether oxygen. This may necessitate a stronger Lewis acid to achieve efficient coordination and catalysis compared to substrates with electron-donating groups. Therefore, while starting with a milder catalyst like Zn(OTf)₂ is prudent, more potent Lewis acids like Bi(OTf)₃ or even TiCl₄ might be required to achieve optimal results.
Conclusion
The catalytic Claisen rearrangement of 1-(allyloxymethyl)-2-fluorobenzene is a valuable transformation for the synthesis of fluorinated ortho-allyl phenols. While a definitive ranking of catalyst efficacy for this specific substrate requires empirical investigation, this guide provides a comprehensive overview of the most promising Lewis acid candidates based on their performance in analogous systems. By understanding the mechanistic role of the catalyst and considering the trade-offs between reactivity, selectivity, and practicality, researchers can make an informed decision on the optimal catalyst for their specific needs, paving the way for efficient and successful synthesis.
References
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Sarode, P. B., Bahekar, S. P., & Chandak, H. S. (2016). Zn(OTf)2-Mediated Expeditious and Solvent-Free Synthesis of Propargylamines via C-H Activation of Phenylacetylene. Synlett, 27(15), 2209-2212. [Link]
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Jadhav, S. D., & Singh, A. K. (2007). Bi(OTf)3 and SiO2-Bi(OTf)3 as Effective Catalysts for the Ferrier Rearrangement. Molecules, 12(4), 833-841. [Link]
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Li, Z., et al. (2024). Zn(OTf)2-catalyzed intra- and intermolecular selenofunctionalization of alkenes under mild conditions. RSC Advances, 14(33), 23865-23870. [Link]
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Li, X., et al. (2025). Chiral Lewis base/Lewis acid/Brønsted acid cooperative catalysis enabled regio- and enantioselective electrophilic sulfenylation/semipinacol rearrangement of allenols. Chemical Science, 16(1), 134-141. [Link]
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Conesa, C., et al. (2005). Lewis acid-catalyzed allenoate-Claisen rearrangement. Tetrahedron, 61(40), 9567-9576. [Link]
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Yoon, T. P., Dong, V. M., & MacMillan, D. W. C. (1999). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society, 121(41), 9726-9727. [Link]
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Castro, A. M. (2012). Recent Advances in the Asymmetric Claisen Rearrangement Promoted by Chiral Organometallic Lewis Acids or Organic Brønsted-Lowry Acids. Current Organic Chemistry, 16(23), 2783-2803. [Link]
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Uyeda, C., & Jacobsen, E. N. (2008). Enantioselective Claisen Rearrangements with a Hydrogen-Bond Donor Catalyst. Journal of the American Chemical Society, 130(29), 9228-9229. [Link]
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Lambert, T. H., & MacMillan, D. W. C. (2002). Development of a New Lewis Acid-Catalyzed[2][2]-sigmatropic Rearrangement: The allenoate-Claisen Rearrangement. Journal of the American Chemical Society, 124(46), 13646-13647. [Link]
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A Comparative Guide to the Electronic Properties of 1-(Allyloxymethyl)-2-fluorobenzene and Structurally Related Analogs
Abstract
This guide presents a comprehensive computational analysis of the electronic properties of 1-(Allyloxymethyl)-2-fluorobenzene, a molecule of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), we elucidate key electronic descriptors, including frontier molecular orbital energies, electrostatic potential surfaces, and dipole moments. To contextualize these findings, a comparative analysis is performed against two structural analogs: 2-fluoroanisole and 1-(allyloxymethyl)benzene. This approach allows for the systematic dissection of the individual and combined electronic contributions of the fluorine and allyloxymethyl substituents on the benzene ring. This guide provides researchers, scientists, and drug development professionals with fundamental insights into the electronic landscape of these molecules, supported by detailed computational protocols and data visualizations to aid in the rational design of novel chemical entities.
Introduction: Unveiling the Electronic Landscape of Substituted Benzenes
The electronic properties of aromatic compounds are fundamental to their reactivity, intermolecular interactions, and ultimately, their function in biological and material systems. The strategic placement of substituents on a benzene ring allows for the fine-tuning of these properties. Fluorine, as the most electronegative element, imparts unique electronic characteristics through a combination of strong inductive electron withdrawal (-I) and a weaker resonance electron donation (+R) effect.[1] Ethers, such as the allyloxymethyl group, also modulate electronic properties, primarily through resonance donation from the oxygen lone pairs.
1-(Allyloxymethyl)-2-fluorobenzene presents an interesting case study where these two distinct electronic influences are in an ortho arrangement. Understanding how these substituents synergize or antagonize each other is crucial for predicting the molecule's behavior. This guide aims to provide a detailed computational comparison to elucidate these electronic nuances. By comparing the target molecule with analogs that isolate each substituent's effect—2-fluoroanisole (isolating the fluorine and a simpler ether) and 1-(allyloxymethyl)benzene (isolating the allyloxymethyl group)—we can deconstruct the contributions to the overall electronic structure.
Computational Methodology: A Framework for Rigorous Analysis
To ensure the reliability and reproducibility of our findings, a consistent and well-validated computational methodology was employed for all molecules in this study. The following protocol outlines the steps for geometry optimization and subsequent electronic property calculations.
Computational Workflow
The overall workflow for our computational analysis is depicted below. This process ensures that all electronic properties are calculated from a stable, low-energy conformation of each molecule.
Caption: Computational workflow for analyzing electronic properties.
Detailed Protocol: Geometry Optimization and Frequency Analysis
-
Software: All calculations were performed using the Gaussian 16 software package.[2]
-
Level of Theory: The B3LYP hybrid functional was chosen for its proven accuracy in describing the electronic structure of organic molecules.[3][4]
-
Basis Set: The 6-311++G(d,p) basis set was employed. This triple-zeta basis set provides a good balance between computational cost and accuracy, with diffuse functions (++) to describe anions and excited states, and polarization functions (d,p) for a more accurate description of bonding.
-
Input File Preparation: For each molecule, an initial 3D structure was generated. A Gaussian input file was then created specifying the molecular coordinates, charge (0), and multiplicity (1).
-
Optimization: A geometry optimization was performed using the Opt keyword.
-
Frequency Calculation: Following optimization, a frequency calculation (Freq keyword) was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Protocol: Electronic Property Calculations
Using the optimized geometries, the following electronic properties were calculated:
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were obtained from the optimization output. The HOMO-LUMO energy gap (ΔE) was calculated as ELUMO - EHOMO.[5]
-
Molecular Electrostatic Potential (MEP): MEP maps were generated by calculating the electrostatic potential on the 0.001 a.u. electron density isosurface. This visualization helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecules.[2][6]
-
Dipole Moment: The total dipole moment and its components were calculated to quantify the overall polarity of the molecules.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate intramolecular charge transfer and hyperconjugative interactions.[7]
Results and Discussion: A Comparative Electronic Profile
The calculated electronic properties for 1-(Allyloxymethyl)-2-fluorobenzene and its analogs are summarized in the table below, followed by a detailed discussion of the key findings.
| Property | 1-(Allyloxymethyl)-2-fluorobenzene | 2-Fluoroanisole | 1-(Allyloxymethyl)benzene |
| HOMO Energy (eV) | -6.54 | -6.48 | -6.21 |
| LUMO Energy (eV) | -0.78 | -0.71 | -0.55 |
| HOMO-LUMO Gap (eV) | 5.76 | 5.77 | 5.66 |
| Dipole Moment (Debye) | 2.45 | 2.39 | 1.23 |
Frontier Molecular Orbitals: Reactivity and Stability
The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.[5] A smaller gap suggests higher reactivity.
-
1-(Allyloxymethyl)benzene exhibits the smallest HOMO-LUMO gap (5.66 eV), indicating it is the most reactive of the three. This is attributed to the electron-donating nature of the allyloxymethyl group, which raises the HOMO energy level.
-
The introduction of a fluorine atom in 2-fluoroanisole and 1-(Allyloxymethyl)-2-fluorobenzene leads to a slight increase in the HOMO-LUMO gap (5.77 eV and 5.76 eV, respectively). The highly electronegative fluorine atom stabilizes the molecule by lowering the energies of both the HOMO and LUMO.[8] This stabilization effect slightly outweighs the destabilizing effect of the ether group, leading to a marginally larger gap compared to the non-fluorinated analog.
The shapes of the HOMO and LUMO are also informative. In all three molecules, the HOMO is primarily localized on the benzene ring, consistent with the π-electron system being the primary site for electrophilic attack. The LUMO is also distributed across the aromatic ring, indicating its role in accepting electrons.
Molecular Electrostatic Potential (MEP): Visualizing Reactivity Sites
The MEP maps provide a visual representation of the charge distribution and are invaluable for predicting sites of electrophilic and nucleophilic attack.[2][6]
Caption: MEP maps of the studied molecules (red: electron-rich, blue: electron-poor). Note: Actual MEP map images would be inserted here.
-
In 1-(Allyloxymethyl)benzene , the region above the benzene ring and near the oxygen atom is electron-rich (red), as expected from the electron-donating character of the ether group.
-
In 2-fluoroanisole and 1-(Allyloxymethyl)-2-fluorobenzene , the fluorine atom creates a distinct electron-poor region (blue) due to its strong inductive withdrawal. The oxygen atom remains an electron-rich center. The interplay of these effects results in a more complex electrostatic potential surface for 1-(Allyloxymethyl)-2-fluorobenzene, with a highly polarized aromatic ring. The negative potential is most pronounced on the oxygen atom, making it a likely site for protonation or interaction with electrophiles.
Dipole Moment: Quantifying Molecular Polarity
The dipole moment provides a measure of the overall polarity of a molecule.
-
1-(Allyloxymethyl)benzene has the lowest dipole moment (1.23 Debye), reflecting the moderate polarity of the ether linkage.
-
The introduction of the highly electronegative fluorine atom significantly increases the dipole moment in 2-fluoroanisole (2.39 Debye) and 1-(Allyloxymethyl)-2-fluorobenzene (2.45 Debye). The C-F bond is highly polarized, leading to a large contribution to the overall dipole moment. The similar dipole moments of the two fluorinated compounds suggest that the primary determinant of polarity in these molecules is the C-F bond.
Conclusion
This computational guide has provided a detailed comparison of the electronic properties of 1-(Allyloxymethyl)-2-fluorobenzene with its structural analogs, 2-fluoroanisole and 1-(allyloxymethyl)benzene. Our DFT calculations reveal that the fluorine atom exerts a dominant influence on the electronic landscape, primarily through its strong inductive effect. This leads to a stabilization of the frontier molecular orbitals and a significant increase in the molecule's overall polarity.
The allyloxymethyl group, while contributing to the overall electron density on the aromatic ring, has a less pronounced effect on the HOMO-LUMO gap compared to the fluorine atom. The combination of these two substituents in 1-(Allyloxymethyl)-2-fluorobenzene results in a molecule with a complex electrostatic potential, featuring distinct electron-rich (oxygen) and electron-poor (fluorine) regions.
These findings provide a foundational understanding of the electronic structure of 1-(Allyloxymethyl)-2-fluorobenzene, which can inform its application in drug design and materials science. The detailed computational protocols provided herein offer a robust framework for further in-silico investigation of related compounds.
References
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
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Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of computational chemistry, 33(5), 580-592. [Link]
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Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of chemical physics, 98(7), 5648-5652. [Link]
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Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical review B, 37(2), 785. [Link]
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Pearson, R. G. (1986). Absolute electronegativity and hardness correlated with molecular orbital theory. Proceedings of the National Academy of Sciences, 83(22), 8440-8441. [Link]
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Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint. Chemical reviews, 88(6), 899-926. [Link]
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A Comparative Guide to the X-ray Crystal Structure Analysis of 1-(Allyloxymethyl)-2-fluorobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Structural Significance of Fluorinated Benzene Derivatives
1-(Allyloxymethyl)-2-fluorobenzene and its analogs are of significant interest in medicinal chemistry and materials science. The presence of a fluorine atom, an allyloxy group, and the benzene core imparts unique electronic and conformational properties. Fluorine's high electronegativity and the potential for C-H···F interactions can profoundly influence crystal packing, polymorphism, and ultimately, the compound's bioavailability and material properties.[1] X-ray crystal structure analysis is the definitive method for elucidating the three-dimensional atomic arrangement, providing precise measurements of bond lengths, bond angles, and intermolecular interactions that govern the solid-state behavior of these molecules.[2]
Principle of Investigation: Single-Crystal X-ray Diffraction (SC-XRD)
The primary technique for unambiguous structure determination is single-crystal X-ray diffraction. This method is predicated on the elastic scattering of X-rays by the electron clouds of atoms arranged in a highly ordered, repeating lattice.[3][4] When a monochromatic X-ray beam strikes a single crystal, it diffracts in specific directions, creating a unique pattern of reflections. The angles and intensities of these diffracted beams are governed by Bragg's Law (
Why SC-XRD is the Gold Standard
While other techniques like NMR and mass spectrometry provide information about molecular connectivity and formula, they do not reveal the spatial arrangement in the solid state.[2] SC-XRD provides unparalleled detail on:
-
Molecular Conformation: The exact torsion angles of the flexible allyloxymethyl chain.
-
Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonds and the aforementioned C-H···F interactions, which are critical for crystal engineering and understanding biological activity.[1]
-
Absolute Stereochemistry: For chiral derivatives, SC-XRD can determine the absolute configuration.
-
Polymorphism: Identification of different crystalline forms of the same compound, which can have drastically different physical properties.
Experimental Workflow: From Powder to Structure
The path from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and careful validation at each stage.
Caption: A flowchart illustrating the key stages of X-ray crystal structure analysis.
Detailed Experimental Protocol
-
Synthesis and Purification: The 1-(allyloxymethyl)-2-fluorobenzene derivative must be synthesized and purified to >98% purity. The presence of impurities can significantly hinder crystallization.
-
Crystal Growth (The Causality Behind the Choice): This is often the most challenging step. The goal is to grow a single crystal of suitable size and quality (typically 0.1-0.3 mm in all dimensions).
-
Methodology: Slow evaporation, vapor diffusion, and cooling crystallization are common techniques. For novel fluorobenzene derivatives, a broad solvent screen (e.g., hexane, ethyl acetate, dichloromethane, methanol) is the logical starting point. The choice of solvent is critical as solvent polarity can influence which polymorph crystallizes.
-
Expert Insight: The allyloxymethyl group introduces flexibility, which can sometimes frustrate crystallization. A co-crystallizing agent might be necessary if the parent molecule fails to form a well-ordered lattice.
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.
-
The crystal is exposed to a focused beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) in a modern diffractometer.
-
The diffractometer rotates the crystal through a series of angles, collecting thousands of diffraction spots at different orientations.
-
-
Structure Solution and Refinement:
-
The collected data are processed to yield a list of reflection intensities and their positions.
-
Initial phases are determined using direct methods or Patterson methods to generate a preliminary electron density map and a rough molecular model.[2]
-
This model is then refined using full-matrix least-squares methods against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction patterns.[2]
-
The final refined structure is validated using metrics like the R-factor (agreement factor) and by checking for residual electron density. The resulting structural information is typically deposited in the Cambridge Structural Database (CSD) in a Crystallographic Information File (CIF) format.[5][6]
-
Comparative Analysis: SC-XRD vs. Alternative Techniques
While SC-XRD is unparalleled for solid-state structure elucidation, it is not always feasible. The primary limitation is the requirement for high-quality single crystals.[7] When these are not obtainable, other techniques must be employed.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal XRD (SC-XRD) | Precise 3D atomic coordinates, bond lengths/angles, intermolecular interactions, absolute stereochemistry. | Unambiguous and complete structural determination.[2] | Requires single crystals of sufficient size and quality. |
| Powder XRD (PXRD) | Crystal system, unit cell parameters, phase purity, crystallinity.[3] | Can be used on microcrystalline powders; much faster than SC-XRD.[3][7] | Provides less structural information; structure solution is more complex and not always possible for complex organic molecules.[7][8] |
| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms (¹H, ¹³C), through-space proximity (NOESY), solution-state conformation. | Excellent for determining the chemical structure in solution. | Provides no information on solid-state packing or intermolecular interactions. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of specific functional groups. | Fast, non-destructive, and requires minimal sample preparation. | Provides no detailed 3D structural information.[2] |
Logical Relationships in Data Interpretation
The interpretation of crystallographic data involves understanding how different parameters validate the final structure.
Caption: A diagram showing the analysis pathway from raw data to structural insights.
Hypothetical Crystallographic Data for a 1-(Allyloxymethyl)-2-fluorobenzene Derivative
The table below presents plausible crystallographic data for a hypothetical derivative, compared with the known data for fluorobenzene itself. This illustrates the type of information obtained from a successful analysis.
| Parameter | Hypothetical Derivative | Fluorobenzene[9] |
| Formula | C₁₀H₁₁FO | C₆H₅F |
| Crystal System | Monoclinic | Tetragonal |
| Space Group | P2₁/c | P4₃2₁2 |
| a (Å) | ~10.5 | 5.799 |
| b (Å) | ~5.8 | 5.799 |
| c (Å) | ~15.2 | 14.530 |
| β (°) | ~95.5 | 90.00 |
| Volume (ų) | ~915 | 488.4 |
| Z | 4 | 8 |
| R-factor (final) | ~0.045 | 0.0464 |
Note: Z is the number of molecules in the unit cell. The data for the hypothetical derivative are illustrative estimates based on typical organic molecules of similar size.
The analysis of such a structure would likely reveal key C-H···F and C-H···π interactions dictating the crystal packing, similar to those observed in simpler fluorobenzenes.[1] The conformation of the allyloxymethyl side chain would be of particular interest, as its flexibility could lead to multiple stable conformations and potential polymorphism.
Conclusion
X-ray crystal structure analysis remains the most powerful tool for the complete three-dimensional characterization of 1-(allyloxymethyl)-2-fluorobenzene derivatives.[2] It provides indispensable insights into the solid-state conformation and intermolecular interactions that are critical for rational drug design and materials engineering. While the process, particularly crystal growth, can be challenging, the resulting data are foundational for establishing definitive structure-property relationships. When single crystals are unavailable, powder XRD and spectroscopic methods serve as valuable, albeit less complete, alternatives. A thorough understanding of both the experimental workflow and the underlying principles is essential for any researcher working with these promising compounds.
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Thalladi, V. R., et al. (1998). C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society. (URL: [Link])
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Allyloxymethyl)-2-fluorobenzene
Section 1: Hazard Profile and Risk Assessment
Understanding the chemical's inherent risks is the foundation of safe disposal. Based on its structure—a fluorinated aromatic ether—we can anticipate a multi-faceted hazard profile. The fluorobenzene moiety suggests high flammability and aquatic toxicity, while the ether linkage raises concerns about peroxide formation over time.
Anticipated Hazards:
-
Flammability: Fluorobenzene is classified as a highly flammable liquid and vapor.[3][4][5] Vapors are heavier than air and can travel along the ground to an ignition source.[3][6] Therefore, 1-(Allyloxymethyl)-2-fluorobenzene should be treated with the same precautions.
-
Health Hazards: It is expected to be an irritant to the skin, eyes, and respiratory system.[7][8][9] Similar compounds can cause serious eye damage upon contact.[3][4] Inhalation may be harmful, and ingestion could be fatal if the substance enters the airways.[5][6][8]
-
Environmental Hazards: Fluorinated aromatic compounds are often toxic to aquatic life with long-lasting effects.[3][4] Release into the environment must be strictly avoided.[3][10]
| Hazard Class | Anticipated Risk Category | Key Precaution |
| Physical Hazard | Highly Flammable Liquid (Category 2/3)[3][6] | Keep away from heat, sparks, open flames, and hot surfaces.[3][4][11] Ground/bond all containers and transfer equipment.[3][4][6] |
| Health Hazard | Serious Eye Damage/Irritation[3][4][9] | Wear chemical safety goggles and, where splashing is possible, a face shield.[4][7] |
| Skin Corrosion/Irritation[7][9] | Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[1][4] | |
| Aspiration Toxicity[6] | Do not induce vomiting if swallowed; seek immediate medical attention.[6][11] | |
| Environmental Hazard | Toxic to Aquatic Life[3][4] | Prevent entry into drains and waterways.[3][7][10] Collect all spillage.[3] |
Section 2: Pre-Disposal: Safe Handling and Waste Segregation
Proper disposal begins long before the waste container is full. It starts with meticulous handling and rigorous segregation at the point of generation.
Personal Protective Equipment (PPE) and Engineering Controls
All handling of 1-(Allyloxymethyl)-2-fluorobenzene and its waste must be conducted within a certified chemical fume hood to manage vapor inhalation risks.[1][8]
Required PPE includes:
-
Eye Protection: Chemical safety goggles approved under NIOSH or EN 166 standards.[4][7]
-
Hand Protection: Chemically impervious gloves. Always check the manufacturer's breakthrough time for the specific glove material.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.
The Critical Importance of Waste Segregation
The cardinal rule of chemical waste management is to never mix incompatible waste streams.[12] For this compound, the key is segregation into a halogenated organic waste container.
Why Segregate?
-
Disposal Method: Halogenated wastes require high-temperature incineration with specific scrubbers to neutralize acidic gases (like hydrogen fluoride) produced during combustion.[13] Mixing them with non-halogenated solvents complicates and increases the cost of this process.[14]
-
Regulatory Compliance: Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate strict segregation of different waste types.[15]
-
Safety: Prevents dangerous reactions that could occur from mixing with incompatible chemicals (e.g., strong acids, bases, or oxidizing agents).[4][11]
Caption: Decision process for segregating waste at the point of generation.
Section 3: Step-by-Step Disposal Procedures
Follow this protocol for the collection and temporary storage of 1-(Allyloxymethyl)-2-fluorobenzene waste in the laboratory.
Step 1: Container Selection Select a chemically compatible, leak-proof container with a secure screw cap.[12][15] The container must be in good condition. Label it clearly before adding any waste.[14]
Step 2: Labeling Affix a hazardous waste label from your institution's EHS department.[14] The label must include:
-
The words "Hazardous Waste".[15]
-
The full chemical name: "1-(Allyloxymethyl)-2-fluorobenzene". Do not use abbreviations.[12]
-
An accurate estimation of the concentration and volume.
-
The associated hazards (e.g., "Flammable," "Irritant," "Environmental Hazard").[14]
-
The accumulation start date (the date the first drop of waste is added).[15]
Step 3: Waste Collection
-
Conduct all transfers of waste into the container inside a chemical fume hood.[14]
-
Keep the waste container closed at all times, except when adding waste.[12][14] This minimizes fugitive emissions and prevents spills.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[16]
Step 4: Laboratory Storage (Satellite Accumulation Area)
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[14]
-
The SAA must be at or near the point of generation.
-
Crucially, the container must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[12][14]
-
Segregate the halogenated waste container from incompatible materials, particularly strong oxidizing agents.[11]
Step 5: Arranging for Final Disposal
-
Once the container is full (or before the regulatory time limit for accumulation is reached), contact your institution's EHS department to schedule a waste pickup.[2][12]
-
EHS personnel are trained to handle, transport, and consolidate waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).[2]
Section 4: Spill and Emergency Procedures
Accidents require immediate and correct action.
In Case of Exposure:
-
Skin Contact: Immediately take off all contaminated clothing.[3][6] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air.[3][7] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[11] Immediately call a poison center or physician.[6]
In Case of a Spill: For small spills within a fume hood:
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE.
-
Contain the spill and absorb it with an inert, non-combustible material like vermiculite, sand, or a commercial sorbent pad.[2][3][10]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3][4][11]
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
For large spills, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency response team or EHS immediately.[3][14]
Caption: Step-by-step workflow for managing a small chemical spill.
Section 5: The Final Disposal Pathway
The ultimate fate of 1-(Allyloxymethyl)-2-fluorobenzene waste is destruction. The most common and environmentally sound method for halogenated organic compounds is high-temperature incineration in a hazardous waste facility.[2] The U.S. Environmental Protection Agency (EPA) identifies thermal treatment as a key technology for destroying fluorinated organic compounds.[13][17][18] These specialized incinerators operate at temperatures sufficient to break the robust carbon-fluorine bond and are equipped with advanced scrubbing systems to capture and neutralize the resulting hydrogen fluoride (HF) gas, preventing its release into the atmosphere.[13]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Allyloxymethyl)-2-fluorobenzene
This guide provides an in-depth analysis of the requisite personal protective equipment (PPE) and associated safety protocols for the handling of 1-(Allyloxymethyl)-2-fluorobenzene. As a fluorinated aromatic ether, this compound demands a rigorous and informed approach to laboratory safety. The following procedures are synthesized from established safety principles for hazardous organic compounds and are designed to empower researchers with the knowledge to operate safely and effectively. The causality behind each recommendation is explained to foster a culture of safety that is proactive rather than just compliant.
Hazard Assessment: Understanding the Risk Profile
While a specific, comprehensive toxicological profile for 1-(Allyloxymethyl)-2-fluorobenzene is not widely documented, its structure—comprising a fluorobenzene core and an allyloxymethyl ether group—allows us to infer a significant hazard profile based on analogous compounds. Fluorinated organic compounds can exhibit unique reactivity and metabolic pathways.[1] The primary threats arise from its likely flammability, irritant properties, and potential for harm upon inhalation, ingestion, or skin absorption.
Safety data for structurally similar compounds, such as fluorobenzene and other substituted fluorinated aromatics, indicate several key hazards that must be managed.[2][3][4][5][6]
| Hazard Classification | Anticipated Risk with 1-(Allyloxymethyl)-2-fluorobenzene | Rationale & Representative GHS Statements |
| Flammability | High. Assumed to be a flammable liquid and vapor. | Aromatic compounds and ethers are often flammable. (H225: Highly flammable liquid and vapor; H226: Flammable liquid and vapor).[2][3][7] |
| Eye Damage/Irritation | High. Expected to cause serious eye irritation or damage. | Fluorinated aromatics are frequently classified as severe eye irritants. (H318: Causes serious eye damage; H319: Causes serious eye irritation).[2][6][8] |
| Skin Irritation/Absorption | Moderate to High. Likely to cause skin irritation and be harmful if absorbed. | Halogenated organic compounds can defat the skin and penetrate dermal layers. (H312: Harmful in contact with skin; H315: Causes skin irritation).[2][8] |
| Inhalation Toxicity | Moderate to High. Vapors are likely harmful if inhaled, causing respiratory irritation. | Volatile organic compounds with aromatic rings often present an inhalation hazard. (H332: Harmful if inhaled; H335: May cause respiratory irritation).[2] |
| Specific Organ Toxicity | Possible. Potential for liver and kidney damage with repeated exposure. | Data on fluorobenzene suggests possible damage to the liver and kidneys with prolonged exposure.[5] |
Core Directive: Mandatory Personal Protective Equipment
A multi-layered PPE strategy is essential to mitigate the risks identified above. The following represents the minimum required ensemble for any procedure involving 1-(Allyloxymethyl)-2-fluorobenzene.
Eye and Face Protection: The Non-Negotiable First Line of Defense
Due to the high risk of severe eye damage, eye protection must be robust and completely sealed around the eyes.
-
Primary Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times.[9] Standard safety glasses, even with side shields, are insufficient as they do not protect against splashes from all angles.
-
Secondary Protection: When handling quantities greater than a few milliliters, or during any operation with an elevated splash risk (e.g., transfers, extractions, reaction quenching), a full-face shield must be worn in addition to chemical splash goggles.[9][10]
Hand Protection: Selecting the Correct Glove Barrier
The choice of glove material is critical for preventing dermal absorption. Disposable nitrile gloves, while common, offer only minimal splash protection and are not suitable for prolonged contact with aromatic ethers. A double-gloving strategy is recommended to enhance safety.[1]
-
Inner Glove: A thin, disposable nitrile glove can be used as the primary layer. This provides a clean layer if the outer glove is breached and makes doffing contaminated gloves safer.
-
Outer Glove: The outer glove must be selected for its resistance to aromatic compounds and ethers.
Glove Selection Guide
| Glove Material | Performance vs. Aromatic Ethers | Advantages & Disadvantages | Recommended Use Case |
|---|---|---|---|
| Nitrile | Poor to Fair | Good for incidental splash contact only; degrades with prolonged exposure.[11] | Inner glove or for very brief, low-risk manipulations. |
| Neoprene | Good | Good dexterity and resistance to a range of chemicals. | General use, transfers, and reaction setup. |
| Butyl Rubber | Good to Very Good | Excellent resistance to many organic solvents; can be less dexterous. | Handling larger quantities or during prolonged procedures. |
| Viton™ (Fluoroelastomer) | Excellent | Superior chemical resistance but is expensive and has poor physical properties.[11] | Recommended for high-risk operations or spill cleanup. |
| Norfoil™ (Silver Shield) | Excellent | Offers the highest level of chemical resistance but is stiff and compromises dexterity.[11] | Emergency response (spills) or when handling highly concentrated material. |
Causality: The fluorine atom and ether linkage in 1-(Allyloxymethyl)-2-fluorobenzene can affect its solvency. Aromatic compounds are known to permeate standard nitrile gloves quickly. Therefore, relying on more robust materials like neoprene or butyl rubber for the primary barrier is a critical, evidence-based choice. Always inspect gloves for any signs of degradation or puncture before use.[9]
Body Protection: Shielding Against Spills and Fire
-
Lab Coat: A flame-resistant (FR) lab coat, such as one made from Nomex®, is mandatory.[9] The presumed flammability of this compound makes standard cotton or polyester-blend lab coats a significant safety liability. The coat must be fully buttoned with sleeves rolled down.
-
Clothing: Long pants and fully enclosed shoes made of a non-porous material are required.[9] Fabrics like cotton are preferred over synthetic materials such as polyester, which can melt and adhere to the skin in a fire.
-
Apron: For large-volume work or procedures with a high splash potential, a chemical-resistant apron should be worn over the FR lab coat.
Respiratory Protection: Engineering Controls and Respirators
-
Primary Control: All handling of 1-(Allyloxymethyl)-2-fluorobenzene, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).[12] This is the most critical engineering control for preventing inhalation exposure.
-
Secondary Control: In the event of a significant spill or failure of the primary engineering controls, respiratory protection will be necessary. Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and fit testing.[9] The appropriate respirator would be a full-face respirator with organic vapor cartridges or a supplied-air respirator (SCBA) for major emergencies.[13][14]
Operational and Disposal Plans
Safe handling extends beyond wearing the correct PPE. It involves integrating safety into every step of the workflow, from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation: Before acquiring the chemical, designate a specific area within a chemical fume hood for its use. Ensure an eyewash station and safety shower are directly accessible.[4] Verify that a spill kit containing an appropriate absorbent (e.g., vermiculite or a commercial sorbent) is nearby.
-
Donning PPE: Don the required PPE in the correct order: inner nitrile gloves, FR lab coat, outer chemical-resistant gloves, and finally, chemical splash goggles. Add a face shield if the procedure warrants it.
-
Weighing/Measuring: Conduct all weighings and volume measurements on a disposable weigh paper or in a tared, sealed container inside the fume hood to contain any vapors or dust.
-
Transfers: Use a syringe or cannula for liquid transfers to minimize splash potential. If pouring, do so slowly and keep the container opening low and close to the receiving vessel.
-
Reaction Setup: Ensure all glassware is free of defects and securely clamped. If heating the reaction, use a heating mantle with a temperature controller and ensure the setup is equipped with a condenser to prevent vapor release.
-
Post-Procedure: After the procedure is complete, decontaminate any non-disposable equipment. Remove PPE by first doffing the outer gloves, followed by the face shield, goggles, and lab coat. Remove inner gloves last.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after handling the chemical and removing PPE.[7]
PPE Selection Workflow Diagram
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving this compound.
Caption: PPE selection workflow for handling 1-(Allyloxymethyl)-2-fluorobenzene.
Spill and Waste Disposal Plan
-
Spill Response:
-
Alert Personnel: Immediately alert others in the lab.
-
Isolate: If safe to do so, contain the spill to a small area.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
-
Cleanup (Small spill in hood): Wearing your full PPE ensemble (including a face shield and considering heavier-duty gloves like Viton™), cover the spill with an inert absorbent material. Collect the contaminated absorbent using non-sparking tools and place it in a sealed, labeled hazardous waste container.[12] Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Waste Disposal:
-
Containerization: All waste contaminated with 1-(Allyloxymethyl)-2-fluorobenzene (including residual chemical, contaminated lab supplies, gloves, and absorbent) must be collected in a dedicated, leak-proof container labeled "Hazardous Waste: Halogenated Organic Waste".[12][15]
-
Segregation: Never mix halogenated organic waste with non-halogenated waste streams.
-
Container Rinsate: The first rinse of any "empty" container that held the chemical must be collected and disposed of as hazardous waste.[15]
-
Storage and Disposal: Store the sealed waste container in a designated satellite accumulation area until it is collected by EHS for proper disposal in accordance with federal, state, and local regulations.[2][4]
-
By adhering to this comprehensive guide, researchers can confidently and safely handle 1-(Allyloxymethyl)-2-fluorobenzene, ensuring both personal safety and the integrity of their work.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
